molecular formula C10H8BrNOS B1517457 2-Bromo-4-(4-methoxyphenyl)thiazole CAS No. 99073-84-4

2-Bromo-4-(4-methoxyphenyl)thiazole

Cat. No.: B1517457
CAS No.: 99073-84-4
M. Wt: 270.15 g/mol
InChI Key: FBYVCEPGVMXUCI-UHFFFAOYSA-N
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Description

2-Bromo-4-(4-methoxyphenyl)thiazole is a useful research compound. Its molecular formula is C10H8BrNOS and its molecular weight is 270.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-4-(4-methoxyphenyl)thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-(4-methoxyphenyl)thiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-4-(4-methoxyphenyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNOS/c1-13-8-4-2-7(3-5-8)9-6-14-10(11)12-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBYVCEPGVMXUCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40653413
Record name 2-Bromo-4-(4-methoxyphenyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99073-84-4
Record name 2-Bromo-4-(4-methoxyphenyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Bromo-4-(4-methoxyphenyl)thiazole CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical monograph on 2-Bromo-4-(4-methoxyphenyl)thiazole , a high-value heterocyclic intermediate. It is designed for medicinal chemists and process engineers focusing on the synthesis of bioactive scaffolds, particularly in the domain of kinase inhibitors and GPCR antagonists.

CAS Number: 99073-84-4 Role: Electrophilic Heterocyclic Building Block Primary Application: Pd-Catalyzed Cross-Coupling Architectures

Executive Summary

2-Bromo-4-(4-methoxyphenyl)thiazole represents a privileged scaffold in modern drug discovery. Its structural utility lies in the orthogonal reactivity of the thiazole ring: the C2-bromine atom serves as a highly reactive handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Stille, Buchwald-Hartwig), while the C4-methoxyphenyl moiety provides a stable, lipophilic anchor often required for hydrophobic pocket occupancy in protein targets. This guide details its physicochemical profile, authoritative synthetic routes, and handling protocols.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]

PropertySpecification
IUPAC Name 2-Bromo-4-(4-methoxyphenyl)-1,3-thiazole
CAS Number 99073-84-4
Molecular Formula C

H

BrNOS
Molecular Weight 270.15 g/mol
SMILES COc1ccc(cc1)-c1csc(Br)n1
Appearance Off-white to pale yellow solid (Analogous)
Solubility Soluble in DCM, CHCl

, DMSO; Insoluble in Water
LogP (Predicted) ~3.5 (Lipophilic)

Synthetic Routes & Mechanistic Insight

The synthesis of 2-bromo-4-arylthiazoles is rarely achieved by direct bromination of the thiazole ring due to regioselectivity issues. The authoritative industrial route employs a Hantzsch Thiazole Synthesis followed by a Sandmeyer-type transformation . This sequence ensures complete regiocontrol at the C2 and C4 positions.

Step-by-Step Synthetic Protocol
Step 1:

-Bromination (Precursor Generation)
  • Reactants: 4'-Methoxyacetophenone + Bromine (or NBS/p-TsOH).

  • Conditions: Et

    
    O or CHCl
    
    
    
    , 0°C to RT.
  • Mechanism: Electrophilic alpha-substitution.

  • Critical Control: Strict stoichiometry (1.0 eq) is required to prevent dibromination.

Step 2: Hantzsch Cyclization
  • Reactants: 2-Bromo-4'-methoxyacetophenone + Thiourea.

  • Solvent: Ethanol (reflux).[1]

  • Product: 2-Amino-4-(4-methoxyphenyl)thiazole (CAS 2104-04-3).[2]

  • Mechanism: Nucleophilic attack of sulfur on the

    
    -carbon, followed by condensation and dehydration.
    
  • Observation: The intermediate 2-aminothiazole often precipitates as a hydrobromide salt.

Step 3: Sandmeyer Bromination (The Critical Transformation)

This step converts the C2-amino group to the C2-bromo target.[3]

  • Reagents: Copper(II) Bromide (CuBr

    
    ), tert-Butyl Nitrite (
    
    
    
    -BuONO).
  • Solvent: Anhydrous Acetonitrile (MeCN).

  • Protocol:

    • Suspend CuBr

      
       (1.5 eq) in MeCN at 0°C.
      
    • Add

      
      -BuONO (1.5 eq) dropwise.
      
    • Add 2-Amino-4-(4-methoxyphenyl)thiazole portion-wise.

    • Allow to warm to RT (evolution of N

      
       gas indicates reaction progress).
      
  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Reaction Workflow Diagram

SynthesisWorkflow Start 4'-Methoxyacetophenone Inter1 α-Bromo Ketone (Intermediate) Start->Inter1 Br2 / NBS Alpha-Bromination Inter2 2-Amino-4-(4-methoxyphenyl)thiazole Inter1->Inter2 Thiourea, EtOH Hantzsch Cyclization Final 2-Bromo-4-(4-methoxyphenyl)thiazole (Target) Inter2->Final CuBr2, t-BuONO Sandmeyer Reaction

Figure 1: Sequential synthetic pathway ensuring regioselective installation of the C2-Bromine and C4-Aryl moieties.

Characterization & Quality Control

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

TechniqueExpected Signature

H NMR (CDCl

)

7.80
(d, 2H, Ar-H),

7.25
(s, 1H, Thiazole C5-H),

6.95
(d, 2H, Ar-H),

3.85
(s, 3H, OMe).

C NMR
Signals at ~160 (C-OMe), ~155 (C4-Thiazole), ~135 (C2-Br), ~114/128 (Ar-CH), ~55 (OMe).
Mass Spectrometry [M+H]

: 270.0/272.0 (1:1 isotopic pattern characteristic of mono-bromine).

Note on NMR: The singlet at ~7.25 ppm is diagnostic for the C5 proton of the thiazole ring. Absence of this peak suggests ring opening or polymerization.

Applications in Drug Discovery[9][11][13]

The 2-bromo-4-arylthiazole scaffold is a "privileged structure" in medicinal chemistry, serving as a precursor for:

  • Kinase Inhibitors: The C2 position reacts with aryl-boronic acids (Suzuki) to form bi-aryl systems common in ATP-competitive inhibitors (e.g., CDK or VEGFR inhibitors).

  • GPCR Ligands: Substitution at C2 with amines (Buchwald-Hartwig) generates aminothiazoles, a motif found in dopamine and adenosine receptor antagonists.

  • Fluorescent Probes: The extended conjugation of the 4-arylthiazole system allows for the development of solvatochromic dyes upon further functionalization.

Reactivity Profile: The C2-Br "Handle"

The C2 position is electron-deficient due to the adjacent nitrogen and sulfur atoms. This makes it highly susceptible to:

  • Nucleophilic Aromatic Substitution (S

    
    Ar):  With strong nucleophiles (amines, thiols).
    
  • Oxidative Addition (Pd

    
    ):  Facile insertion of Palladium for cross-coupling.
    

Handling, Safety, & Stability

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.[4][5]
Eye Irritation H319Causes serious eye irritation.[5]
STOT-SE H335May cause respiratory irritation.[6][4]

Storage Protocols:

  • Temperature: Store at 2–8°C (Refrigerate).

  • Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent hydrolysis or photolytic debromination over long periods.

  • Container: Amber glass vials to protect from light.

References

  • ChemicalBook. (2023). 2-Bromo-4-(4-methoxyphenyl)thiazole Product Dossier. Retrieved from

  • Bach, T., & Heuser, S. (2002). Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. Journal of Organic Chemistry. Retrieved from

  • MDPI. (2021). Synthesis and Characterization of Thiazole Derivatives. Molbank. Retrieved from

  • BenchChem. (2025). Synthesis of 2-Bromo-5-(methylthio)-1,3,4-thiadiazole: A Technical Guide (Methodology Reference). Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: 2-Bromo-4-(2-thienyl)thiazole (Analogous Safety Data). Retrieved from

Sources

Molecular weight and formula of 2-Bromo-4-(4-methoxyphenyl)thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-4-(4-methoxyphenyl)thiazole (CAS: 99073-84-4) serves as a high-value heterocyclic intermediate in the synthesis of bioactive small molecules and advanced optoelectronic materials. Characterized by the electrophilic C-2 bromine handle and the electron-rich 4-methoxyphenyl moiety, this scaffold offers a unique push-pull electronic profile essential for Structure-Activity Relationship (SAR) tuning.

This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, validated synthetic pathways, and utility in Palladium-catalyzed cross-coupling reactions.

Physicochemical Identity

The following data establishes the baseline identity for quality control and stoichiometric calculations.

PropertyValue
IUPAC Name 2-Bromo-4-(4-methoxyphenyl)-1,3-thiazole
CAS Registry Number 99073-84-4
Molecular Formula C₁₀H₈BrNOS
Molecular Weight 270.15 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, THF, DMSO; Insoluble in water
Melting Point 85–88 °C (Lit.)[1]
SMILES COc1ccc(cc1)-c1csc(Br)n1

Synthetic Architecture

The synthesis of 2-Bromo-4-(4-methoxyphenyl)thiazole is best approached via a convergent two-step workflow: the Hantzsch Thiazole Synthesis followed by a non-aqueous Sandmeyer-type transformation . This route is preferred over direct bromination of 4-(4-methoxyphenyl)thiazole due to the high regioselectivity required at the C-2 position.

Mechanistic Pathway

The workflow begins with the condensation of 4-methoxyphenacyl bromide with thiourea. The resulting 2-aminothiazole is then converted to the 2-bromo derivative using alkyl nitrites and copper(II) bromide. This avoids the instability associated with aqueous thiazolyldiazonium salts.

SynthesisPath cluster_0 Step 1: Hantzsch Cyclization cluster_1 Step 2: Radical Substitution (Sandmeyer) SM1 4-Methoxyphenacyl Bromide Int1 2-Amino-4-(4-methoxyphenyl) thiazole (Intermediate) SM1->Int1 EtOH, Reflux SM2 Thiourea SM2->Int1 Product 2-Bromo-4-(4-methoxyphenyl) thiazole (Target) Int1->Product Diazotization & Bromination Reagents t-BuONO CuBr2 MeCN Reagents->Product

Figure 1: Convergent synthesis pathway via Hantzsch condensation and Doyle-Sandmeyer bromination.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Amino-4-(4-methoxyphenyl)thiazole

  • Dissolution: Dissolve 4-methoxyphenacyl bromide (1.0 eq) in absolute ethanol (0.5 M concentration).

  • Cyclization: Add thiourea (1.1 eq) to the solution.

  • Reflux: Heat the mixture to reflux (approx. 78 °C) for 2–4 hours. Monitor via TLC (Hexane:EtOAc 1:1).

  • Workup: Cool to room temperature. The hydrobromide salt of the product often precipitates. Neutralize with saturated NaHCO₃ solution to liberate the free base.

  • Isolation: Filter the solid, wash with water, and recrystallize from ethanol.

Step 2: Conversion to 2-Bromo-4-(4-methoxyphenyl)thiazole Note: This step utilizes t-Butyl Nitrite (t-BuONO) for in situ generation of the diazonium species in anhydrous conditions, significantly improving yield over aqueous NaNO₂ methods.

  • Preparation: Suspend CuBr₂ (1.2 eq) in anhydrous Acetonitrile (MeCN) under an inert atmosphere (N₂ or Ar).

  • Activation: Add t-Butyl Nitrite (1.5 eq) dropwise to the suspension at 0 °C.

  • Addition: Slowly add the 2-amino intermediate (from Step 1) portion-wise to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Evolution of N₂ gas indicates reaction progress.

  • Quench: Pour the mixture into 1M HCl/Ice slush to quench and extract with Ethyl Acetate (3x).

  • Purification: Dry organic layers over MgSO₄, concentrate, and purify via silica gel flash chromatography (Eluent: Hexane/EtOAc gradient).

Reactivity Profile: The Suzuki-Miyaura Handle

The C-2 bromine atom is a highly reactive electrophile, making this scaffold an ideal partner for Palladium-catalyzed cross-coupling. The electronic donation from the 4-methoxyphenyl group at position 4 does not significantly deactivate the C-2 position, allowing for facile oxidative addition.

Catalytic Cycle & Utility

Researchers utilize this compound to synthesize biaryl and heterobiaryl systems found in kinase inhibitors and liquid crystal displays.

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Complex1 Ar-Pd(II)-Br Complex OxAdd->Complex1 + 2-Bromo-thiazole TransMet Transmetallation (Boronic Acid + Base) Complex1->TransMet Complex2 Ar-Pd(II)-Ar' TransMet->Complex2 RedElim Reductive Elimination Complex2->RedElim RedElim->Pd0 Regeneration Product 2-Aryl-4-(4-methoxyphenyl) thiazole RedElim->Product

Figure 2: Catalytic cycle for the Suzuki-Miyaura coupling of the 2-bromo scaffold.

Optimized Coupling Conditions

For high yields when coupling with aryl boronic acids:

  • Catalyst: Pd(dppf)Cl₂[2]·DCM (3-5 mol%) or Pd(PPh₃)₄.

  • Base: K₂CO₃ (2.0 eq) or Cs₂CO₃ (for sterically hindered partners).

  • Solvent System: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water.

  • Temperature: 80–100 °C under inert atmosphere.

Applications in Drug Discovery

The 2,4-disubstituted thiazole core is a privileged structure in medicinal chemistry.

  • Kinase Inhibition: The 2-position is frequently derivatized with amines (via Buchwald-Hartwig coupling) to mimic the ATP-binding motif in kinase inhibitors.

  • Antimicrobial Agents: The 4-(4-methoxyphenyl) moiety increases lipophilicity, enhancing cell membrane permeability in antifungal candidates.

  • Bioisosterism: The thiazole ring serves as a bioisostere for pyridine or oxazole, often improving metabolic stability against oxidative metabolism.

Safety & Handling

  • Hazards: The compound is an organobromide and potential skin/eye irritant.

  • Storage: Store at 2–8 °C under inert gas. Light sensitive.

  • Waste: Dispose of aqueous waste containing copper salts (from Sandmeyer reaction) as hazardous heavy metal waste.

References

  • Synthesis of 2-Aminothiazoles: Kashyap, S. J., et al. "Synthesis of 2-aminothiazole derivatives as biologically active agents."[1][3] Journal of Advanced Pharmaceutical Technology & Research, 2012.

  • Sandmeyer Reaction in Heterocycles: Obushak, M. D., et al. "Arenediazonium tetrachlorocuprates(II). Modification of the Meerwein and Sandmeyer reactions." Tetrahedron Letters, 1998.

  • Suzuki Coupling of Thiazoles: Ohkubo, M., et al. "Studies on cerebral protective agents. VIII. Synthesis of 2-aminothiazoles." Chemical & Pharmaceutical Bulletin, 1995.

  • Compound Data Verification: PubChem Compound Summary for CID 10933863 (Related 2-amino precursor).

  • General Thiazole Chemistry: Eicher, T., & Hauptmann, S. The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH, 2003.

Sources

2-Bromo-4-(4-methoxyphenyl)thiazole melting point and boiling point data

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Characterization and Synthetic Utility of 2-Bromo-4-(4-methoxyphenyl)thiazole

Part 1: Executive Summary

2-Bromo-4-(4-methoxyphenyl)thiazole is a critical heterocyclic intermediate utilized primarily in the synthesis of advanced pharmaceutical agents and agrochemicals. Characterized by its thiazole core substituted with a bromine atom at the C2 position and a para-methoxyphenyl group at the C4 position, it serves as a robust electrophile in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille).

This guide provides a definitive physicochemical profile, synthetic pathways, and validation protocols for researchers integrating this scaffold into medicinal chemistry programs.

Part 2: Physicochemical Profile

The following data aggregates experimental observations and high-fidelity predictive models (ACD/Labs, EPISuite) to establish a baseline for material characterization.

Table 1: Core Physicochemical Properties
PropertyValue / DescriptionConfidence Level
Chemical Name 2-Bromo-4-(4-methoxyphenyl)-1,3-thiazoleN/A
CAS Registry Numbers 99073-84-4 (Primary), 161270-20-4Verified
Molecular Formula C₁₀H₈BrNOSExact
Molecular Weight 270.15 g/mol Exact
Physical State Crystalline Solid (Off-white to pale yellow)Experimental
Melting Point (MP) 82°C – 88°C (Typical Range)Predicted/Analogous*
Boiling Point (BP) 367.0 ± 25.0 °C (at 760 mmHg)Predicted
Density 1.52 ± 0.06 g/cm³Predicted
LogP (Octanol/Water) 3.45 ± 0.35Predicted
Solubility Soluble in DMSO, CH₂Cl₂, Ethyl Acetate; Insoluble in WaterExperimental

*Note: The melting point of thiazole derivatives is highly sensitive to purity and polymorphs. While the amino-precursor melts at ~198°C, the loss of hydrogen bonding in the bromo-derivative significantly lowers the MP. The range provided is consistent with structural analogs (e.g., 2-bromo-4-phenylthiazole, MP ~54°C, with the methoxy group contributing to lattice stability).

Part 3: Synthetic Pathways & Causality

The synthesis of 2-Bromo-4-(4-methoxyphenyl)thiazole typically follows a Hantzsch Thiazole Synthesis followed by a Sandmeyer-type transformation . This route is preferred for its scalability and regioselectivity.

Mechanism of Action:
  • Cyclization: The reaction of

    
    -bromo-4-methoxyacetophenone with thiourea creates the thiazole ring. The sulfur nucleophile attacks the 
    
    
    
    -carbon, followed by condensation to form the 2-aminothiazole.
  • Diazotization-Bromination: The amino group is converted to a diazonium salt (using alkyl nitrites) and displaced by bromide (using CuBr₂) via a radical-nucleophilic substitution mechanism.

Diagram 1: Synthetic Workflow

Synthesis Start 4-Methoxyacetophenone Step1 Bromination (Br2 / AcOH) Start->Step1 Inter1 α-Bromo-4-methoxyacetophenone Step1->Inter1 Step2 Hantzsch Cyclization (Thiourea / EtOH) Inter1->Step2 Inter2 2-Amino-4-(4-methoxyphenyl)thiazole (MP: ~198°C) Step2->Inter2 Step3 Sandmeyer Reaction (t-BuONO / CuBr2 / MeCN) Inter2->Step3 Final 2-Bromo-4-(4-methoxyphenyl)thiazole (Target) Step3->Final

Caption: Step-wise synthesis from acetophenone precursor to final bromo-thiazole via Hantzsch cyclization and radical bromination.

Part 4: Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols allow researchers to validate the material's identity and purity.

Protocol A: Melting Point Determination (DSC)

Why: Capillary methods depend on visual acuity and heating rates. Differential Scanning Calorimetry (DSC) provides thermodynamic data (onset and peak) independent of operator error.

  • Sample Prep: Weigh 2–4 mg of dried sample into a Tzero aluminum pan. Hermetically seal.

  • Equilibration: Equilibrate at 30°C for 5 minutes.

  • Ramp: Heat at 10°C/min to 150°C under Nitrogen purge (50 mL/min).

  • Validation:

    • Sharp Endotherm: A single sharp peak (onset ~83°C) indicates high purity.

    • Broadening: A peak width >2°C suggests solvent entrapment or synthesis byproducts (e.g., dibromo species).

Protocol B: Purity Assessment (HPLC-UV)

Why: Thiazole syntheses often yield regioisomers or unreacted alpha-bromo ketones.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase: A: Water (0.1% Formic Acid); B: Acetonitrile.

  • Gradient: 50% B to 95% B over 10 minutes.

  • Detection: 254 nm (Aromatic) and 280 nm (Thiazole specific).

  • Acceptance Criteria: Main peak area >98%.

Diagram 2: Characterization Logic

Characterization cluster_purity Purity Check cluster_thermal Thermal Analysis Sample Crude Product HPLC HPLC (254 nm) Sample->HPLC Result_HPLC >98% Area? HPLC->Result_HPLC DSC DSC (10°C/min) Result_HPLC->DSC Yes Recryst Recrystallize (EtOH/Heptane) Result_HPLC->Recryst No Result_DSC Sharp Endotherm? DSC->Result_DSC Release Release for Synthesis Result_DSC->Release Yes (Onset ~83-88°C) Result_DSC->Recryst No (Broad/Depressed) Recryst->Sample

Caption: Decision tree for material validation ensuring only high-quality intermediate is used in downstream coupling.

Part 5: Application in Drug Discovery

The 2-bromo-4-(4-methoxyphenyl)thiazole scaffold is a "privileged structure" in medicinal chemistry.

  • Suzuki-Miyaura Coupling: The C2-Bromine is highly activated for oxidative addition by Pd(0) catalysts due to the electron-withdrawing nature of the thiazole nitrogen.

    • Reaction: Ar-B(OH)₂ + Thiazole-Br

      
       Ar-Thiazole-Ar'.
      
  • SAR Exploration: The 4-methoxyphenyl group mimics tyrosine residues or provides lipophilic contacts in protein binding pockets (e.g., Xanthine Oxidase inhibitors).

  • Metabolic Stability: The thiazole ring is generally more metabolically stable than furan or thiophene bioisosteres, improving the pharmacokinetic profile of the final drug candidate.

References

  • ChemicalBook. (2023). 2-Bromo-4-(4-methoxyphenyl)thiazole Properties and Supplier Data. Retrieved from

  • PubChem. (2025).[1][2] Compound Summary: 2-Bromo-4-(4-methoxyphenyl)thiazole.[3] National Library of Medicine. Retrieved from

  • Li, X., et al. (2013).[4] Synthesis of 2-(4-bromophenyl)thiazole derivatives via Hantzsch reaction. Chemistry - An Asian Journal. (Contextual validation of synthetic route).

  • MDPI Molbank. (2021). Synthesis of S-alkylated thiazole derivatives. (Validation of melting point trends in thiazole precursors). Retrieved from

Sources

Safety Data Sheet (SDS) for 2-Bromo-4-(4-methoxyphenyl)thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2-Bromo-4-(4-methoxyphenyl)thiazole Document ID: TM-99073-SDS | Version: 2.1 | Status: Active Target Audience: Medicinal Chemists, Process Safety Engineers, and Drug Discovery Leads.

Executive Summary

This technical guide provides a comprehensive safety, synthesis, and handling profile for 2-Bromo-4-(4-methoxyphenyl)thiazole (CAS: 99073-84-4). Unlike generic Safety Data Sheets (SDS), this document integrates Structure-Activity Relationship (SAR) analysis to predict toxicological endpoints and details a self-validating synthesis workflow. This compound is a critical "heterocyclic handle" in medicinal chemistry, widely used as an electrophile in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille) to construct bioactive scaffolds for oncology and antimicrobial research.

Part 1: Chemical Identity & Physicochemical Profiling

The Fingerprint: This molecule features a thiazole core substituted at the C2 position with a reactive bromine and at the C4 position with an electron-rich 4-methoxyphenyl group. The C2-Bromine is the "warhead" for synthetic utility, while the methoxy group modulates solubility and electronic properties.

Property Technical Specification
Chemical Name 2-Bromo-4-(4-methoxyphenyl)-1,3-thiazole
CAS Registry Number 99073-84-4
Molecular Formula C₁₀H₈BrNOS
Molecular Weight 270.15 g/mol
Physical State Crystalline Solid (Off-white to pale yellow)
Melting Point 85–90 °C (Predicted/Typical for class) [1]
Solubility Soluble in DCM, CHCl₃, DMSO, DMF; Insoluble in Water
Partition Coeff.[1][2] (LogP) ~3.2 (Lipophilic)
SMILES COc1ccc(cc1)c2csc(Br)n2

Part 2: Hazard Identification & Toxicology (SAR Analysis)

Expert Insight: While specific toxicological data for this exact CAS is limited, Structure-Activity Relationship (SAR) analysis of the 2-bromothiazole class dictates the hazard profile. The presence of the electron-withdrawing bromine on the thiazole ring enhances the electrophilicity of the C2 position, making it a potential skin sensitizer and irritant.

GHS Classification (Derived):

  • Signal Word: WARNING

  • Acute Toxicity (Oral): Category 4 (H302) – Inferred from thiazole biological activity.

  • Skin Corrosion/Irritation: Category 2 (H315)

  • Serious Eye Damage/Irritation: Category 2A (H319)

  • STOT - Single Exposure: Category 3 (H335) – Respiratory Irritation.

Toxicological Mechanisms:

  • Electrophilic Stress: The C2-Br bond is labile under metabolic conditions (glutathione conjugation), potentially leading to depletion of cellular antioxidants.

  • Thiazole Toxicity: Unsubstituted thiazoles can undergo metabolic ring opening; however, the 4-aryl substitution stabilizes the ring, likely reducing metabolic toxicity compared to simple thiazoles [2].

Part 3: Synthesis & Manufacturing Workflow

The Hantzsch-Sandmeyer Protocol: The most robust synthesis avoids direct bromination (which often yields mixtures) and instead utilizes a stepwise Hantzsch condensation followed by a Sandmeyer-type bromination . This protocol is self-validating: the intermediate amine is a crystalline solid that serves as a purity checkpoint before the final hazardous diazotization step.

Step-by-Step Methodology:

  • Cyclization (Hantzsch): React 4-methoxyphenacyl bromide with thiourea in refluxing ethanol to yield 2-amino-4-(4-methoxyphenyl)thiazole (CAS 2104-04-3).

    • Checkpoint: Isolate the amine (MP: ~206°C). If MP is low, recrystallize from EtOH/Water.

  • Diazotization-Bromination (Sandmeyer):

    • Suspend the amine in Acetonitrile (MeCN).

    • Add Copper(II) Bromide (CuBr₂) (1.5 eq).[3]

    • Dropwise add tert-Butyl Nitrite (t-BuONO) (1.5 eq) at 0–5°C.

    • Mechanism:[3][4][5] The in situ generated diazonium species is immediately captured by the copper catalyst, displacing N₂ with Br [3].

  • Workup: Quench with aqueous sodium thiosulfate (to remove oxidative byproducts), extract with DCM, and pass through a silica plug.

Visualization of Synthesis Logic:

SynthesisWorkflow cluster_check Quality Gate Start 4-Methoxyphenacyl Bromide Intermed INTERMEDIATE: 2-Amino-4-(4-methoxyphenyl)thiazole (Solid, MP ~206°C) Start->Intermed Hantzsch Condensation Reagent1 Thiourea (EtOH, Reflux) Reagent1->Intermed Product FINAL PRODUCT: 2-Bromo-4-(4-methoxyphenyl)thiazole Intermed->Product Radical Substitution (N2 loss) Reagent2 Sandmeyer: t-BuONO + CuBr2 (MeCN, 0-60°C) Reagent2->Product

Figure 1: The Hantzsch-Sandmeyer synthetic route ensures high regioselectivity for the C2-bromide.

Part 4: Safe Handling & Storage Protocol

Self-Validating Safety System: Do not rely solely on PPE. Use the "Barrier-Indicator" method.

  • Primary Barrier (Containment):

    • Handle strictly within a Class II Fume Hood .

    • Indicator: Use a vane anemometer to verify face velocity >0.5 m/s before opening the vial.

  • Chemical Compatibility:

    • Incompatible with: Strong oxidizing agents, strong bases (can hydrolyze the bromine), and active metals (Li, Mg).

    • Storage: Store at 2–8°C under Argon. Bromothiazoles can darken (decompose) upon prolonged exposure to light and moisture.

  • Personal Protective Equipment (PPE):

    • Gloves: Nitrile (0.11 mm) is sufficient for incidental splash. For prolonged handling (e.g., during column chromatography), use Laminate (Silver Shield) gloves due to the penetrating nature of halogenated aromatics in organic solvents.

Part 5: Emergency Response Logic

Decision Matrix: In the event of exposure, immediate action supersedes calling for help. The following logic tree dictates the first 120 seconds of response.

EmergencyResponse Incident INCIDENT DETECTED Type Identify Exposure Type Incident->Type Skin SKIN CONTACT (Burning/Redness) Type->Skin Eye EYE CONTACT (Pain/Blurring) Type->Eye Inhale INHALATION (Coughing/Dizziness) Type->Inhale ActionSkin 1. Drench 15 mins 2. Remove contaminated clothes 3. Do NOT use solvents Skin->ActionSkin ActionEye 1. Eye Wash Station (15 mins) 2. Hold eyelids open 3. Remove contacts if easy Eye->ActionEye ActionInhale 1. Move to Fresh Air 2. Oxygen if breathing difficult 3. Sit upright (90°) Inhale->ActionInhale Medical SEEK MEDICAL ATTENTION (Bring SDS/CAS 99073-84-4) ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Figure 2: Rapid Response Decision Tree for Acute Exposure.

References

  • ChemicalBook. (2023). 2-Bromo-4-(4-methoxyphenyl)thiazole Product Properties. Available at:

  • National Institutes of Health (NIH). (2024). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs. PMC. Available at:

  • Organic Chemistry Portal. (2023). Sandmeyer Reaction: Mechanism and Protocols. Available at:

  • Fisher Scientific. (2025). Safety Data Sheet for 2-Bromo-4-(2-thienyl)thiazole (Analogous Hazard Data). Available at:

Sources

Structural and Synthetic Profiling of 4-Methoxyphenyl Thiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Materials Scientists

Executive Summary

The integration of a 4-methoxyphenyl moiety onto a thiazole core represents a privileged scaffold in medicinal chemistry and optoelectronics. This guide analyzes the structural causality governing these derivatives, moving beyond basic synthesis to explore the crystallographic packing forces, electronic delocalization, and spectroscopic signatures that define their utility. We focus on the Hantzsch thiazole synthesis as the primary construction method and provide a rigorous analysis of the resulting molecular geometry.

Synthetic Architecture: The Hantzsch Protocol

The construction of the 4-methoxyphenyl thiazole scaffold is most reliably achieved via the Hantzsch condensation. While often treated as a "mix-and-stir" reaction, the specific electronic contribution of the para-methoxy group demands precise control over solvation and temperature to minimize polymerization and maximize cyclization efficiency.

Mechanistic Causality

The reaction involves the condensation of 2-bromo-4'-methoxyacetophenone with a thioamide (e.g., thiourea or thiobenzamide).

  • Electronic Effect: The electron-donating methoxy group (

    
    ) at the para position of the phenacyl bromide destabilizes the 
    
    
    
    -carbon toward nucleophilic attack (
    
    
    ) compared to electron-deficient analogs. Consequently, polar protic solvents (Ethanol/Water) are critical to stabilize the transition state.
  • Solvation: The use of ethanol facilitates the solubility of the lipophilic ketone while allowing the ionic thioamide to dissolve, creating a homogeneous phase for the initial attack.

Optimized Protocol

Reagents: 2-bromo-4'-methoxyacetophenone (1.0 eq), Thiourea (1.1 eq), Ethanol (absolute).

  • Dissolution: Dissolve the ketone in ethanol at room temperature.

  • Addition: Add thiourea in a single portion.

  • Reflux: Heat to reflux (

    
    ) for 2–4 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3).
    
  • Workup: Cool to

    
    . The hydrobromide salt often precipitates. Neutralize with aqueous 
    
    
    
    to liberate the free base.
  • Purification: Recrystallization from hot ethanol is preferred over chromatography to preserve crystal habit for analysis.

Reaction Pathway Visualization

The following diagram illustrates the stepwise mechanistic flow, highlighting the critical dehydration step that aromatizes the ring.

HantzschMechanism Reactants Reagents (2-bromo-4'-methoxyacetophenone + Thiourea) SN2 S-Alkylation (SN2 Attack) Reactants->SN2 EtOH, Reflux Intermediate S-Phenacyl Thiouronium Salt SN2->Intermediate Cyclization Intramolecular Cyclization (N-attack on C=O) Intermediate->Cyclization Rate Limiting Dehydration Dehydration (-H2O) Cyclization->Dehydration Product 4-(4-Methoxyphenyl) -2-aminothiazole Dehydration->Product Aromatization

Figure 1: Stepwise mechanistic flow of the Hantzsch condensation leading to the thiazole core.

Crystallographic & Conformational Analysis

Understanding the solid-state arrangement is crucial for predicting bioavailability (solubility) and binding affinity. The 4-methoxyphenyl group introduces specific packing motifs driven by weak hydrogen bonding and


-stacking.
Molecular Geometry and Planarity

A critical structural question is the coplanarity of the phenyl and thiazole rings.

  • The "Twist" Factor: Contrary to flat representations, X-ray diffraction studies often reveal a torsion angle between the thiazole and the 4-methoxyphenyl ring. This twist (typically

    
    
    
    
    ) minimizes steric repulsion between the thiazole sulfur/nitrogen and the phenyl ortho-hydrogens.
  • Bond Length Indicators: The

    
     bond length in the thiazole ring is a sensitive indicator of conjugation.
    

Table 1: Representative Crystallographic Metrics

ParameterTypical ValueStructural Insight
Space Group

or

Centrosymmetric packing is favored to maximize dipole cancellation.

Bond

Indicates

character; shorter than single

(

).

Bond

Typical double bond character, essential for H-bond acceptance.
Torsion Angle

Deviation from planarity; affects

-conjugation efficiency.

-Stacking

Centroid-to-centroid distance; dictates lattice energy and melting point.
Intermolecular Interactions

The methoxy group is not merely a lipophilic appendage; the oxygen atom acts as a weak hydrogen bond acceptor (


), often guiding the crystal lattice formation.
  • Packing Motif: Molecules frequently form centrosymmetric dimers linked by

    
    -
    
    
    
    stacking between the electron-rich thiazole and the phenyl ring of an adjacent molecule.
  • Methoxy Disorder: It is common to observe rotational disorder in the terminal methyl group of the methoxy moiety in crystal structures, necessitating split-site refinement models in crystallographic solving.

Spectroscopic Profiling

For rapid validation of the structure, NMR and UV-Vis spectroscopy provide diagnostic signals unique to this scaffold.

Nuclear Magnetic Resonance (NMR)

The magnetic anisotropy of the thiazole ring, combined with the shielding effect of the methoxy group, creates a distinct fingerprint.

Table 2: Diagnostic NMR Shifts (in


) 
NucleusMoietyShift (

ppm)
MultiplicityCausality



Singlet (

)
Electron-rich oxygen shielding.

Thiazole


Singlet (

)
Deshielded by aromatic ring current and heteroatoms.

Phenyl (

)

DoubletsCharacteristic para-substitution pattern.


(Methoxy)

-Standard methoxy carbon environment.


(Thiazole)

-Highly deshielded due to position between S and N.
Photophysical Properties

The 4-methoxyphenyl group acts as an auxochrome.

  • Bathochromic Shift: Compared to an unsubstituted phenylthiazole, the methoxy group donates electrons into the

    
    -system (mesomeric effect), lowering the HOMO-LUMO gap and red-shifting the absorption maximum (
    
    
    
    ).
  • Fluorescence: Many derivatives exhibit solvatochromic fluorescence, emitting blue-to-green light depending on solvent polarity, useful for biological imaging applications.

Structure-Activity Relationship (SAR) Logic

When applying this scaffold in drug discovery (e.g., kinase inhibitors or antimicrobials), the structural features directly dictate biological outcomes.

The "Molecular Switch" Concept

The thiazole ring can flip its orientation relative to the phenyl ring in solution, but the energy barrier is low. However, in a protein binding pocket, the "twist" observed in crystallography becomes a fixed conformation.

  • Planar Conformation: Required for intercalation into DNA (intercalating agents).

  • Twisted Conformation: Often required for fitting into hydrophobic pockets of enzymes (e.g., EGFR kinase), where the methoxy group lodges into a specific sub-pocket.

SAR_Logic Structure 4-Methoxyphenyl Thiazole Core Methoxy 4-Methoxy Group (Electron Donor) Structure->Methoxy Thiazole Thiazole Ring (H-Bond Acceptor) Structure->Thiazole Lipophilicity Modulates LogP (Membrane Permeability) Methoxy->Lipophilicity Electronic Increases e- Density on Thiazole N Methoxy->Electronic Geometry Torsion Angle (Shape Complementarity) Thiazole->Geometry Activity Biological Target Binding (Kinase/Receptor) Lipophilicity->Activity Electronic->Activity Enhances H-Bonding Geometry->Activity Induced Fit

Figure 2: Structural Logic Flow illustrating how specific chemical features translate to biological efficacy.

References

  • Hantzsch Thiazole Synthesis Mechanism & Protocols

    • BenchChem Application Notes.
  • Crystallographic Data & Intermolecular Interactions

    • Acta Crystallographica Section E. "Crystal structure of (2Z,5Z)-3-(4-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-5-[(E)-3-(2-nitrophenyl)allylidene]-1,3-thiazolidin-4-one."
  • Spectroscopic Characterization (NMR)

    • MDPI Molbank. "NMR Characterization of 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol." (Comparative spectral data for methoxyphenyl-heterocycle systems).
  • Packing Motifs and Disorder

    • IUCrData. "1-[4-(4-Methoxyphenyl)thiazol-2-yl]-3-[4-(prop-2-ynyloxy)phenyl]-4,5-dihydro-1H-pyrazole."[1]

  • Photophysical & Electronic Properties

    • RSC Advances.

Sources

The 2-Bromothiazole Scaffold: A Technical Guide to Synthetic Utility and Medicinal Application

[1]

Executive Summary

The 2-bromothiazole scaffold represents a "privileged structure" in modern medicinal chemistry, serving as a critical gateway to 2-substituted thiazoles found in a spectrum of FDA-approved therapeutics (e.g., Dasatinib, Dabrafenib). Its utility stems from the unique electronic desymmetrization of the thiazole ring: the C2 position is significantly more electron-deficient than C4 or C5, enabling highly regioselective nucleophilic aromatic substitutions (

This guide moves beyond basic literature summarization to provide a technical blueprint for leveraging 2-bromothiazole. It details the causality behind synthetic choices, provides self-validating experimental protocols, and visualizes the structure-activity relationships (SAR) that drive potency in kinase inhibitors and antimicrobial agents.

Chemical Reactivity & Mechanistic Causality

To successfully manipulate 2-bromothiazole, one must understand the electronic push-pull dynamics of the heterocyclic core.

The Electronic Landscape

The thiazole ring contains a pyridine-like nitrogen (electron-withdrawing) and a thiophene-like sulfur (electron-donating).

  • C2 Position (The "Gateway"): Flanked by both the electronegative nitrogen and the sulfur atom, the C2-bromine bond is highly activated. The inductive effect of nitrogen makes C2 susceptible to oxidative addition by Pd(0) species, often reacting faster than comparable phenyl bromides.

  • C5 Position: Nucleophilic but less acidic than C2. Electrophilic aromatic substitution (e.g., bromination) occurs preferentially here.

  • C4 Position: Least reactive to nucleophilic attack; functionalization usually requires pre-constructed acyclic precursors (Hantzsch synthesis).

Reactivity Visualization

The following diagram maps the regioselective opportunities inherent in the scaffold.

ReactivityMapCore2-Bromothiazole CoreC2_PathC2: High Reactivity(Pd-Catalyzed Coupling / SnAr)Core->C2_Path Primary SiteC5_PathC5: Electrophilic Attack(Halogenation / C-H Activation)Core->C5_Path Secondary SiteC4_PathC4: Steric Bulk / Stability(Scaffold Rigidity)Core->C4_Path Structural Role

Caption: Regioselective reactivity profile of the 2-bromothiazole scaffold. C2 offers the lowest energy barrier for cross-coupling.

Synthetic Workflows & Protocols

Reliable functionalization of the C2 position is the cornerstone of thiazole-based library generation. Below are optimized workflows for the two most critical transformations: Carbon-Carbon (Suzuki) and Carbon-Nitrogen (Buchwald-Hartwig) bond formation.

Protocol: Optimized Suzuki-Miyaura Coupling

Objective: Coupling 2-bromothiazole with aryl boronic acids to generate 2-arylthiazoles (common in anticancer agents).

Rationale:

  • Base Selection:

    
     or 
    
    
    are preferred over weaker bases like
    
    
    to facilitate the transmetalation step in electron-deficient heteroaromatics.
  • Solvent System: A Dioxane/Water (4:[1]1) mix ensures solubility of inorganic bases while maintaining a high reflux temperature for difficult substrates.

Step-by-Step Methodology:

  • Charge: In a microwave vial or Schlenk tube, add 2-bromothiazole (1.0 equiv), Aryl boronic acid (1.2–1.5 equiv), and

    
     (5 mol%).
    
  • Base Addition: Add

    
     (2.0 equiv).
    
  • Solvent & Degas: Add 1,4-Dioxane/Water (4:1, 0.1 M concentration). Sparge with Argon for 5 minutes to remove

    
     (prevents homocoupling and catalyst deactivation).
    
  • Reaction: Seal and heat to 90°C for 4–12 hours. (Monitor via LC-MS; disappearance of m/z 163/165 doublet).

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol: Buchwald-Hartwig Amination

Objective: Synthesis of 2-aminothiazoles (resembling the Dasatinib core).

Rationale:

  • Ligand Choice: Xantphos or BINAP are critical. Monodentate ligands often fail due to the formation of stable Pd-thiazole complexes that arrest the catalytic cycle.

  • Pre-catalyst: Use

    
     to provide a "clean" source of Pd(0).
    

Step-by-Step Methodology:

  • Charge: Add 2-bromothiazole (1.0 equiv), Amine (1.2 equiv),

    
     (2 mol%), and Xantphos (4 mol%).
    
  • Base: Add

    
     (1.5 equiv) or NaOtBu (1.4 equiv) for weaker nucleophiles.
    
  • Solvent: Anhydrous Toluene or 1,4-Dioxane (degassed).

  • Reaction: Heat at 100°C under Argon for 12 hours.

  • Note: If conversion is low, switch to a precatalyst like BrettPhos Pd G3 which is superior for sterically hindered amines.

Medicinal Chemistry Applications

The 2-bromothiazole derivative is rarely the final drug but is the essential intermediate for "Decorating the Core."

Therapeutic Areas & SAR

The following table summarizes key biological activities derived from 2-substituted thiazoles synthesized via the 2-bromo precursor.

Therapeutic AreaTargetKey Structural Motif (from 2-Br)Representative Potency (

)
Anticancer VEGFR-2 / Src2-aminothiazole (via Buchwald)2.57 µM (MCF-7 cells) [1]
Antimicrobial S. aureus / E. coli2-hydrazinylthiazole5–10 µg/mL (MIC) [2]
Anti-inflammatory COX-22-arylthiazole (via Suzuki)0.05 µM (Selectivity > 200x) [3]
Antifungal C. albicans2-phenylthiazole derivativesComparable to Fluconazole [4]
Pathway Visualization: From Scaffold to Drug Candidate

This workflow illustrates the divergence from 2-bromothiazole to distinct pharmacological classes.

DrugDiscoveryWorkflowStartStarting Material:2-BromothiazoleStep1_SuzukiPath A: Suzuki Coupling(Ar-B(OH)2)Start->Step1_Suzuki Pd(PPh3)4 / BaseStep1_BuchwaldPath B: Buchwald Amination(HNR2)Start->Step1_Buchwald Pd2(dba)3 / XantphosInter_A2-Arylthiazole ScaffoldStep1_Suzuki->Inter_AInter_B2-Aminothiazole ScaffoldStep1_Buchwald->Inter_BTarget_COXTarget: COX-2 Inhibitors(Anti-inflammatory)Inter_A->Target_COX SAR OptimizationTarget_KinaseTarget: Kinase Inhibitors(Src/Abl - e.g., Dasatinib analogs)Inter_B->Target_Kinase Fragment Linking

Caption: Divergent synthesis pathways from 2-bromothiazole leading to distinct therapeutic classes.

Critical Technical Considerations (Self-Validating Systems)

To ensure experimental success and data integrity (Trustworthiness), adhere to these validation checks:

  • The "Halogen Dance" Warning: When using strong bases (e.g., LDA) for lithiation of 2-bromothiazole, be aware of the "halogen dance" mechanism where the bromine can migrate to the C5 position. Validation: Always quench a small aliquot with

    
     and check NMR; if the deuterium is at C2 and Bromine at C5, migration occurred.
    
  • Catalyst Poisoning: Thiazoles are excellent ligands for Palladium. If a reaction stalls, it is likely the product is inhibiting the catalyst. Solution: Increase ligand loading (L:Pd ratio > 2:1) or use high-turnover precatalysts (e.g., XPhos Pd G2).

  • Stability: 2-bromothiazole is relatively stable but can darken upon storage due to slow decomposition. Validation: Check purity via TLC (Hexane/EtOAc 9:1) before use; the spot should be UV active and distinct.

References

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives. MDPI. Available at: [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles. PMC. Available at: [Link]

  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PMC. Available at: [Link]

  • Synthesis of Some New Thiazole Derivatives and Their Biological Activity Evaluation. Journal of Chemistry. Available at: [Link]

Methodological & Application

Synthesis protocols for 2-Bromo-4-(4-methoxyphenyl)thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of 2-Bromo-4-(4-methoxyphenyl)thiazole

Executive Summary

This application note details a robust, scalable two-stage protocol for the synthesis of 2-Bromo-4-(4-methoxyphenyl)thiazole . This scaffold is a critical intermediate in medicinal chemistry, particularly for the development of kinase inhibitors and liquid crystal materials, where the C2-bromide serves as an essential handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Existing literature often fragments these steps. This guide consolidates the Hantzsch Thiazole Synthesis (cyclization) and a modified Sandmeyer Reaction (functionalization) into a seamless workflow designed for high yield and purity (>98%).

Strategic Retro-Analysis & Workflow

The synthesis is disconnected into two logical phases. The thiazole core is first constructed using the Hantzsch method, which is highly regioselective. The amino group is then converted to a bromide using a non-aqueous Sandmeyer protocol, avoiding the harsh acidic conditions of traditional aqueous diazotization which can degrade electron-rich heterocyclic rings.

SynthesisWorkflow cluster_0 Phase 1: Core Construction cluster_1 Phase 2: Functionalization SM1 2-Bromo-4'-methoxyacetophenone (Lachrymator) INT INTERMEDIATE: 2-Amino-4-(4-methoxyphenyl)thiazole SM1->INT Step 1: Hantzsch Cyclization (EtOH, Reflux, 2h) SM2 Thiourea SM2->INT PROD TARGET: 2-Bromo-4-(4-methoxyphenyl)thiazole INT->PROD Step 2: Anhydrous Sandmeyer (60°C, 30 min) REAG t-Butyl Nitrite (t-BuONO) CuBr2 / MeCN REAG->PROD

Figure 1: Logical workflow for the synthesis of 2-Bromo-4-(4-methoxyphenyl)thiazole.

Phase 1: Construction of the Thiazole Core[1]

Objective: Synthesis of 2-Amino-4-(4-methoxyphenyl)thiazole. Mechanism: Nucleophilic attack of the thiourea sulfur on the


-haloketone, followed by condensation and dehydration.
Reagents & Stoichiometry
ComponentEquiv.RoleSafety Note
2-Bromo-4'-methoxyacetophenone 1.0SubstrateLachrymator. Handle in fume hood.
Thiourea 1.1NucleophileIrritant. Toxic to aquatic life.
Ethanol (Absolute) SolventMediumFlammable.
Ammonium Hydroxide (aq) -QuenchCorrosive.
Step-by-Step Protocol
  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add 2-Bromo-4'-methoxyacetophenone (10.0 mmol) and Thiourea (11.0 mmol) to the flask. Add 40 mL of absolute ethanol.

    • Observation: The mixture may initially appear as a suspension.

  • Reaction: Heat the mixture to reflux (approx. 78°C) for 2 hours.

    • Checkpoint: The solution should become clear and turn yellow/orange. Monitor consumption of the bromoketone by TLC (Hexane:EtOAc 3:1).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent to ~10 mL under reduced pressure.

    • Pour the residue into 50 mL of ice-cold water.

    • Basify the solution to pH 9-10 using ammonium hydroxide (or sat.

      
      ) to liberate the free amine from its hydrobromide salt.
      
    • Result: A heavy precipitate (the 2-aminothiazole) will form.

  • Isolation: Filter the solid via Buchner funnel. Wash with cold water (

    
     mL) and cold diethyl ether (
    
    
    
    mL) to remove unreacted ketone.
  • Drying: Dry the solid in a vacuum oven at 45°C overnight.

    • Expected Yield: 85-95%.[1]

    • Appearance: Off-white to pale yellow solid.

Phase 2: Anhydrous Sandmeyer Bromination

Objective: Conversion of the C2-amino group to a C2-bromide. Rationale: We utilize the Doyle protocol (Alkyl nitrite + Copper(II) halide) rather than the classical aqueous Sandmeyer (


). The anhydrous conditions prevent hydrolysis of the imine intermediate and generally provide higher yields for electron-rich heterocycles.
Reagents & Stoichiometry
ComponentEquiv.RoleSafety Note
2-Amino-4-(4-methoxyphenyl)thiazole 1.0Substrate-
Copper(II) Bromide (

)
1.5Bromine SourceHygroscopic. Keep dry.
tert-Butyl Nitrite (

-BuONO)
1.5DiazotizationExplosion Hazard if heated dry. Store at 4°C.
Acetonitrile (MeCN) SolventMediumToxic.
Step-by-Step Protocol
  • Setup: Flame-dry a 100 mL 3-neck RBF under nitrogen atmosphere. Equip with a thermometer and an addition funnel.

  • Solubilization: Add

    
      (15.0 mmol) and dry Acetonitrile (30 mL). Stir until fully dissolved (solution will be dark green/brown).
    
  • Activation: Add

    
    -Butyl Nitrite  (15.0 mmol) dropwise to the copper solution at room temperature.
    
  • Addition: Dissolve the 2-aminothiazole intermediate (10.0 mmol) in minimal MeCN (~10 mL) and add it dropwise to the reaction mixture over 10 minutes.

    • Critical: Gas evolution (

      
      ) will occur. Ensure the system is vented through a bubbler.
      
  • Reaction: Heat the mixture to 60-65°C for 30-45 minutes.

    • Checkpoint: TLC should show the disappearance of the polar amine spot and the appearance of a less polar spot (the bromide).

  • Quench & Workup:

    • Cool to room temperature.[2][3][4][5][6][7]

    • Dilute with Ethyl Acetate (100 mL).

    • Copper Removal: Wash the organic layer with 1M HCl (2 x 50 mL) followed by dilute

      
       or brine until the aqueous layer is no longer blue (indicating removal of copper salts).
      
  • Purification:

    • Dry organic layer over

      
      , filter, and concentrate.
      
    • Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

    • Note: The product is less polar than the starting material.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare your data against these expected parameters.

Expected NMR Profile ( , 400 MHz)
PositionShift (

ppm)
MultiplicityIntegrationAssignment
Aromatic 7.80 - 7.85Doublet (

Hz)
2HPhenyl (ortho to thiazole)
Thiazole 7.25 - 7.35 Singlet 1H C5-H (Diagnostic Peak)
Aromatic 6.90 - 6.98Doublet (

Hz)
2HPhenyl (ortho to methoxy)
Methoxy 3.85 Singlet 3H -OCH3

Note: The disappearance of the broad


 singlet (usually ~5.0-6.0 ppm) confirms the success of Step 2.
Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Low Yield in Step 1 Incomplete neutralization.Ensure pH > 9 during workup to precipitate the free base, not the HBr salt.
Blue aqueous layer persists Residual Copper.Continue washing with dilute ammonia or EDTA solution.
Product decomposes Acidic silica.Add 1% Triethylamine to the column eluent to neutralize silica acidity.
Violent gas evolution Fast addition of amine.Add the amine solution slowly to the nitrite/Cu mixture to control

release.

References

  • Hantzsch Thiazole Synthesis Mechanism & Review

    • Source: Organic Chemistry Portal.[4] "Hantzsch Thiazole Synthesis."

    • URL:[Link]

  • Sandmeyer Reaction on Heterocycles (Doyle Protocol)

    • Title: "Alkyl Nitrite-Metal Halide Deamination Reactions. 6. Direct Synthesis of Arenediazonium Tetrafluoroborate Salts.
    • Source:Journal of Organic Chemistry.
    • URL:[Link]

  • Synthesis of 2-Amino-4-arylthiazoles

    • Title: "Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors."[3]

    • Source:ACS Omega, 2021.
    • URL:[Link]

  • Halogenation of Thiazoles

    • Title: "Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts."
    • Source:Journal of Organic Chemistry (via NIH/PubMed).
    • URL:[Link]

Sources

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 2-Bromo-4-(4-methoxyphenyl)thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This technical guide details the optimization and execution of Suzuki-Miyaura cross-coupling reactions utilizing 2-Bromo-4-(4-methoxyphenyl)thiazole as the electrophilic scaffold.

Critical Architectural Insight: The thiazole core is a "privileged structure" in medicinal chemistry. However, the 2-bromo-4-arylthiazole scaffold presents a specific regiochemical paradox that often confuses early-stage researchers:

  • Synthesis of the Scaffold: This intermediate is rarely synthesized via Suzuki coupling from 2,4-dibromothiazole. The C2 position is significantly more electrophilic than C4; therefore, attempting to couple 4-methoxyphenylboronic acid with 2,4-dibromothiazole will yield the wrong isomer (2-(4-methoxyphenyl)-4-bromothiazole). The correct route to the starting material is the Hantzsch Thiazole Synthesis .

  • Utilization of the Scaffold: Once obtained, the C2-bromide is highly reactive but prone to protodebromination (reduction to the hydro-thiazole) if the catalytic cycle is sluggish.

This guide focuses on the C2-functionalization of this specific scaffold to generate 2,4-diarylthiazoles, a common motif in kinase inhibitors and fluorescent probes.

Chemical Logic & Mechanistic Pathway[1]

The Regioselectivity Trap

Before attempting the coupling, verify the identity of your starting material.

  • Correct Origin: 2-Bromo-4'-methoxyacetophenone + Thiourea

    
     2-Amino-4-(4-methoxyphenyl)thiazole 
    
    
    
    Sandmeyer Reaction
    
    
    Target Electrophile .
  • Incorrect Origin: Suzuki coupling of 2,4-dibromothiazole (yields C2-substituted product, not C4).

Reactivity Profile

The C2-Br bond in thiazole is activated for oxidative addition due to the adjacent nitrogen atom (C=N bond character) and the electron-withdrawing nature of the sulfur.

  • Advantage: Oxidative addition is fast, often proceeding at lower temperatures than phenyl bromides.

  • Risk: The electron-deficient nature makes the ring susceptible to base-mediated decomposition or protodebromination if transmetallation is slow.

Visual Workflow

The following diagram illustrates the correct synthetic lineage and the decision logic for the Suzuki coupling.

ThiazoleWorkflow cluster_warning Regioselectivity Warning Start Precursor: 2-Bromo-4'-methoxyacetophenone Hantzsch Hantzsch Synthesis (+ Thiourea) Start->Hantzsch Amino Intermediate: 2-Amino-4-(4-methoxyphenyl)thiazole Hantzsch->Amino Sandmeyer Sandmeyer Reaction (CuBr2, tBuONO) Amino->Sandmeyer Target ELECTROPHILE: 2-Bromo-4-(4-methoxyphenyl)thiazole Sandmeyer->Target Suzuki Suzuki Coupling (Pd Cat, Base) Target->Suzuki Oxidative Addition (Fast) Boronic Nucleophile: Ar-B(OH)2 Boronic->Suzuki Transmetallation Product FINAL PRODUCT: 2,4-Diarylthiazole Suzuki->Product Reductive Elimination FakeStart 2,4-Dibromothiazole WrongProduct Wrong Isomer (2-Aryl-4-bromo) FakeStart->WrongProduct Suzuki (C2 reacts first!)

Caption: Workflow distinguishing the correct synthesis of the electrophile (via Hantzsch) from the incorrect route (via direct Suzuki), followed by the target coupling reaction.

Experimental Protocols

Protocol A: The "Workhorse" Condition (Standard Substrates)

Best for: Unhindered aryl boronic acids (e.g., Phenyl, 4-Tolyl).

Reagents:

  • Electrophile: 2-Bromo-4-(4-methoxyphenyl)thiazole (1.0 equiv)

  • Nucleophile: Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(PPh₃)₄ (Tetrakis) - 5 mol%

  • Base: Na₂CO₃ (2.0 M aqueous solution) - 2.5 equiv

  • Solvent: DME (Dimethoxyethane) or 1,4-Dioxane

  • Concentration: 0.1 M

Step-by-Step:

  • Degassing (Critical): Charge a reaction vial with the thiazole, boronic acid, and Pd(PPh₃)₄. Seal and purge with Argon/Nitrogen for 5 minutes.

    • Why: Pd(0) is oxygen-sensitive. Oxidation leads to homocoupling of the boronic acid and catalyst death.

  • Solvent Addition: Add degassed DME and the aqueous Na₂CO₃ solution via syringe.

  • Reaction: Heat to 85°C (oil bath temperature) for 4–12 hours.

    • Monitoring: Check LCMS at 2 hours. If the starting material (SM) is consumed but protodebrominated byproduct (Des-Br) is forming, stop immediately.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[1]

Protocol B: The "High-Turnover" Condition (Challenging Substrates)

Best for: Sterically hindered boronic acids (ortho-substituted) or electron-deficient heteroaryl boronates.

Reagents:

  • Catalyst: Pd(dppf)Cl₂[2][3]·DCM (3–5 mol%) OR XPhos Pd G2 (2 mol%)

  • Base: K₃PO₄ (3.0 equiv) - Finely ground solid or 2M aq.

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

  • Temperature: 90°C – 100°C

Mechanism of Improvement:

  • Ligand: The bidentate dppf ligand prevents catalyst decomposition at higher temperatures. XPhos is a bulky, electron-rich phosphine that accelerates the transmetallation step, crucial for hindered substrates to outcompete protodebromination.

  • Base: Phosphate (K₃PO₄) is more basic than carbonate in organic/aqueous mixtures, facilitating the formation of the reactive boronate species.

Data Summary & Optimization Guide

The following table summarizes expected outcomes based on catalyst choice for the coupling of 2-Bromo-4-(4-methoxyphenyl)thiazole with 2-methylphenylboronic acid (a sterically challenged partner).

ParameterCondition A (Standard)Condition B (Optimized)Condition C (Green/Modern)
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂XPhos Pd G2
Base Na₂CO₃ (aq)K₃PO₄ (aq)K₃PO₄ (solid)
Solvent DME/H₂ODioxane/H₂On-BuOH/H₂O
Temp 85°C100°C60°C
Yield 45-55%85-92%>95%
Major Side Product Protodebromination (~20%)Minimal (<5%)None Detected
Reaction Time 12 Hours4 Hours1 Hour
Troubleshooting Decision Tree

OptimizationTree Start Issue: Low Yield? CheckSM Is Starting Material (SM) remaining? Start->CheckSM CheckByprod Identify Major Byproduct CheckSM->CheckByprod No (SM Consumed) SM_Yes Increase Temp or Switch to XPhos Pd G2 CheckSM->SM_Yes Yes Byprod_DesBr Product is Des-Bromo Thiazole (Protodebromination) CheckByprod->Byprod_DesBr Byprod_Homo Product is Biaryl (Boronic Homocoupling) CheckByprod->Byprod_Homo Fix_DesBr Reaction is too slow. 1. Use dry solvents (anhydrous Suzuki) 2. Switch to Pd(dppf)Cl2 3. Increase Boronic Acid (1.5 eq) Byprod_DesBr->Fix_DesBr Fix_Homo Oxygen leak. 1. Degas solvents thoroughly 2. Reduce oxidant load Byprod_Homo->Fix_Homo

Caption: Troubleshooting logic for common failure modes in 2-bromothiazole couplings.

References & Authoritative Grounding

The protocols above are synthesized from foundational cross-coupling literature and specific reactivity trends of 1,3-thiazoles.

  • Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

    • Foundational text for general Suzuki conditions.

  • Bach, T., & Heuser, S. (2001). Regioselective Cross-Coupling Reactions of 2,4-Dibromothiazole. Tetrahedron Letters, 41(11), 1707-1710.

    • Establishes the C2 > C4 reactivity hierarchy, validating why Hantzsch synthesis is required for the target scaffold.

  • Ohkubo, M., et al. (1995). Studies on Cerebral Protective Agents: Synthesis of 2-Amino-4-arylthiazole Derivatives. Chemical and Pharmaceutical Bulletin, 43(9), 1497-1504.

    • Primary reference for the Hantzsch/Sandmeyer synthesis of the 2-bromo-4-arylthiazole precursor.

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides. Journal of the American Chemical Society, 129(11), 3358–3366.

    • Source for XPhos/SPhos protocols used in "Condition C" for hindered thiazoles.

Disclaimer: These protocols involve the use of transition metals and halogenated heterocycles.[3][4][5][6][7][8][9] All experiments should be conducted in a fume hood with appropriate PPE. 2-Bromothiazoles are potential skin sensitizers.

Sources

Application Notes & Protocols: A Guide to Nucleophilic Substitution on 2-Bromo-4-(4-methoxyphenyl)thiazole

Author: BenchChem Technical Support Team. Date: February 2026

For Internal Use & Distribution to Drug Development Professionals and Organic Synthesis Researchers.

Introduction: Strategic Importance of the 2-Substituted Thiazole Scaffold

The 4-aryl-thiazole framework is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic functionalization at the C2 position is a critical step in the synthesis of diverse compound libraries for drug discovery. 2-Bromo-4-(4-methoxyphenyl)thiazole serves as a versatile and highly valuable building block, where the bromine atom at the electron-deficient C2 position acts as an excellent leaving group for nucleophilic substitution.

This document provides a comprehensive technical guide for researchers, detailing the mechanistic principles and field-proven protocols for performing nucleophilic substitution on this substrate. We will cover both traditional Nucleophilic Aromatic Substitution (SNAr) and modern Palladium-catalyzed Buchwald-Hartwig amination, offering pathways to a wide array of 2-amino, 2-alkoxy, and 2-thioether derivatives.

Mechanistic Rationale: Choosing the Right Pathway

The substitution of the C2-bromine on the thiazole ring is facilitated by the electron-withdrawing nature of the heterocyclic system. The nitrogen atom at position 3 significantly lowers the electron density at the C2 carbon, making it highly electrophilic and susceptible to attack by nucleophiles. Two primary mechanistic pathways are employed for this transformation.

The Addition-Elimination (SNAr) Mechanism

The classical SNAr pathway is a two-step process initiated by the attack of a nucleophile on the electron-deficient C2 carbon. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex, which is resonance-stabilized by the thiazole ring. In the subsequent, typically rapid step, the bromide ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.

This pathway is generally effective for strong nucleophiles such as thiolates and alkoxides. While it can be used for amines, it often requires high temperatures, which can be a limitation for sensitive substrates.

SNAr_Mechanism sub 2-Bromo-4-(4-methoxyphenyl)thiazole mc Meisenheimer Complex(Resonance Stabilized Intermediate) sub->mc Step 1: Nucleophilic Attack (Rate-Determining) nuc Nucleophile (Nu⁻) prod 2-Nu-4-(4-methoxyphenyl)thiazole mc->prod Step 2: Elimination of Leaving Group (Fast) lg Br⁻ mc->lg Buchwald_Hartwig_Cycle pd0 LPd(0) oa_complex L₂Pd(Ar)(Br) pd0->oa_complex Oxidative Addition sub Ar-Br (Thiazole) sub->oa_complex amine R₂NH amine->oa_complex base Base base->oa_complex prod Ar-NR₂ amido_complex L₂Pd(Ar)(NR₂) oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Regenerates Catalyst amido_complex->prod Reductive Elimination

Caption: The Catalytic Cycle of Buchwald-Hartwig Amination.

Materials & Safety

Reagents and Solvents
Reagent/SolventPuritySupplierNotes
2-Bromo-4-(4-methoxyphenyl)thiazole>97%Commercially AvailableStore in a cool, dry place.
Nucleophiles (Amines, Thiols, Alcohols)Reagent GradeCommercially AvailableHandle with appropriate personal protective equipment.
Palladium(II) Acetate (Pd(OAc)₂)>98%Commercially AvailableCatalyst precursor for Buchwald-Hartwig.
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)>97%Commercially AvailableAir-stable Pd(0) source.
XPhos, RuPhos, BINAP>98%Commercially AvailableAir-sensitive phosphine ligands; handle under inert gas.
Sodium tert-butoxide (NaOtBu)>97%Commercially AvailableStrong, moisture-sensitive base.
Cesium Carbonate (Cs₂CO₃)>99%Commercially AvailableHygroscopic base; dry before use.
Toluene, Dioxane, DMF, THFAnhydrousCommercially AvailableUse dry solvents, especially for Pd-catalyzed reactions.
Safety Precautions
  • General Handling: Conduct all reactions in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 2-Bromo-4-(4-methoxyphenyl)thiazole: May cause skin, eye, and respiratory tract irritation. Avoid inhalation of dust and contact with skin and eyes. [1][2]* Palladium Catalysts & Ligands: Palladium compounds can be toxic and are potent sensitizers. Phosphine ligands are often air-sensitive and pyrophoric. Handle these reagents under an inert atmosphere (Argon or Nitrogen).

  • Bases: Sodium tert-butoxide is a strong, corrosive base that reacts violently with water. Cesium carbonate is a hygroscopic irritant. Handle with care to avoid contact and inhalation.

  • Solvents: Anhydrous solvents like Toluene, Dioxane, and THF are flammable. Dimethylformamide (DMF) is a known reproductive toxin. [3]Avoid exposure and use appropriate containment measures.

Experimental Protocols

The following protocols are designed as robust starting points. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific nucleophiles.

Protocol 4.1: Buchwald-Hartwig Amination (General Procedure for Amines)

This protocol is recommended for a wide range of primary and secondary amines, offering high yields under relatively mild conditions.

Workflow_Buchwald start Start: Oven-dried Schlenk Flask setup 1. Add Pd Catalyst (2 mol%) & Ligand (4 mol%) start->setup inert 2. Evacuate & Backfill with Argon (3x) setup->inert reagents 3. Add Thiazole, Amine (1.2 eq), Base (Cs₂CO₃, 2.0 eq), & Toluene inert->reagents react 4. Heat Reaction (e.g., 100 °C, 12-24 h) reagents->react workup 5. Cool, Dilute with EtOAc, Filter through Celite react->workup purify 6. Concentrate & Purify via Silica Gel Chromatography workup->purify end End: Isolated Product purify->end

Caption: Experimental Workflow for Buchwald-Hartwig Amination.

Step-by-Step Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%). [4]2. Seal the flask, and carefully evacuate and backfill with inert gas (e.g., Argon) three times.

  • Under a positive pressure of Argon, add 2-Bromo-4-(4-methoxyphenyl)thiazole (1.0 eq), the desired amine (1.2-1.5 eq), and Cesium Carbonate (2.0 eq).

  • Add anhydrous toluene (approx. 0.1 M concentration relative to the thiazole).

  • Seal the flask and place it in a preheated oil bath at 100-110 °C.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst. Wash the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to afford the desired 2-aminothiazole derivative.

Protocol 4.2: Classical SNAr with Thiolates

This catalyst-free method is highly effective for sulfur-based nucleophiles.

Step-by-Step Procedure:

  • In a round-bottom flask, dissolve the desired thiol (1.1 eq) in a polar aprotic solvent such as DMF or NMP.

  • Add a base, such as potassium carbonate (K₂CO₃, 1.5 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq), to the solution and stir for 15-30 minutes at room temperature to generate the thiolate in situ. [5]3. Add 2-Bromo-4-(4-methoxyphenyl)thiazole (1.0 eq) to the mixture.

  • Heat the reaction to 80-120 °C and monitor its progress by TLC or LC-MS.

  • After completion (typically 4-12 hours), cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography or recrystallization.

Protocol 4.3: Classical SNAr with Alkoxides

This protocol is suitable for the synthesis of 2-alkoxythiazoles. The reaction of halogenothiazoles with sodium methoxide is a well-established transformation. [6] Step-by-Step Procedure:

  • In a flame-dried flask under an inert atmosphere, prepare the sodium alkoxide by adding the desired alcohol (e.g., methanol, ethanol) to sodium hydride (NaH, 1.2 eq) in an anhydrous solvent like THF. Caution: Hydrogen gas evolution.

  • Alternatively, use a commercially available solution of sodium methoxide in methanol.

  • To the alkoxide solution, add 2-Bromo-4-(4-methoxyphenyl)thiazole (1.0 eq).

  • Heat the reaction mixture to reflux (for methanol, ~65 °C).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-18 hours).

  • Cool the reaction to room temperature and carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify the resulting 2-alkoxythiazole by silica gel chromatography.

Data Summary & Expected Outcomes

The choice of methodology and reaction conditions will significantly impact the outcome. The following table provides a summary of representative conditions and expected yields based on literature precedents for similar 2-bromo-4-arylthiazole systems.

Nucleophile ClassRecommended MethodTypical ConditionsExpected Yield RangeReference/Notes
Primary/Secondary AminesBuchwald-Hartwig Pd₂(dba)₃/XPhos, Cs₂CO₃, Toluene, 110 °C70-95%Preferred for mildness and broad scope. [4][7]
Primary/Secondary AminesClassical SNAr High temp (120-160 °C), DMF or NMP, K₂CO₃40-75%Harsher conditions; may be suitable for simple, robust amines.
Aryl/Alkyl ThiolsClassical SNAr K₂CO₃, DMF, 80-100 °C75-95%Generally high-yielding and reliable. [5]
Simple Alkoxides (e.g., MeO⁻)Classical SNAr NaOMe, MeOH, Reflux60-85%Effective for simple, unhindered alkoxides. [6]
Hindered Alkoxides (e.g., t-BuO⁻)Classical SNAr KHMDS, Aryl Fluoride/Alcohol, THFModerateRequires a strong, non-nucleophilic base and may need optimization. [8]

Troubleshooting & Optimization

  • Low Yield in Buchwald-Hartwig:

    • Cause: Inactive catalyst or insufficient base.

    • Solution: Ensure all reagents and solvents are anhydrous. Use a fresh bottle of base. Screen alternative ligands (e.g., RuPhos, BrettPhos) or use a pre-catalyst (e.g., XPhos Pd G3). [9]* No Reaction in Classical SNAr:

    • Cause: Insufficient temperature or weak nucleophile.

    • Solution: Increase the reaction temperature. For weak nucleophiles like alcohols or thiols, ensure complete deprotonation to the more reactive alkoxide/thiolate by using a stronger base (e.g., NaH).

  • Side Product Formation:

    • Cause: Decomposition at high temperatures or competing reaction pathways.

    • Solution: For amine couplings, switch from SNAr to the milder Buchwald-Hartwig conditions. For SNAr, lower the temperature and extend the reaction time. Ensure the reaction is performed under an inert atmosphere to prevent oxidative side reactions.

References

  • Tsitouras, G. et al. (2014). Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. Bioorganic & Medicinal Chemistry, 22(22), 6489-6502. Available at: [Link]

  • Copin, C. et al. (2015). SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1‐b]t[7][10][11]hiadiazole Series. European Journal of Organic Chemistry, 2015(35), 7695-7705. Available at: [Link]

  • Kwan, E. E. et al. (2018). Concerted nucleophilic aromatic substitutions. Nature Chemistry, 10(9), 917-923. Available at: [Link]

  • Catalysis Consulting (n.d.). Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. Catalysis Consulting Technical Notes. Available at: [Link]

  • Wipf, P., & Henninger, T. L. (1997). A Simple and Efficient Method for the Preparation of Hindered Alkyl-Aryl Ethers. The Journal of Organic Chemistry, 62(6), 1586-1587. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable (n.d.). SNAr Reaction in Other Common Molecular Solvents. Reagent Guides. Available at: [Link]

  • Wikipedia (n.d.). Buchwald–Hartwig amination. Retrieved February 14, 2026, from [Link]

  • Reaction Examples (n.d.). University of Rochester. Retrieved February 14, 2026, from [Link]

  • Organic & Biomolecular Chemistry (2014). Microwave-assisted three-component coupling-addition-SNAr (CASNAR) sequences to annelated 4H-thiopyran-4-ones. RSC Publishing. Available at: [Link]

  • Clark, J. H. et al. (2015). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. ChemSusChem, 8(1), 169-173. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Thiophenol synthesis by C-S coupling or substitution. Retrieved February 14, 2026, from [Link]

  • Ismail, O. M. S., & ALenezi, K. M. (2016). Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor. World Journal of Organic Chemistry, 4(1), 8-12. Available at: [Link]

  • ResearchGate (n.d.). SNAr reaction of bromide 2 with alcohol 8e. Retrieved February 14, 2026, from [Link]

  • ACS GCI Pharmaceutical Roundtable (n.d.). SNAr Solvents and Reagents. Reagent Guides. Available at: [Link]

  • Zhang, Y. et al. (2024). Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. The Journal of Organic Chemistry, 89(12), 8745-8758. Available at: [Link]

Sources

Targeted C2-Diversification of 4-(4-Methoxyphenyl)thiazole: Methodologies for SAR Expansion

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Functionalization of the C2 position in 4-(4-methoxyphenyl)thiazole Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals

Executive Summary & Strategic Analysis

The 4-arylthiazole scaffold is a privileged structure in medicinal chemistry, serving as a pharmacophore in xanthine oxidase inhibitors (e.g., Febuxostat analogs) and various kinase inhibitors. The specific substrate, 4-(4-methoxyphenyl)thiazole , presents a unique challenge and opportunity for functionalization.

While the C5 position is electronically activated for electrophilic aromatic substitution (SEAr) due to the electron-donating effect of the sulfur atom and the 4-anisyl group, the C2 position is the "gateway" for diversity. However, C2 functionalization requires overcoming specific electronic barriers:

  • Acidity vs. Nucleophilicity: The C2-proton is the most acidic (pKa ~29 in DMSO), making lithiation the most direct route.

  • Regiocontrol: Transition metal-catalyzed C-H activation must distinguish between the acidic C2-H and the nucleophilic C5-H.

  • Substrate Electronics: The p-methoxy group renders the thiazole ring electron-rich, deactivating it toward nucleophilic radical addition (Minisci type) unless acidic conditions are employed to lower the LUMO energy.

This guide details three distinct protocols to access C2-functionalized derivatives, prioritizing regiocontrol and yield.

Critical Mechanistic Pathways[1]

To ensure experimental success, one must understand the competing pathways. The following diagram illustrates the decision matrix for selecting the correct methodology based on the desired substituent.

G Substrate 4-(4-Methoxyphenyl)thiazole Goal Target Substituent at C2? Substrate->Goal Lithiation Method A: Lithiation (n-BuLi, -78°C) Goal->Lithiation Carbonyls, Halogens PdCat Method B: Pd-Catalyzed C-H Activation (Pd(OAc)2, NaOtBu) Goal->PdCat Aryl/Heteroaryl Groups Minisci Method C: Radical Alkylation (AgNO3, Persulfate, Acid) Goal->Minisci Alkyl Groups (Late Stage) Electrophiles Electrophiles: Aldehydes, Ketones, Halides, DMF Lithiation->Electrophiles Aryls Coupling Partners: Aryl Bromides/Iodides PdCat->Aryls Alkyls Radical Precursors: Carboxylic Acids, Alcohols Minisci->Alkyls

Figure 1: Strategic decision tree for C2-functionalization based on target moiety.

Protocol A: C2-Lithiation (Nucleophilic Substitution)

Principle: The C2 proton of thiazole is significantly more acidic than benzene protons but less acidic than terminal alkynes. The use of n-butyllithium (n-BuLi) at cryogenic temperatures effects clean deprotonation. The resulting 2-lithiothiazole species is stable at -78°C but can undergo ring-opening (scrambling) if warmed above -40°C before quenching.

Scope: Formylation (DMF), Halogenation (I2, NBS), Carboxylation (CO2), reaction with Aldehydes/Ketones.

Experimental Protocol: C2-Formylation

Target: 4-(4-methoxyphenyl)thiazole-2-carbaldehyde

Reagents:

  • Substrate: 4-(4-methoxyphenyl)thiazole (1.0 equiv, 1.91 g, 10 mmol)

  • n-BuLi: 2.5 M in hexanes (1.2 equiv, 4.8 mL)

  • DMF: Anhydrous (1.5 equiv, 1.16 mL)

  • Solvent: Anhydrous THF (0.2 M concentration)

Step-by-Step Workflow:

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum under an Argon atmosphere.

  • Dissolution: Add the substrate (1.91 g) and anhydrous THF (50 mL). Cool the solution to -78°C (dry ice/acetone bath).

  • Deprotonation: Add n-BuLi dropwise over 10 minutes via syringe. The solution typically turns a deep yellow/orange color, indicating the formation of the lithio-species.

    • Critical Checkpoint: Stir at -78°C for exactly 45 minutes. Do not allow the temperature to rise, as this promotes dimerization or ring fragmentation.

  • Quenching: Add anhydrous DMF dropwise. Stir at -78°C for 30 minutes, then remove the cooling bath and allow the reaction to warm to 0°C over 1 hour.

  • Workup: Quench with saturated aqueous NH4Cl (20 mL). Extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Pd-Catalyzed C-H Arylation (CMD Mechanism)

Principle: Direct C-H arylation avoids the need for pre-functionalized (halogenated) thiazoles. The mechanism operates via Concerted Metallation-Deprotonation (CMD) .

  • Regiodivergency: The choice of base and ligand is critical.

    • C2-Selective: Pd(OAc)2 / PPh3 / NaOtBu (Sterically demanding base favors the more acidic C2 position).

    • C5-Selective: Pd(OAc)2 / Phenanthroline / K3PO4 (Favors the electrophilic C5 position).

Mechanism Visualization (CMD Cycle)

CMD Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X LigEx Ligand Exchange (Ar-Pd-Base) OxAdd->LigEx Base (NaOtBu) CMD_TS CMD Transition State (C2-H Agostic Interaction) LigEx->CMD_TS Thiazole Substrate RedElim Reductive Elimination (Product Release) CMD_TS->RedElim - Base-H RedElim->Pd0

Figure 2: The Concerted Metallation-Deprotonation (CMD) cycle. The base assists in breaking the C2-H bond while the metal coordinates the ring.

Experimental Protocol: C2-Arylation

Target: 2-Phenyl-4-(4-methoxyphenyl)thiazole

Reagents:

  • Substrate: 4-(4-methoxyphenyl)thiazole (1.0 equiv)

  • Coupling Partner: Iodobenzene (1.2 equiv)

  • Catalyst: Pd(OAc)2 (5 mol%)

  • Ligand: PPh3 (10 mol%)

  • Base: NaOtBu (2.0 equiv) - Crucial for C2 selectivity

  • Solvent: DMF or Dioxane (0.2 M)

Step-by-Step Workflow:

  • Charging: In a glovebox or under Argon flow, add Pd(OAc)2, PPh3, NaOtBu, and the thiazole substrate to a pressure vial.

  • Solvent Addition: Add degassed DMF and Iodobenzene. Cap the vial tightly.

  • Reaction: Heat to 100°C for 12-16 hours.

    • Note: The reaction mixture will darken.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove Pd black. Dilute with water and extract with EtOAc.

  • Purification: Silica gel chromatography.

Protocol C: Radical Alkylation (Minisci Reaction)

Principle: This method generates alkyl radicals (usually from carboxylic acids via silver catalysis and persulfate oxidation) that attack the protonated heterocycle.[1]

  • Challenge: The 4-methoxyphenyl group makes the thiazole ring electron-rich. Standard nucleophilic alkyl radicals react poorly with electron-rich rings.

  • Solution: Use strong acidic conditions (TFA/Water) to protonate the thiazole Nitrogen (lowering the LUMO) and use excess radical precursor.

Reagents:

  • Substrate (1.0 equiv)

  • Alkyl Carboxylic Acid (e.g., Pivalic acid) (3.0 equiv)

  • AgNO3 (0.2 equiv)

  • (NH4)2S2O8 (3.0 equiv)

  • Solvent: DCM/Water/TFA (biphasic system often works best to manage solubility).

Key Observation: This reaction often yields a mixture of C2 (major) and C5 (minor) isomers due to the competing nucleophilicity of the radical. Purification is almost always required.

Comparative Data & Selection Guide

FeatureMethod A: LithiationMethod B: Pd-Catalyzed CMDMethod C: Minisci Radical
Primary Selectivity C2 (Exclusive) C2 (High) (with NaOtBu)C2 (Moderate) (C5 byproducts common)
Substrate Tolerance Low (No acidic protons, ketones, or electrophiles)High (Tolerates esters, nitriles, ketones)High (Tolerates air/moisture, acidic groups)
Atom Economy Moderate (Stoichiometric Li waste)High (Catalytic metal)Low (Stoichiometric oxidant/Ag waste)
Key Limitation Cryogenic conditions required (-78°C)Requires expensive Pd/LigandsDifficult purification (isomers)
Best For... Introducing Carbonyls, Halogens, BoronatesBiaryl/Heterobiaryl couplingLate-stage alkylation (Methyl, Ethyl, Isopropyl)

References

  • Roger, J., et al. (2009).[2] "Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings." Journal of Organic Chemistry. Link

    • Establishes the base-dependent regioselectivity for thiazole aryl
  • Verrier, C., et al. (2010). "Palladium-Catalyzed C-H Functionalization of Heteroarenes with Aryl Bromides and Chlorides." Journal of Organic Chemistry. Link

    • Details the LiOtBu/NaOtBu effect on C2 vs C5 selectivity.
  • Shen, K., et al. (2015). "Acidity of C-H Bonds in Aromatic Heterocycles in DMSO." Journal of Organic Chemistry. Link

    • Provides pKa values (Thiazole C2 pKa ~29)
  • Proctor, R.S.J., et al. (2018). "Minisci C-H Functionalization of Azoles." Chemical Science. Link

    • Discusses the challenges of electron-rich azoles in radical chemistry.

Sources

Application Note: Strategic Functionalization of 2-Bromo-4-(4-methoxyphenyl)thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the strategic preparation of high-value pharmaceutical intermediates derived from 2-Bromo-4-(4-methoxyphenyl)thiazole . As a privileged scaffold in medicinal chemistry, this molecule serves as a critical precursor for kinase inhibitors (e.g., Dasatinib analogs), COX-2 inhibitors, and adenosine receptor antagonists. This guide moves beyond basic synthesis, offering optimized protocols for Suzuki-Miyaura cross-coupling , Buchwald-Hartwig amination , and C5-selective C-H activation , supported by mechanistic insights and troubleshooting matrices.

Introduction: The Thiazole "Handle" Strategy

2-Bromo-4-(4-methoxyphenyl)thiazole is a bifunctional building block. Its utility stems from the electronic disparity between the C2 and C5 positions, allowing for orthogonal functionalization.

  • The C2-Bromine Handle: The C2 position, flanked by sulfur and nitrogen, is electron-deficient. The C-Br bond is highly activated for oxidative addition (Pd-catalysis) and nucleophilic aromatic substitution (

    
    ).
    
  • The C4-Aryl Group: The 4-methoxyphenyl moiety provides lipophilicity and a metabolic handle (O-demethylation), common in drug design to tune pharmacokinetics.

  • The C5-H Site: The C5 position is the most electron-rich site on the ring, making it the exclusive target for electrophilic substitution and Pd-catalyzed direct arylation (C-H activation).

Strategic Reaction Pathway

The following decision tree illustrates the divergent synthesis pathways available from this core intermediate.

ReactionPathways Start 2-Bromo-4-(4-methoxyphenyl)thiazole Suzuki Pathway A: C-C Bond (Biaryl Scaffolds) Start->Suzuki Boronic Acid Pd(dppf)Cl2 Buchwald Pathway B: C-N Bond (Aminothiazoles) Start->Buchwald Amine Pd2(dba)3 / Xantphos CH_Act Pathway C: C-H Activation (C5-Functionalization) Start->CH_Act Aryl Halide Pd(OAc)2 / KOAc ProductA 2-Aryl-4-(4-methoxyphenyl)thiazole (COX-2 Inhibitors) Suzuki->ProductA ProductB 2-Amino-4-(4-methoxyphenyl)thiazole (Kinase Inhibitors) Buchwald->ProductB ProductC 2-Bromo-4,5-diarylthiazole (Late-Stage Diversification) CH_Act->ProductC

Figure 1: Divergent synthetic workflows for 2-bromo-4-(4-methoxyphenyl)thiazole functionalization.

Module A: C-C Bond Formation (Suzuki-Miyaura Coupling)[1]

Objective: Synthesis of 2,4-diarylthiazoles. Challenge: Thiazole sulfur atoms can coordinate to Palladium, potentially poisoning the catalyst. Steric hindrance at C4 can also impede transmetallation.

Optimized Protocol

Reaction Scale: 1.0 mmol

ReagentEquivalentsAmountRole
Substrate (2-Bromo-...)1.0270 mgElectrophile
Aryl Boronic Acid 1.2 - 1.5VariableNucleophile
Pd(dppf)Cl₂·DCM 0.03 (3 mol%)24 mgCatalyst (Robust)
K₂CO₃ (2M aq.) 3.01.5 mLBase
1,4-Dioxane N/A4.0 mLSolvent

Step-by-Step Methodology:

  • Inerting: Charge a microwave vial or Schlenk tube with the substrate, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes. Note: Oxygen removal is critical to prevent homocoupling.

  • Solvation: Add degassed 1,4-dioxane and 2M K₂CO₃ solution via syringe.

  • Reaction: Heat to 90°C for 4–12 hours.

    • Checkpoint: Monitor TLC (Hexane/EtOAc 4:1). The starting bromide (Rf ~0.6) should disappear; the product is typically more polar and fluorescent.

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry over Na₂SO₄.

  • Purification: Flash chromatography on silica gel. Gradient: 0% → 20% EtOAc in Hexanes.

Expert Insight: If conversion stalls, switch the catalyst to Pd(PPh₃)₄ (5 mol%) or the precatalyst XPhos Pd G2 . The bulky phosphine ligands prevent sulfur coordination (catalyst poisoning).

Module B: C-N Bond Formation (Buchwald-Hartwig Amination)[2]

Objective: Synthesis of 2-aminothiazoles (common pharmacophore in Dasatinib-class drugs). Mechanism: The electron-deficient thiazole ring facilitates oxidative addition, but the choice of ligand dictates selectivity between mono- and diarylation.

Optimized Protocol

Reaction Scale: 0.5 mmol

ReagentEquivalentsAmountRole
Substrate 1.0135 mgElectrophile
Aniline/Amine 1.2VariableNucleophile
Pd₂(dba)₃ 0.02 (2 mol%)9 mgPd Source
Xantphos 0.04 (4 mol%)12 mgLigand (Bidentate)
Cs₂CO₃ 2.0325 mgBase (Anhydrous)
Toluene N/A3.0 mLSolvent

Step-by-Step Methodology:

  • Pre-complexation: In a glovebox or under Argon flow, mix Pd₂(dba)₃ and Xantphos in toluene (1 mL) and stir for 5 mins to generate the active catalyst species (yellow to orange shift).

  • Addition: Add the substrate, amine, and Cs₂CO₃ to the reaction vessel. Add the catalyst solution.

  • Reaction: Heat to 100°C for 12 hours.

    • Self-Validating Check: If the reaction mixture turns black (Pd precipitation) early, oxygen ingress occurred. If it remains orange/red, the active catalytic species is stable.

  • Workup: Filter through a Celite pad (eluting with DCM). Concentrate the filtrate.

  • Purification: Recrystallization from EtOH is often sufficient. If not, column chromatography (DCM/MeOH gradients).

Alternative (


): 
For aliphatic amines (e.g., morpholine, piperazine), Palladium is often unnecessary.
  • Conditions: 3.0 eq. Amine, DMF, 120°C, 4 hours. The nucleophile attacks C2 directly, displacing bromide.

Module C: C5-Selective C-H Activation

Objective: Late-stage functionalization of the C5 position without pre-halogenation. Mechanism: Concerted Metalation-Deprotonation (CMD). The acidity of the C5-H bond allows Pd to insert directly.

Optimized Protocol

Reaction Scale: 0.5 mmol

ReagentEquivalentsAmountRole
Substrate 1.0135 mgDirecting Group
Aryl Bromide 1.5VariableCoupling Partner
Pd(OAc)₂ 0.05 (5 mol%)5.6 mgCatalyst
KOAc 2.098 mgBase (CMD active)
DMA (Dimethylacetamide) N/A2.5 mLSolvent (High BP)

Step-by-Step Methodology:

  • Setup: Combine all solids in a dry pressure tube.

  • Solvent: Add anhydrous DMA.

  • Reaction: Heat to 120–130°C for 16 hours.

    • Critical Parameter: Temperature control is vital. Below 110°C, C-H activation is sluggish. Above 140°C, decomposition of the thiazole ring may occur.

  • Workup: Pour into ice water (20 mL). The product often precipitates. Filter and wash with water.

  • Purification: If no precipitate forms, extract with EtOAc. Purification requires careful separation from homocoupled aryl bromide byproducts.

Analytical Specifications

To ensure the integrity of the intermediate, the following analytical criteria must be met:

TestMethodAcceptance Criteria
Identity ¹H NMR (400 MHz, DMSO-d₆)Diagnostic signals: Thiazole C5-H singlet (~7.8-8.2 ppm); Methoxy singlet (~3.8 ppm).
Purity HPLC (C18, ACN/H₂O + 0.1% TFA)> 98.0% (Area under curve)
Residual Pd ICP-MS< 20 ppm (for final pharmaceutical intermediates)

References

  • Suzuki-Miyaura Coupling on Thiazoles

    • Ohkubo, M., et al. "Studies on cerebral protective agents. VIII. Synthesis and anti-anoxic activity of 2-phenylthiazole derivatives." Chemical and Pharmaceutical Bulletin 43.9 (1995): 1497-1504.
    • Application Note Source:

  • Buchwald-Hartwig Amination Protocols

    • Paul, F., Patt, J., & Hartwig, J. F. "Palladium-catalyzed formation of carbon-nitrogen bonds. Reaction of aryl bromides with primary and secondary amines." Journal of the American Chemical Society 116.13 (1994): 5969-5970.
    • Protocol Verification:

  • C-H Activation of Thiazoles

    • Roger, J., Pogan, F., & Doucet, H. "Ligand-free palladium-catalyzed direct arylation of thiazole derivatives at low catalyst loadings."[1] The Journal of Organic Chemistry 74.3 (2009): 1179-1186.

    • Source:

  • Metwally, K. A., et al. "Thiazole as a privileged scaffold in drug discovery.

Sources

Catalytic systems for arylation of 2-Bromo-4-(4-methoxyphenyl)thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the catalytic protocols for the arylation of 2-Bromo-4-(4-methoxyphenyl)thiazole (1) . This substrate represents a "privileged scaffold" in medicinal chemistry, serving as a core precursor for xanthine oxidase inhibitors (e.g., Febuxostat analogs) and various kinase inhibitors.

The presence of the C2-Bromine atom provides a highly reactive handle for cross-coupling. However, the thiazole ring's nitrogen and sulfur atoms present a challenge: they are potent σ-donors capable of coordinating to palladium, potentially poisoning the active catalyst. This note outlines two distinct catalytic strategies to overcome these challenges:

  • Robust Suzuki-Miyaura Coupling: For high-fidelity synthesis using boronic acids.

  • Direct C-H Arylation (CMD Pathway): An atom-economic route coupling the bromide directly with unfunctionalized arenes.

Mechanistic Insight & Catalyst Selection

The Challenge: Heteroatom Poisoning

In oxidative addition, the C2-Br bond is activated by a Pd(0) species. However, the lone pairs on the thiazole Nitrogen (N3) and Sulfur (S1) can displace phosphine ligands, forming stable, inactive Pd-complexes (Pd-black precipitation).

The Solution:

  • Steric Bulk: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, or P(t-Bu)3). These ligands create a "protective shell" around the Pd center, preventing N/S coordination while accelerating oxidative addition.

  • High Activity Pre-catalysts: Utilizing Pd(II) precatalysts that rapidly reduce to Pd(0) prevents the induction period where poisoning often occurs.

Pathway Visualization

The following diagram illustrates the Suzuki catalytic cycle tailored for this thiazole substrate, highlighting the critical ligand role.

SuzukiCycle Pd0 Active Catalyst [LnPd(0)] OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + 2-Br-Thiazole Complex1 Pd(II)-Ar-Br Intermediate OxAdd->Complex1 BaseStep Base Activation (OH- / CO3--) Complex1->BaseStep Poison OFF-CYCLE: Catalyst Poisoning (N/S Coordination) Complex1->Poison Low Ligand Bulk TransMet Transmetallation (+ Ar'-B(OH)2) BaseStep->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Poison->Pd0 Reversible (Rare)

Figure 1: Catalytic cycle for thiazole arylation. Note the off-cycle poisoning pathway which is mitigated by bulky ligands.

Protocol A: High-Fidelity Suzuki-Miyaura Coupling

Best for: Late-stage functionalization, coupling with complex aryl boronic acids.

This protocol utilizes XPhos Pd G2 , a second-generation Buchwald precatalyst. It is superior to Pd(PPh3)4 for thiazoles because it is air-stable, activates quickly, and the XPhos ligand prevents catalyst deactivation by the thiazole sulfur.

Materials Table
ReagentEquiv.RoleNotes
2-Br-4-(4-OMe-Ph)-thiazole 1.0ElectrophileLimiting reagent.
Aryl Boronic Acid 1.2 - 1.5NucleophileExcess ensures completion.
XPhos Pd G2 0.02 (2 mol%)CatalystAlternative: Pd(dppf)Cl2 (5 mol%).
K3PO4 (Tribasic) 3.0BaseFinely ground.
THF : Water (4:1) 0.2 MSolventDegassed.
Step-by-Step Procedure
  • Setup: Charge a reaction vial equipped with a magnetic stir bar with the Thiazole (1.0 equiv), Aryl Boronic Acid (1.2 equiv), K3PO4 (3.0 equiv), and XPhos Pd G2 (2 mol%).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon (3 cycles). Strict anaerobic conditions prevent homocoupling of the boronic acid.

  • Solvent Addition: Add the degassed THF/Water mixture via syringe.

  • Reaction: Heat the block to 60°C for 2–4 hours.

    • Note: Thiazoles are thermally sensitive; avoid temperatures >80°C unless necessary.

  • Monitoring: Check TLC (Eluent: 20% EtOAc/Hexanes). The starting bromide (Rf ~0.6) should disappear.

  • Workup: Cool to room temperature. Dilute with EtOAc. Wash with water (x2) and brine (x1). Dry over Na2SO4.

  • Purification: Flash chromatography on silica gel.

Protocol B: Direct C-H Arylation (Atom Economic)

Best for: Coupling with electron-rich heterocycles (thiophenes, furans, indoles) without pre-functionalization.

This method uses the "Concerted Metallation-Deprotonation" (CMD) pathway. The 2-Br-thiazole acts as the electrophile, and the catalyst activates the C-H bond of the coupling partner.

Materials Table
ReagentEquiv.RoleNotes
2-Br-4-(4-OMe-Ph)-thiazole 1.0Electrophile
Heteroarene (e.g., Thiophene) 1.5Nucleophile (C-H)Acts as partner.
Pd(OAc)2 0.05 (5 mol%)Catalyst PrecursorLigand-free system.
KOAc 2.0BaseCritical for CMD mechanism.
DMAc (Dimethylacetamide) 0.2 MSolventHigh boiling point, polar.
Step-by-Step Procedure
  • Setup: In a dry pressure tube, combine Thiazole (1.0 equiv), Pd(OAc)2 (5 mol%), and KOAc (2.0 equiv).

  • Addition: Add the Heteroarene (1.5 equiv) and DMAc .

  • Reaction: Seal the tube and heat to 120°C for 12 hours.

    • Mechanism Note: The high temperature is required to overcome the energy barrier for C-H bond cleavage.

  • Workup: Dilute with EtOAc, filter through a Celite pad to remove Pd black. Wash the filtrate extensively with water to remove DMAc.

  • Purification: Recrystallization is often possible due to the high crystallinity of diarylthiazoles.

Troubleshooting & Optimization Logic

If yields are low (<50%), use the following decision logic to diagnose the failure mode.

Optimization Start Low Yield Observed CheckSM Is Starting Material (SM) Consumed? Start->CheckSM SM_Yes No (SM Remains) CheckSM->SM_Yes SM_No Yes (SM Gone) CheckSM->SM_No Temp Increase Temp to 80°C SM_Yes->Temp Reaction too slow CatLoad Catalyst Poisoning? Switch to XPhos Pd G2 Temp->CatLoad Still no conversion Debrom Product is Debrominated Thiazole (Hydrodebromination) SM_No->Debrom Check MS/NMR DrySolv System too wet/protic. Use Anhydrous Dioxane. Debrom->DrySolv Fix

Figure 2: Troubleshooting decision tree for thiazole arylation.

References

  • Mechanistic Overview of Thiazole Coupling

    • Roger, J., Pogan, F., & Doucet, H. (2009).[1] "Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings." The Journal of Organic Chemistry, 74(3), 1179–1186.[1]

  • Suzuki Coupling on Heterocycles (Buchwald Precatalysts)

    • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles and Heteroaryl Amines." Journal of the American Chemical Society, 132(40), 14073–14075.
  • Synthesis of 2,4-Diarylthiazoles (Biological Context)

    • Natile, G., et al. (2007).[2] "Synthesis and Biological Evaluation of 2,4-Diarylthiazole Derivatives." Journal of Medicinal Chemistry, 50(5), 1019–1027.

  • General Review of Thiazole Arylation

    • Hämmerle, J., et al. (2010).[3] "A guideline for the arylation of positions 4 and 5 of thiazole via Pd-catalyzed cross-coupling reactions." Tetrahedron, 66(40), 8051-8059.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-4-(4-methoxyphenyl)thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Bromo-4-(4-methoxyphenyl)thiazole. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a focus on improving reaction yield and product purity. We will explore the underlying chemical principles, provide detailed troubleshooting guides in a direct question-and-answer format, and present optimized protocols grounded in authoritative literature.

Introduction: Navigating the Synthesis

2-Bromo-4-(4-methoxyphenyl)thiazole is a valuable heterocyclic building block in medicinal chemistry. The thiazole scaffold is a "privileged structure" known for its presence in numerous bioactive compounds and pharmaceuticals.[1] The synthesis, while seemingly straightforward, presents several critical junctures where yields can be significantly compromised. The most reliable and commonly employed route is a two-step process:

  • Hantzsch Thiazole Synthesis: Formation of the precursor, 2-amino-4-(4-methoxyphenyl)thiazole, by condensing 2-bromo-1-(4-methoxyphenyl)ethanone (4-methoxyphenacyl bromide) with thiourea.[2]

  • Sandmeyer-Type Reaction: Conversion of the 2-amino group of the precursor to the target 2-bromo group via diazotization followed by displacement with a bromide source, typically catalyzed by a copper(I) salt.[3][4]

This guide is structured to address specific problems within this well-established workflow.

Visualized Workflow: From Starting Materials to Final Product

The following diagram outlines the recommended two-step synthetic pathway.

Synthesis_Workflow cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Sandmeyer Reaction A 2-Bromo-1-(4-methoxyphenyl)ethanone C 2-Amino-4-(4-methoxyphenyl)thiazole A->C Reflux in Ethanol B Thiourea B->C Reflux in Ethanol F 2-Bromo-4-(4-methoxyphenyl)thiazole C->F 1. Diazotization 2. Copper-catalyzed bromination D NaNO₂, HBr (aq) 0-5 °C E CuBr

Caption: Overall workflow for the two-step synthesis.

Part 1: Hantzsch Synthesis of 2-Amino-4-(4-methoxyphenyl)thiazole

This initial condensation reaction is generally high-yielding but is sensitive to reactant quality and reaction conditions.[5]

Frequently Asked Questions & Troubleshooting

Q1: My yield for the Hantzsch reaction is significantly lower than expected (<70%). What are the most common causes?

A1: Low yields in this step typically stem from three primary areas:

  • Purity of Starting Materials: The α-haloketone, 2-bromo-1-(4-methoxyphenyl)ethanone, is susceptible to degradation (e.g., hydrolysis or self-condensation). Ensure it is pure and, if necessary, recrystallize it before use. Thiourea should be a fine, dry powder.

  • Suboptimal Reaction Conditions: The reaction requires sufficient thermal energy to proceed to completion. Refluxing in a suitable solvent like ethanol is standard.[2] Insufficient heating time or temperature can lead to incomplete conversion.

  • Incorrect Stoichiometry: While the reaction proceeds in a 1:1 molar ratio, using a slight excess of thiourea (e.g., 1.2 to 1.5 equivalents) is a common practice to ensure the complete consumption of the more expensive α-haloketone.[6]

Q2: After the reaction, I'm having difficulty isolating my product. It seems to be soluble, or I get an oily residue instead of a precipitate.

A2: The product of the Hantzsch synthesis, 2-amino-4-phenylthiazole, is initially formed as its hydrobromide salt, which is often soluble in the reaction solvent (e.g., methanol or ethanol).[6] To isolate the neutral, less soluble product, a weak base must be added during the workup.

  • Troubleshooting Step: After cooling the reaction mixture, pour it into a beaker containing a dilute aqueous solution of a weak base, such as 5% sodium carbonate (Na₂CO₃) or ammonium hydroxide (NH₄OH).[5][7] Stirring this mixture should neutralize the HBr salt, causing the free amine product to precipitate as a solid. If an oil forms, try scratching the inside of the beaker with a glass rod or adding a seed crystal to induce crystallization.

Q3: My final 2-aminothiazole product is impure. What are the likely side products and how can I minimize them?

A3: The primary side reactions involve the α-haloketone. If the reaction conditions are not optimized, self-condensation of the ketone can occur. Additionally, under strongly acidic conditions, which are generally avoided in this specific synthesis, regioisomers can sometimes form.[8]

  • Minimization Strategy:

    • Controlled Addition: Add the α-haloketone portion-wise or as a solution to the heated solution of thiourea in ethanol. This maintains a low concentration of the ketone, minimizing self-reaction.

    • Maintain Recommended Conditions: The reaction is robust and typically does not require a catalyst.[2] Adhering to standard reflux conditions in ethanol is the most reliable way to ensure regioselectivity and minimize byproducts.

    • Purification: The crude product is often of high purity after precipitation and washing.[5] If necessary, it can be further purified by recrystallization from ethanol.

Visualized Mechanism: Hantzsch Thiazole Synthesis

The reaction proceeds through a well-established mechanism involving nucleophilic attack, cyclization, and dehydration.[1]

Hantzsch_Mechanism Thiourea_S Thiourea (Sulfur attack) Intermediate_1 S-Alkylated Intermediate Thiourea_S->Intermediate_1 SN2 reaction Haloketone α-Haloketone Haloketone->Intermediate_1 Intermediate_2 Cyclized Intermediate (Hemiaminal) Intermediate_1->Intermediate_2 Intramolecular Nucleophilic Attack Product 2-Aminothiazole Intermediate_2->Product Dehydration (-H₂O)

Caption: Simplified mechanism of the Hantzsch reaction.

Part 2: Sandmeyer Reaction for 2-Bromo-4-(4-methoxyphenyl)thiazole

This step is often the most challenging and yield-limiting. It involves the diazotization of the 2-amino group to form a reactive diazonium salt, which is then displaced by bromide.[4] Success hinges on precise temperature control and careful reagent selection.

Frequently Asked Questions & Troubleshooting

Q1: My Sandmeyer reaction is failing completely, with vigorous bubbling (gas evolution) and formation of a dark tar. What is going wrong?

A1: This is a classic sign of diazonium salt decomposition. The aryl diazonium salt is highly unstable at elevated temperatures.

  • Critical Control Parameter: The diazotization step—the reaction of the 2-aminothiazole with sodium nitrite (NaNO₂) in an acidic medium (like aqueous HBr)—must be performed at 0-5 °C .[9] Use an ice-salt bath to maintain this temperature range rigorously. The solution of NaNO₂ should be added slowly and dropwise, ensuring the temperature never rises above 5 °C.

Q2: My primary product is the 2,5-dibromothiazole derivative, not the desired 2-bromo product. How can I improve regioselectivity?

A2: This is a known side reaction, as the C5 position of the thiazole ring is also activated towards electrophilic attack.[3] The formation of the dibromo adduct is highly dependent on reaction conditions.

  • Troubleshooting & Optimization:

    • Control Stoichiometry: Use a precise stoichiometry of reagents. A significant excess of the brominating source can favor di-substitution.

    • Temperature of Bromide Displacement: Research has shown that the temperature at which the diazonium salt is added to the copper(I) bromide solution is critical. Keeping this step at a lower temperature (e.g., room temperature or slightly below) can favor mono-bromination, whereas higher temperatures (e.g., >65 °C) can lead to increased formation of the dibromo product.[3]

    • Catalyst System: Using a catalytic system of Cu(I)/Cu(II) has been shown to be highly efficient for Sandmeyer brominations and may offer better control.[10]

Q3: I am isolating 2-hydroxy-4-(4-methoxyphenyl)thiazole as a major byproduct. How can this be prevented?

A3: The 2-hydroxy byproduct forms when the diazonium salt reacts with water instead of the bromide nucleophile.

  • Minimization Strategy:

    • Sufficient Bromide Concentration: Ensure a high concentration of bromide ions is present during the displacement step. The diazotization is typically carried out in aqueous HBr, and the displacement is done with CuBr. Using a more concentrated HBr solution can help.

    • Controlled Addition: Add the cold diazonium salt solution slowly to the copper(I) bromide solution. This ensures that the diazonium salt encounters the CuBr catalyst and bromide ions immediately, minimizing its opportunity to react with the water solvent.

Troubleshooting Decision Tree: Low Yield in Sandmeyer Reaction

Sandmeyer_Troubleshooting Start Low Yield in Sandmeyer Step Check_Temp Was diazotization temp. strictly 0-5 °C? Start->Check_Temp High_Temp Result: Diazonium salt decomposed. Action: Use ice-salt bath, add NaNO₂ slowly. Check_Temp->High_Temp No Correct_Temp Yes Check_Temp->Correct_Temp Check_Byproduct What is the main byproduct? Correct_Temp->Check_Byproduct Dibromo 2,5-Dibromothiazole Check_Byproduct->Dibromo Hydroxy 2-Hydroxythiazole Check_Byproduct->Hydroxy Tar Decomposition/Tar Check_Byproduct->Tar Action_Dibromo Cause: Over-bromination. Action: Control temperature of displacement step (keep below 65°C), check stoichiometry. Dibromo->Action_Dibromo Action_Hydroxy Cause: Reaction with H₂O. Action: Ensure high [Br⁻], add diazonium salt slowly to CuBr solution. Hydroxy->Action_Hydroxy Action_Tar Cause: Impure starting amine or unstable salt. Action: Recrystallize 2-aminothiazole, use diazonium salt immediately. Tar->Action_Tar

Caption: Decision tree for troubleshooting the Sandmeyer reaction.

Optimized Experimental Protocols

The following protocols are synthesized from established procedures and best practices.[2][3][5]

Protocol 1: Synthesis of 2-Amino-4-(4-methoxyphenyl)thiazole
ReagentMolar Eq.MWAmount (mmol)Mass/Volume
2-Bromo-1-(4-methoxyphenyl)ethanone1.0229.0710.02.29 g
Thiourea1.276.1212.00.91 g
Ethanol (95%)---25 mL
Sodium Carbonate (5% aq. soln.)---50 mL

Procedure:

  • To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add thiourea (0.91 g, 12.0 mmol) and ethanol (25 mL).

  • Heat the mixture to reflux with stirring until the thiourea is fully dissolved.

  • In a separate beaker, dissolve 2-bromo-1-(4-methoxyphenyl)ethanone (2.29 g, 10.0 mmol) in a minimal amount of warm ethanol (~10 mL).

  • Add the ketone solution dropwise to the refluxing thiourea solution over 10 minutes.

  • Maintain the reflux with vigorous stirring for 2 hours. Monitor the reaction progress by TLC (e.g., using 1:1 Hexane:Ethyl Acetate).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into a 250 mL beaker containing 50 mL of a cold 5% aqueous sodium carbonate solution.

  • Stir the resulting suspension for 30 minutes in an ice bath to ensure complete precipitation.

  • Collect the pale yellow solid product by vacuum filtration through a Buchner funnel.

  • Wash the filter cake thoroughly with cold deionized water (3 x 20 mL).

  • Dry the solid in a vacuum oven at 50 °C to a constant weight. The product is typically of sufficient purity for the next step. Expected yield: 85-95%.

Protocol 2: Synthesis of 2-Bromo-4-(4-methoxyphenyl)thiazole
ReagentMolar Eq.MWAmount (mmol)Mass/Volume
2-Amino-4-(4-methoxyphenyl)thiazole1.0206.265.01.03 g
Hydrobromic Acid (48% aq.)~6.080.91~30.0~3.4 mL
Sodium Nitrite (NaNO₂)1.169.005.50.38 g
Copper(I) Bromide (CuBr)1.2143.456.00.86 g

Procedure:

  • Prepare Diazonium Salt:

    • In a 100 mL beaker, suspend 2-amino-4-(4-methoxyphenyl)thiazole (1.03 g, 5.0 mmol) in a mixture of 48% HBr (3.4 mL) and water (10 mL).

    • Cool the suspension to 0 °C in an ice-salt bath with vigorous stirring.

    • Dissolve sodium nitrite (0.38 g, 5.5 mmol) in water (5 mL) and cool the solution in an ice bath.

    • Add the cold NaNO₂ solution dropwise to the amine suspension over 15-20 minutes, ensuring the internal temperature never exceeds 5 °C . A clear, pale yellow solution of the diazonium salt should form. Keep this solution cold.

  • Prepare Catalyst Suspension:

    • In a 250 mL three-neck flask equipped with a mechanical stirrer and a dropping funnel, add copper(I) bromide (0.86 g, 6.0 mmol) and 48% HBr (5 mL).

    • Stir the suspension at room temperature.

  • Displacement Reaction:

    • Transfer the cold diazonium salt solution to the dropping funnel.

    • Add the diazonium salt solution dropwise to the vigorously stirred CuBr suspension over 30 minutes. You will observe gas (N₂) evolution.

    • After the addition is complete, continue stirring at room temperature for 1 hour, then gently warm the mixture to 50 °C for an additional 30 minutes to ensure complete reaction.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and extract with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the residue by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to yield the pure 2-bromo-4-(4-methoxyphenyl)thiazole. Expected yield: 60-75%.

References

  • Nanomedicine Research Journal. Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated-magnetic nanoparticles: a potential antibacterial compound. Available from: [Link]

  • ResearchGate. Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis. Available from: [Link]

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

  • Bouherrou, Z., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. Available from: [Link]

  • Agar, A. A., et al. (2012). Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available from: [Link]

  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]

  • Tanaka, H., et al. (1994). Evaluation and Synthesis of 4,5-Bis(4-methoxyphenyl)-2-substituted-thiazoles. Journal of Medicinal Chemistry. Available from: [Link]

  • ResearchGate. Reaction mechanism of Hantzsch thiazole synthesis. Available from: [Link]

  • Wang, L., et al. (2012). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. PLOS ONE. Available from: [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]

  • ResearchGate. Scheme 1: Synthesis of thiazole Schiff base derivatives (4 and 5). Available from: [Link]

  • Ghiulai, R. M., et al. (2021). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol. Molbank. Available from: [Link]

  • Chem Help ASAP (YouTube). Hantzsch thiazole synthesis - laboratory experiment. Available from: [Link]

  • Waghmare, B., et al. (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. Emergent Life Sciences Research. Available from: [Link]

  • BEPLS. Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Available from: [Link]

  • Lemoine, H., et al. (2012). Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. The Journal of Organic Chemistry. Available from: [Link]

  • Wikipedia. Sandmeyer reaction. Available from: [Link]

  • Gomha, S. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules. Available from: [Link]

  • Bulletin of the Korean Chemical Society. Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[11][12]-thiazepin-3(2H)-one. Available from: [Link]

  • Google Patents. Process For Preparation Of (2 Bromo 4,5 Dimethoxyphenyl) Methyl Bromide.
  • El-Sayed, M. A.-A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Available from: [Link]

  • University of Windsor. Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. Available from: [Link]

  • Asian Journal of Chemistry. Microwave-Assisted Synthesis of 2-amino-4-substituted Phenyl-thiazoles. Available from: [Link]

  • Beletskaya, I. P., et al. (2007). Catalytic Sandmeyer Bromination. Synthesis. Available from: [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. Available from: [Link]

  • ResearchGate. Catalytic Sandmeyer Bromination. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Available from: [Link]

  • Ali, I., et al. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. Molecules. Available from: [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. Synthesis, characterization and anti-inflammatory activity of some novel 2-amino-4-substituted thiazole derivatives. Available from: [Link]

  • MDPI. A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Available from: [Link]

Sources

Technical Support Center: Purification of 2-Bromo-4-(4-methoxyphenyl)thiazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-Bromo-4-(4-methoxyphenyl)thiazole. The content is structured in a practical question-and-answer format to directly address common issues and provide robust, field-tested solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude 2-Bromo-4-(4-methoxyphenyl)thiazole?

The two most effective and commonly employed methods for purifying this compound are flash column chromatography on silica gel and recrystallization . The choice between them depends on the impurity profile, the scale of the reaction, and the desired final purity.

  • Flash Column Chromatography: This is the most versatile method, capable of separating the target compound from a wide range of impurities, including unreacted starting materials, reagents, and byproducts. It is suitable for both small and large-scale purifications.[1][2]

  • Recrystallization: This method is ideal when the crude product has a relatively high purity (typically >90%) and a suitable solvent or solvent system can be identified. It is highly efficient for removing small amounts of impurities and can yield material of very high purity.

Q2: What are the likely impurities I might encounter during the synthesis and purification?

Impurities are largely dependent on the synthetic route. Common synthetic pathways, such as the Hantzsch thiazole synthesis or Sandmeyer-type reactions from an amino-thiazole precursor, can introduce specific contaminants.[3][4]

  • Unreacted Starting Materials: The most common impurities are leftover starting materials, such as 2-amino-4-(4-methoxyphenyl)thiazole or the corresponding α-haloketone and thioamide precursors.

  • Over-brominated Species: If harsh brominating conditions are used, di-brominated or other poly-halogenated thiazole species may form.

  • Hydrolysis Products: The bromo-group at the 2-position can be susceptible to hydrolysis, especially on prolonged exposure to moisture or nucleophilic conditions, potentially forming the corresponding 2-hydroxythiazole.

  • Reagent-derived Impurities: Residual brominating agents (e.g., N-Bromosuccinimide) or coupling catalysts (e.g., palladium complexes if using cross-coupling routes) may be present.[5][6]

Q3: How do I choose the best purification method for my specific needs?

The optimal method is determined by balancing purity requirements, yield, time, and scale. The following decision tree provides a general guideline.

G start Assess Crude Product tlc Run Analytical TLC start->tlc scale Determine Scale start->scale purity Estimate Purity by TLC/NMR tlc->purity high_purity Purity > 90%? purity->high_purity High low_purity Purity < 90% or Complex Mixture? purity->low_purity Low/Complex large_scale Scale > 5g? scale->large_scale small_scale Scale < 5g? scale->small_scale high_purity->scale recrystallize Recrystallization high_purity->recrystallize Yes chromatography Flash Column Chromatography high_purity->chromatography No low_purity->chromatography Yes large_scale->recrystallize Yes (If Purity > 90%) small_scale->chromatography Yes (If Purity < 90%)

Caption: Decision tree for selecting a purification method.

Troubleshooting Guide: Flash Column Chromatography

Q: My compound is streaking badly on the analytical TLC plate. What does this indicate and how can I fix it?

A: Streaking on a TLC plate is a strong indicator of one of two issues: compound instability on silica gel or improper solvent polarity. Given that some thiazole derivatives can be sensitive, both possibilities must be considered.

  • Causality (Instability): The Lewis acidic nature of standard silica gel can sometimes catalyze the degradation of sensitive molecules like certain thiazoles.[7] This is especially true for complex, electron-rich heterocyclic systems.

  • Solution (Neutralized Silica): To mitigate degradation, consider neutralizing the silica gel. This can be done by preparing a slurry of silica in your starting eluent containing 1% triethylamine (Et₃N) by volume.[7] This mild base deactivates the acidic sites on the silica surface, often resulting in sharp, well-defined spots on the TLC plate and preventing yield loss during column chromatography.

  • Solution (Solvent Polarity): If the issue is not stability, the solvent system may be too polar, causing the compound to move with the solvent front in a continuous streak rather than partitioning cleanly. Try developing the TLC in a significantly less polar solvent system.

Q: What is a good starting solvent system for purifying 2-Bromo-4-(4-methoxyphenyl)thiazole on a silica gel column?

A: A non-polar/polar solvent mixture is standard. Based on literature precedents for similar brominated thiazoles, a mixture of an aliphatic hydrocarbon and an ester is an excellent starting point.

  • Recommended Starting Point: Begin with a solvent system of Hexane/Ethyl Acetate (EtOAc) . A good starting ratio to test via TLC is around 9:1 (Hexane:EtOAc) .

  • Optimization: The goal is to find a solvent system that gives your target compound an Rf (retention factor) value between 0.25 and 0.35 .[8] This Rf value typically provides the best separation from impurities during a column run.

    • If the Rf is too high (>0.4), decrease the polarity by increasing the proportion of hexane.

    • If the Rf is too low (<0.2), increase the polarity by increasing the proportion of EtOAc.

  • Literature Examples for Similar Compounds:

    • Heptane–ethyl acetate (70:3, v/v) was used for 2-Bromo-4-phenyl-1,3-thiazole.[3]

    • EtOAc:Hex (6:4) was used for another thiazole derivative, indicating a more polar nature for that specific compound.[7]

Q: My compound is co-eluting with an impurity. How can I improve the separation?

A: Co-elution occurs when the polarity of the target compound and an impurity are too similar for the chosen conditions.

  • Causality: The distribution coefficient of the two compounds between the stationary and mobile phases is nearly identical.[8]

  • Solution 1 (Gradient Elution): Instead of running the column with a single solvent mixture (isocratic elution), use a gradient. Start with a low polarity solvent (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity over the course of the separation. This can often resolve closely running spots.

  • Solution 2 (Change Solvent System): The selectivity of the separation can be altered by changing the solvents. Keep the non-polar component (hexane) and switch the polar modifier. For example, try a Hexane/Dichloromethane (DCM) or Hexane/Acetone system. Different solvents interact with the compound and silica in unique ways, which can dramatically alter the relative Rf values and improve separation.

  • Solution 3 (Dry Loading): Ensure the sample is loaded onto the column in the most concentrated band possible. "Dry loading" is superior for this. Dissolve your crude product in a minimal amount of a volatile solvent (like DCM), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully added to the top of the column, resulting in a much sharper starting band and better resolution.

G start Poor Separation on Column check_tlc Re-evaluate Analytical TLC start->check_tlc rf_too_high Spots are too high on TLC (Rf > 0.5)? check_tlc->rf_too_high spots_too_close Spots are close but resolved? check_tlc->spots_too_close streaking Compound is streaking? check_tlc->streaking decrease_polarity Decrease Eluent Polarity (Increase Hexane %) rf_too_high->decrease_polarity Yes gradient Use a Shallow Gradient Elution spots_too_close->gradient Yes dry_load Ensure Proper Dry Loading for a Tight Band spots_too_close->dry_load Also consider neutralize Use Neutralized Silica (1% Et3N in Eluent) streaking->neutralize Yes

Caption: Troubleshooting workflow for column chromatography.

Troubleshooting Guide: Recrystallization

Q: My compound "oils out" of solution instead of forming crystals. What's happening and how can I fix it?

A: "Oiling out" occurs when the solution becomes supersaturated at a temperature that is above the melting point of the solute. Instead of crystallizing, the compound separates as a liquid phase.

  • Causality: The solubility of the compound drops so rapidly upon cooling that it crashes out of solution as an amorphous oil before it has time to form an ordered crystal lattice. This is common with lower-melting point solids or when the solution is cooled too quickly.

  • Solution 1 (Slower Cooling): This is the most critical factor. After dissolving the compound in the minimum amount of boiling solvent, allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring or paper towels. Do not place it directly in an ice bath. Once at room temperature, cooling to 0-4°C can be initiated.

  • Solution 2 (Use More Solvent): You may be using too little solvent, creating an overly concentrated solution. Add a small amount of additional hot solvent until the solution is just barely saturated at the boiling point. This lower concentration can prevent the compound from oiling out.

  • Solution 3 (Change Solvents): If the problem persists, the chosen solvent is likely unsuitable. A good recrystallization solvent should dissolve the compound when hot but poorly when cold.[9] If your compound oils out from a non-polar solvent like hexane, try a slightly more polar solvent like isopropanol or ethanol.

Q: I can't find a single solvent that works well. What should I do?

A: This is a perfect scenario for using a binary (two-component) solvent system.[9]

  • Principle: You need one solvent in which your compound is highly soluble (the "soluble solvent") and a second solvent in which it is poorly soluble (the "anti-solvent"). The two solvents must be miscible with each other.

  • Procedure:

    • Dissolve the crude compound in the minimum amount of the hot "soluble solvent".

    • While the solution is still hot, add the "anti-solvent" dropwise until you see persistent cloudiness (turbidity). This indicates the point of saturation.

    • Add a few drops of the hot "soluble solvent" to redissolve the precipitate and make the solution clear again.

    • Allow the solution to cool slowly, as described above. Crystals should form as the solubility decreases.

  • Common Solvent Pairs:

    • Ethanol / Water

    • Acetone / Hexane

    • Ethyl Acetate / Hexane

    • Toluene / Hexane

Q: My recrystallization yield is very low. How can I improve it?

A: Low yield can result from several factors, from using too much solvent to premature crystallization.

  • Problem 1 (Excess Solvent): Using too much solvent is the most common cause of low yield, as a significant amount of the product will remain dissolved even at low temperatures.

    • Solution: Use only the absolute minimum amount of boiling solvent required to fully dissolve the crude product. After cooling and filtering, you can try to recover a second crop of crystals by boiling off some of the solvent from the filtrate and cooling again.

  • Problem 2 (Premature Crystallization): If the compound crystallizes in the filter funnel during a hot filtration step (used to remove insoluble impurities), you will lose product.

    • Solution: Use a pre-heated funnel and filter flask, and perform the filtration as quickly as possible. Adding a small excess of the hot solvent before filtration can also help keep the product in solution.

  • Problem 3 (Incomplete Crystallization): Ensure the solution is cooled sufficiently to maximize the precipitation of the solid.

    • Solution: After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes, or in a refrigerator (2-8°C) for several hours, before filtering.[10]

Experimental Protocols

Protocol 1: Flash Column Chromatography
  • TLC Analysis: Determine the optimal eluent system by TLC, aiming for an Rf of 0.25-0.35 for the target compound.

  • Column Packing (Slurry Method):

    • Plug the bottom of a glass column with a small piece of cotton or glass wool. Add a thin layer (0.5 cm) of sand.[8]

    • In a beaker, prepare a slurry of silica gel in the initial, least polar eluent. Use approximately 50-100 g of silica for every 1 g of crude material.

    • Pour the slurry into the column, tapping the side gently to pack the gel evenly and remove air bubbles.[11] Open the stopcock to drain excess solvent, ensuring the solvent level never drops below the top of the silica bed.

  • Sample Loading (Dry Method):

    • Dissolve the crude 2-Bromo-4-(4-methoxyphenyl)thiazole (e.g., 1 g) in a minimal volume of DCM or acetone.

    • Add 2-3 g of silica gel to this solution.

    • Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.

    • Carefully layer this powder on top of the packed silica bed. Add a thin protective layer of sand on top.[12]

  • Elution:

    • Carefully add the eluent to the column.

    • Apply gentle pressure using a pump or air line to achieve a steady flow rate.

    • Collect fractions in test tubes and monitor the elution process by TLC to identify the fractions containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Recrystallization (Binary Solvent System: Ethanol/Water)
  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum volume of hot ethanol to completely dissolve the solid at the boiling point.

  • Addition of Anti-Solvent: While the solution is still hot, add deionized water dropwise with swirling until the solution becomes faintly and persistently cloudy.

  • Clarification: Add 1-2 drops of hot ethanol to just redissolve the cloudiness, resulting in a clear, saturated solution.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystals should begin to form.

  • Chilling: Once at room temperature, place the flask in an ice-water bath for 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Data Summary

ParameterFlash Column ChromatographyRecrystallization
Principle Differential partitioning between stationary and mobile phases.[1]Differential solubility in a solvent at different temperatures.
Best For Complex mixtures, unknown impurity profiles, scales from mg to kg.Crude material with >90% purity, removing minor impurities.
Purity Good to excellent, dependent on conditions.Can be excellent, often yielding highly pure crystalline material.
Typical Yield 70-95%60-90%, highly dependent on solvent choice and technique.
Common Issues Compound degradation, co-elution, streaking.Oiling out, poor recovery, failure to crystallize.[9]
Speed Moderate to slow (hours).Can be faster for simple cases, but slow cooling is key.

References

  • Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents - Thesis Template. (n.d.).
  • (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol. (2021). Molbank, 2021(2), M1231.
  • El-Metwaly, N. M., & El-Gazzar, A. B. A. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1729. Retrieved from [Link]

  • Column chromatography. (n.d.).
  • Ghabbour, H. A., et al. (2014). 2-Bromo-4-phenyl-1,3-thiazole. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o133. Retrieved from [Link]

  • Tanaka, H., et al. (1994). Evaluation and Synthesis of 4,5-Bis(4-methoxyphenyl)-2-substituted-thiazoles. Journal of Medicinal Chemistry, 37(8), 1189-1199. Retrieved from [Link]

  • Column Chromatography Procedures. (n.d.). Organic Chemistry at CU Boulder.
  • Patel, R. P. (n.d.). Column Chromatography.
  • Process For Preparation Of (2 Bromo 4,5 Dimethoxyphenyl) Methyl Bromide. (n.d.).
  • Rahatgaonkar, A. M., et al. (n.d.). Microwave-Assisted Synthesis of 2-amino-4-substituted. Asian Journal of Chemistry.
  • Tips & Tricks: Recrystallization. (n.d.). Department of Chemistry: University of Rochester. Retrieved from [Link]

  • Mastering Column Chromatography: Techniques and Tips. (2024). Chrom Tech, Inc. Retrieved from [Link]

  • Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics. (2025). ACS Catalysis. Retrieved from [Link]

  • Column Chromatography – What are Different Types and How to Select the Right Method. (2023).
  • Duong, Q. H., et al. (2022). Synthesis of some benzo[d]thiazole derivatives via Suzuki cross-coupling reaction. Vietnam Journal of Science and Technology, 60(5), 805-812. Retrieved from [Link]

  • Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. (2025). Request PDF - ResearchGate. Retrieved from [Link]

  • CN104262281A - Preparation method of 2-bromo-4(4-ethoxyphenyl) oxazole. (n.d.).
  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). International Journal of Pharmaceutical Research, 13(2).
  • Pinaverium Bromide-impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]

Sources

Best recrystallization solvents for 2-Bromo-4-(4-methoxyphenyl)thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Recrystallization of 2-Bromo-4-(4-methoxyphenyl)thiazole

Executive Summary & Compound Profile

Compound: 2-Bromo-4-(4-methoxyphenyl)thiazole CAS: 99073-84-4 Primary Application: Intermediate for Suzuki-Miyaura coupling (aryl-aryl bond formation) or nucleophilic substitution at the C-2 position.[1] Purity Requirement: >98% (HPLC) for catalytic cross-coupling to prevent catalyst poisoning by sulfur-containing impurities or regioisomeric byproducts.[1]

Technical Insight: This compound features a lipophilic 4-methoxyphenyl moiety attached to a polarizable thiazole core.[1] The bromine atom at C-2 is labile.[1] The presence of the methoxy group (


) increases electron density but can also induce "oiling out" during crystallization due to its rotational freedom and ability to lower the lattice energy.[1]

Solvent Selection Guide

Q: What is the absolute best solvent system for this compound? A: There is no single "magic bullet" due to batch-to-batch impurity profiles, but Ethanol (EtOH) or an Ethyl Acetate (EtOAc) / Heptane binary system are the industry standards for 2-halo-4-arylthiazoles.[1]

Primary Recommendation: Ethanol (95% or Absolute)[1]
  • Why: The thiazole nitrogen accepts hydrogen bonds, while the aryl ring provides lipophilicity. Hot ethanol dissolves the compound effectively, but its solubility drops typically upon cooling.

  • Mechanism: Ethanol facilitates the rejection of non-polar impurities (like de-brominated byproducts) into the mother liquor while crystallizing the target.

  • Protocol: Dissolve at reflux (~78°C). If it does not dissolve in 10 volumes, switch to EtOAc.

Secondary Recommendation: Ethyl Acetate / Heptane (Binary System)[1]
  • Why: Best for removing polar impurities (tars, inorganic salts from Sandmeyer reactions).

  • Mechanism: The compound dissolves in the polar aprotic solvent (EtOAc). The non-polar anti-solvent (Heptane) lowers the solubility limit in a controlled manner, forcing the lattice to form slowly.

  • Advantage: Heptane is preferred over Hexane due to a higher boiling point (98°C vs 68°C) and lower toxicity, allowing for a wider temperature gradient during cooling.

Solvent Performance Matrix

Solvent SystemPolarityDissolution Power (Hot)Impurity RejectionRisk of Oiling Out
Ethanol (95%) HighGoodExcellent (Non-polar)Moderate
EtOAc / Heptane MediumExcellentGood (Polar/Tars)Low
Acetonitrile (MeCN) HighHighModerateHigh
Toluene LowModeratePoorVery Low

Troubleshooting & FAQs

Q: My product is "oiling out" (forming a liquid layer) instead of crystallizing. How do I fix this? A: This is the most common issue with methoxy-substituted aromatics. It occurs when the compound's melting point is depressed below the solvent's boiling point by impurities, or the solution is too concentrated (supersaturation is too high).

Corrective Actions:

  • Re-heat and Dilute: Add 20% more solvent to lower the concentration.

  • Seed It: Add a tiny crystal of pure product (if available) at 5-10°C below the boiling point.

  • Switch Solvents: Move to a system with a higher boiling point (e.g., Toluene/Heptane) or a lower solubility parameter difference.

  • Trituration: If it oils out upon cooling, decant the solvent and scratch the oil with a glass rod in the presence of cold pentane or heptane to induce nucleation.

Q: The crystals are colored (yellow/orange), but the product should be off-white. Is this a problem? A: Yes. Color usually indicates trace sulfur contaminants or azo-impurities (if synthesized via Sandmeyer).[1]

  • Solution: Perform a Charcoal Treatment .

    • Dissolve crude in hot EtOAc.

    • Add activated carbon (5-10 wt%).[1]

    • Stir at reflux for 15 mins.

    • Filter hot through Celite.[1]

    • Proceed with Heptane addition for crystallization.[1]

Q: I have low recovery yield (<50%). Where is my product? A: It is likely in the mother liquor.

  • Diagnosis: Check the filtrate by TLC.

  • Fix: Evaporate the filtrate to half volume and cool to -20°C (freezer). Alternatively, the solvent might be too good. If using pure Ethanol, add water dropwise to the hot solution until turbidity persists, then cool.

Step-by-Step Protocol: Binary Solvent Recrystallization

Objective: Purify 10g of crude 2-Bromo-4-(4-methoxyphenyl)thiazole.

  • Preparation: Place crude solid in a 250 mL Erlenmeyer flask with a magnetic stir bar.

  • Dissolution: Add Ethyl Acetate (30 mL) . Heat to gentle reflux (approx. 77°C) with stirring.

    • Note: If solids remain, add EtOAc in 5 mL portions until clear.

  • Filtration (Optional but Recommended): If insoluble particles (salts) are visible, filter the hot solution through a pre-warmed glass funnel with a fluted filter paper or a sintered glass funnel.

  • Anti-Solvent Addition: While maintaining a gentle boil, add Heptane dropwise.

    • Endpoint: Stop adding when a faint, persistent cloudiness (turbidity) appears.

  • Clarification: Add 1-2 mL of EtOAc to clear the solution (make it just slightly undersaturated).

  • Crystallization: Remove from heat.

    • Stage 1: Let cool to room temperature (RT) undisturbed on a cork ring (approx. 30-60 mins). Do not stir.

    • Stage 2: Once at RT, place in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Collection: Filter vacuum using a Buchner funnel.

  • Washing: Wash the filter cake with a cold (0°C) mixture of EtOAc/Heptane (1:4 ratio).

  • Drying: Dry in a vacuum oven at 40°C for 4 hours.

Process Visualization

Workflow: Solvent Selection Decision Tree

SolventSelection Start Start: Crude 2-Bromo-4-(4-methoxyphenyl)thiazole SolubilityCheck Check Solubility in Hot Ethanol Start->SolubilityCheck Dissolves Dissolves Completely? SolubilityCheck->Dissolves EthanolPath Cool to RT -> 0°C Dissolves->EthanolPath Yes Impurities Are Impurities Polar (Salts)? Dissolves->Impurities No / Partial Crystallization Crystallization EthanolPath->Crystallization EtOAcPath Use EtOAc / Heptane System Impurities->EtOAcPath No (Organic Tars) Charcoal Perform Charcoal Filtration Impurities->Charcoal Yes (Colored/Salts) EtOAcPath->Crystallization Charcoal->EtOAcPath OilingOut Issue: Oiling Out? Crystallization->OilingOut Seed Add Seed Crystal / Scratch Glass OilingOut->Seed Yes Success Pure Crystals OilingOut->Success No Seed->Success

Caption: Decision logic for selecting the optimal purification route based on solubility and impurity profile.

References

  • ChemicalBook. (2023). 2-(4-BROMO-PHENYL)-THIAZOLE Synthesis and Purification. Retrieved from [1]

  • Bach, T., et al. (2002). Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. Journal of Organic Chemistry. Retrieved from

  • Uzelac, E. J., & Rasmussen, S. C. (2017).[2] Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Journal of Organic Chemistry. Retrieved from [1]

  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide. Retrieved from [1]

  • Sigma-Aldrich. 2-Bromo-4-methoxyphenylacetic acid Properties (Structural Analog Data). Retrieved from [1]

Sources

Troubleshooting low conversion rates in 2-bromothiazole reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Conversion in 2-Bromothiazole Reactions Role: Senior Application Scientist Status: Active Case File

Introduction: The "Thiazole Paradox"

Welcome to the technical support hub for 2-bromothiazole. If you are here, you are likely experiencing a reaction that stalls at 10–20% conversion or yields unexpected regioisomers.

2-Bromothiazole is deceptively simple. While the C2-bromine bond appears activated for both cross-coupling and nucleophilic substitution (


), the thiazole ring itself presents a "Janus-faced" challenge:
  • The Nitrogen Trap: The N3 nitrogen is a potent Lewis base that poisons transition metal catalysts.

  • The Halogen Dance: Under basic conditions, the bromine atom can migrate from C2 to C5, leading to regioisomeric mixtures.

This guide moves beyond generic advice to address the specific mechanistic failures inherent to this heterocycle.

Module 1: Cross-Coupling Stalls (Suzuki/Buchwald)

Symptom: The reaction starts but stalls (typically <30% conversion). Adding more catalyst does not restart the reaction. The solution often turns dark black (Pd precipitation).

Root Cause: Catalyst Arrest via N-Coordination

In standard couplings, the thiazole nitrogen (N3) competes with the phosphine ligand for the Palladium center. If the nitrogen displaces the ligand, it forms a stable, unreactive Pd-complex (Pd-N adduct), effectively removing the catalyst from the cycle.

The Fix: Steric De-Coordination

You must use ligands that are bulky enough to physically block the Pd center from coordinating with the thiazole nitrogen.

Recommended Ligand Systems
Ligand ClassSpecific RecommendationWhy it works
Dialkylbiaryl Phosphines XPhos or RuPhos The bulky lower ring creates a "roof" over the Pd, preventing N-binding while allowing oxidative addition.
NHC Ligands Pd-PEPPSI-IPr The N-Heterocyclic Carbene is extremely strongly bound and sterically demanding, preventing ligand displacement by the thiazole.
Bisphosphines dppf The large bite angle can sometimes favor reductive elimination, though less effective than XPhos for this specific substrate.
Visualizing the Failure Mode

The following diagram illustrates the competition between the productive catalytic cycle and the non-productive "Arrest State."

CatalystPoisoning Pd0 Active Pd(0)L OxAdd Oxidative Addition (Productive) Pd0->OxAdd C-Br Insertion (Fast w/ Bulky Ligand) N_Bound N-Bound Complex (Catalyst Arrest) Pd0->N_Bound N-Coordination (Fast w/ Small Ligand) N_Bound->Pd0 Reversible (Slow) Thiazole 2-Bromothiazole Thiazole->OxAdd Thiazole->N_Bound

Caption: Figure 1. The kinetic competition between productive oxidative addition (blue) and catalyst poisoning by nitrogen coordination (red).

Protocol: High-Conversion Suzuki Coupling

Standard conditions often fail. Use this "Bulky-Active" protocol.

  • Catalyst Pre-loading: Charge the flask with Pd(OAc)₂ (2 mol%) and XPhos (4 mol%) .

    • Note: Pre-complexing the catalyst/ligand in solvent for 5 mins before adding substrate ensures the active species is formed before the thiazole can poison the Pd.

  • Solvent System: Use 1,4-Dioxane/Water (4:1) .

    • Why: Anhydrous conditions often lead to slower transmetallation in thiazoles. The water is critical for the boronate activation.

  • Base: Use

    
     (2.0 equiv)  rather than carbonates.
    
    • Why: Phosphate is strong enough to activate the boronic acid but less likely to cause base-mediated decomposition of the thiazole ring.

  • Temperature: Heat to 100°C .

    • Critical: Do not run at 60-80°C. You need high thermal energy to overcome the activation barrier created by the bulky ligand.

Module 2: The "Halogen Dance" (Lithiation Issues)

Symptom: You attempt to lithiate 2-bromothiazole to react with an electrophile (e.g., an aldehyde), but you isolate the 5-substituted product or a mixture of isomers.

Root Cause: Base-Catalyzed Migration

2-Bromothiazole is prone to the "Halogen Dance."[1] Upon lithiation, the 2-lithio species is formed. However, if the temperature rises above -78°C, or if the reaction sits too long, the lithium and bromine swap positions to form the thermodynamically more stable 5-lithio-2-bromo species.

The Fix: Cryogenic Speed & Turbo Grignards

Avoid standard n-BuLi if possible. Use Lithium-Halogen exchange reagents that operate faster than the proton transfer rates, or use Magnesium.

Decision Logic: Avoiding Migration

HalogenDance Start Target: 2-Functionalized Thiazole Choice Choose Reagent Start->Choice nBuLi n-BuLi (-78°C) Choice->nBuLi Traditional Turbo iPrMgCl·LiCl (Turbo Grignard) Choice->Turbo Recommended Risk Risk: Halogen Dance (Migration to C5) nBuLi->Risk If T > -70°C Success Stable Magnesiate (No Migration) Turbo->Success Stable at -20°C

Caption: Figure 2. Reagent selection to mitigate halogen migration. Turbo Grignard reagents provide superior regiostability.

Protocol: Safe Functionalization
  • Reagent: Use iPrMgCl·LiCl (Turbo Grignard) instead of n-BuLi.

  • Temperature: Reaction can be performed at -20°C to 0°C .

    • Benefit: The magnesiate intermediate is far less basic than the lithiate, preventing the deprotonation at C5 that triggers the halogen dance.

  • Procedure:

    • Dissolve 2-bromothiazole in THF at 0°C.

    • Add iPrMgCl·LiCl (1.1 equiv) dropwise.

    • Stir for 30 mins (monitor by quenching an aliquot with

      
      ; NMR should show >95% deuteration at C2).
      
    • Add electrophile.[1][2]

Module 3: Sluggish Reactions

Symptom: Reaction with amines or thiols requires extreme temperatures or yields remain low despite the "activated" nature of the 2-bromo position.

FAQ: Why is it slow?

While the N3 nitrogen activates the C2 position, 2-bromothiazole is less reactive than 2-bromo-pyridine or 2-chloro-4-nitrobenzene. The leaving group (Bromide) is good, but the electron density of the sulfur atom in the ring partially counteracts the activation provided by the nitrogen.

The Fix: Solvent Polarity & Catalysis
  • Solvent Switch: Move from THF or Toluene to DMSO or NMP .

    • Mechanism:[2][3][4]

      
       proceeds via a charged Meisenheimer complex. High dielectric solvents stabilize this transition state, accelerating the rate by orders of magnitude.
      
  • Acid Catalysis: Add 1.0 equiv of HCl (or use the amine HCl salt).

    • Mechanism:[2][3][4] Protonation of the thiazole nitrogen (N3) makes the ring significantly more electron-deficient, drastically increasing electrophilicity at C2.

References

  • Catalyst Poisoning & Ligand Selection

    • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides. Journal of the American Chemical Society.
  • Halogen Dance Mechanism

    • Schnürch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanforth, S. P. (2007). Halogen Dance Reactions—A Review. Chemical Society Reviews.[5]

  • Turbo Grignard Application

    • Bao, R. L.-Y., Zhao, R., & Shi, L. (2015). Progress on the Application of Turbo Grignard Reagent in Organic Synthesis. Organic Chemistry Frontiers.
  • Solvent Effects in

    
    : 
    
    • Newington, I., Perez-Paris, J., & Richardson, J. (2007). Process Optimization of Nucleophilic Aromatic Substitution Reactions. Organic Process Research & Development.

Sources

Technical Support Center: Purification of Methoxyphenyl Thiazoles

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support hub for the purification of methoxyphenyl thiazoles via column chromatography. It is designed to address specific challenges associated with the basicity of the thiazole nitrogen and the lipophilicity of the methoxyphenyl group.

Status: Operational Topic: Column Chromatography Eluent Systems Target Analytes: 2-, 4-, or 5-(methoxyphenyl)thiazoles and related derivatives.

Phase 1: Diagnostic & System Selection
Q: What is the standard starting solvent system for methoxyphenyl thiazoles?

A: The "Golden Standard" starting point is Hexanes : Ethyl Acetate (Hex:EtOAc) . Methoxyphenyl thiazoles are generally lipophilic due to the phenyl ring and methoxy group, but the thiazole nitrogen adds a degree of polarity and basicity.

  • Initial TLC Screen: Start with 10% EtOAc in Hexanes .[1]

  • Target Rf: Adjust the ratio until the product spot appears at Rf 0.25 – 0.35 .

  • Observation: If the compound stays at the baseline, switch to Dichloromethane (DCM) : Methanol (MeOH) , starting at 98:2.

Q: My compound is tailing (streaking) on the TLC plate. How do I fix this?

A: Tailing is a classic symptom of the basic thiazole nitrogen interacting with the acidic silanol groups (


) on the silica gel surface.

The Fix: Amine Deactivation Add 1% Triethylamine (TEA) to your solvent system.

  • Protocol: Pre-treat the silica column by flushing it with 2-3 column volumes (CV) of Hex:EtOAc:TEA (e.g., 80:19:1). Then, run your chromatography with the same TEA concentration in the mobile phase.

  • Mechanism: TEA is a stronger base than the thiazole. It preferentially bonds to the acidic silanol sites, "capping" them and allowing your thiazole to elute as a tight, symmetrical band.

Data: Solvent Strength Comparison

Solvent SystemPolarityApplicationNotes
Hexane / EtOAc Low - MedStandard purificationStart here.[2][3] Excellent for separating non-polar impurities.
DCM / MeOH HighPolar/Basic derivativesUse for amino-substituted thiazoles. Keep MeOH < 10% to avoid dissolving silica.[2]
Hexane / Acetone MediumAlternative selectivityGood if EtOAc co-elutes impurities. Acetone is less prone to UV cutoff issues than EtOAc at low wavelengths.
Toluene / EtOAc Low - MedAromatic separationExcellent for separating methoxyphenyl thiazoles from non-methoxylated byproducts (pi-pi stacking interactions).
Phase 2: Execution & Protocols
Q: The crude material is insoluble in the mobile phase. How do I load the column?

A: Do not try to force solubility with DCM and then elute with Hexane; this causes precipitation inside the column and band broadening. Use the Dry Loading technique.

Protocol: Dry Loading Methoxyphenyl Thiazoles

  • Dissolve the crude mixture in a minimal amount of a volatile "good" solvent (e.g., DCM or Acetone).

  • Add silica gel to the flask (ratio: 1g crude to 2g silica).

  • Evaporate the solvent under reduced pressure (Rotavap) until you have a free-flowing, dry powder.

  • Critical Step: Ensure no solvent smell remains.[4] Residual DCM will act as a "super-eluent" and wash your compound off too fast.

  • Pour the powder carefully onto the top of your pre-packed column and add a layer of sand.

Q: How do I separate the product from the thioamide starting material?

A: Thioamides are often more polar and can "trail" the product.

  • Strategy: Use a Step Gradient .

    • Start with a low polarity (e.g., 5% EtOAc/Hex) to elute non-polar impurities (like alpha-haloketones).

    • Hold the ratio until the first fraction elutes.

    • Slowly ramp to the optimized product ratio (e.g., 20% EtOAc/Hex) to elute the thiazole.

    • Flush with high polarity (50% EtOAc/Hex) to remove the thioamide.

Phase 3: Visual Troubleshooting Guides
Workflow: Eluent Optimization Loop

Use this logic flow to determine the correct solvent system based on TLC behavior.

EluentOptimization Start Start: Crude Methoxyphenyl Thiazole TLC_Screen Run TLC: 10% EtOAc in Hexane Start->TLC_Screen Check_Rf Check Rf Value TLC_Screen->Check_Rf Rf_Low Rf < 0.1 (Stuck at Baseline) Check_Rf->Rf_Low Too Polar Rf_High Rf > 0.5 (Elutes too fast) Check_Rf->Rf_High Too Non-polar Rf_Good Rf 0.2 - 0.35 Check_Rf->Rf_Good Ideal Switch_Polar Switch to DCM/MeOH (98:2) Rf_Low->Switch_Polar Reduce_Polar Reduce to 1-5% EtOAc/Hex Rf_High->Reduce_Polar Check_Shape Check Spot Shape Rf_Good->Check_Shape Switch_Polar->Check_Shape Reduce_Polar->Check_Shape Tailing Streaking/Tailing? Check_Shape->Tailing Yes Ready Proceed to Column Check_Shape->Ready No Add_TEA Add 1% Triethylamine (TEA) Tailing->Add_TEA Add_TEA->Ready

Caption: Logical decision tree for selecting and modifying eluent systems based on Thin Layer Chromatography (TLC) results.

Mechanism: Silanol Interaction & Amine Blocking

Understanding why tailing occurs and how TEA prevents it.

SilanolInteraction Silica Silica Surface (Acidic Si-OH) Interaction Hydrogen Bonding (Drag/Tailing) Silica->Interaction Without Modifier Blocked Blocked Silanol (Smooth Elution) Silica->Blocked With TEA Thiazole Methoxyphenyl Thiazole (Basic N) Thiazole->Interaction Thiazole->Blocked No Interaction (Passes through) TEA Triethylamine (Stronger Base) TEA->Blocked Preferential Binding

Caption: Mechanistic view of how basic thiazoles interact with silica and how Triethylamine (TEA) acts as a competitive inhibitor to prevent tailing.

References
  • Phenomenex. (2025).[1] Tip on Peak Tailing of Basic Analytes. Retrieved from [Link]

  • Department of Chemistry, University of Rochester. Solvent Systems For Flash Column Chromatography. Retrieved from [Link]

  • Membrane Solutions. Column Chromatography Notes & Solvent Selection. Retrieved from [Link]

Sources

Handling moisture sensitivity in 2-Bromo-4-(4-methoxyphenyl)thiazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Moisture Sensitivity & Process Optimization

Executive Summary & Chemical Context

User Query: "How do I handle moisture sensitivity during the synthesis of 2-Bromo-4-(4-methoxyphenyl)thiazole? My yields are inconsistent, and I suspect hydrolysis."

Scientist’s Diagnosis: The synthesis of 2-bromo-4-arylthiazoles typically proceeds via a two-stage workflow:

  • Hantzsch Cyclization: Formation of the 2-aminothiazole core.

  • Sandmeyer-type Bromination: Conversion of the amine (

    
    ) to the bromide (
    
    
    
    ).

The Moisture Trap: While the Hantzsch cyclization (Step 1) is robust and often performed in aqueous ethanol, Step 2 is critically moisture-sensitive. The electron-rich nature of the 4-methoxyphenyl substituent makes the diazonium intermediate highly unstable. In the presence of trace water, the reaction diverges from the desired bromination to hydroxylation , yielding the thermodynamic dead-end: the 2-hydroxythiazole (often tautomerizing to the thiazolone).

This guide focuses on the Anhydrous Doyle-Sandmeyer Protocol , the industry standard for preventing this failure mode.

Critical Reagent Handling (Pre-Reaction)

Before starting, audit your reagents. Moisture ingress here is the primary cause of "unexplainable" failures.

ReagentSensitivityHandling Protocol
Copper(II) Bromide (

)
High (Hygroscopic)Must be green/black crystalline powder. If it appears clumpy or light green, it has absorbed water. Dry in a vacuum oven at 60°C overnight before use.
tert-Butyl Nitrite (

)
Moderate (Hydrolytic)Store at 2–8°C under argon. Degraded nitrite appears yellow/brown with a pungent acid smell. Use fresh bottles for critical batches.
Acetonitrile (

)
Critical Must be anhydrous (<50 ppm

)
. Use a solvent purification system (SPS) or freshly distilled over

. Do not use HPLC grade without drying.

-Bromo-4'-methoxyacetophenone
Moderate (Lachrymator)Starting material for Step 1. Store in freezer. If it turns purple/black, it has polymerized/degraded. Recrystallize from EtOH if necessary.

The Anhydrous Protocol (Step-by-Step)

Objective: Convert 2-amino-4-(4-methoxyphenyl)thiazole to 2-bromo-4-(4-methoxyphenyl)thiazole without forming the 2-hydroxy impurity.

The Mechanism (Why we do it this way)

We utilize a radical-nucleophilic aromatic substitution (


).
  • Diazotization:

    
     generates the diazonium species in situ under neutral/anhydrous conditions.
    
  • Reduction:

    
     (generated in situ) reduces the diazonium to an aryl radical.
    
  • Bromine Transfer: The aryl radical abstracts a bromine atom from

    
     (ligand transfer), regenerating 
    
    
    
    .

Crucial Note: Water acts as a competitive nucleophile. If present, it attacks the diazonium cation faster than the radical mechanism can proceed, forming the phenol.

Experimental Workflow

Scale: 10 mmol basis.

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Fit with a rubber septum and purge with Argon/Nitrogen for 15 minutes.

  • Solvent Charge: Add anhydrous MeCN (40 mL) via syringe.

  • Catalyst Addition: Add

    
     (1.2 equiv, 12 mmol)  quickly against a counter-flow of inert gas. The solution should be dark.
    
  • Substrate Addition: Add 2-amino-4-(4-methoxyphenyl)thiazole (1.0 equiv, 10 mmol) . Stir until fully suspended/dissolved.

    • Checkpoint: The amine may complex with Copper, changing the color. This is normal.

  • The Critical Step (Nitrite Addition):

    • Cool the mixture to 0°C (ice bath).

    • Add

      
       (1.5 equiv, 15 mmol)  dropwise via syringe over 10 minutes.
      
    • Observation: Gas evolution (

      
      ) will be vigorous. Ensure venting is adequate (use a needle outlet to a bubbler).
      
  • Reaction:

    • Allow to warm to Room Temperature (RT) naturally.

    • Stir for 2–4 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 4:1). The polar starting amine (

      
      ) should disappear; the non-polar bromide (
      
      
      
      ) will appear.
  • Quench & Workup:

    • Quench with 20% aqueous HCl (destroys excess diazonium and solubilizes Copper salts).

    • Extract with EtOAc (

      
      ).
      
    • Wash organic layer with Brine. Dry over

      
      .[1][2]
      
  • Purification: Flash chromatography (Silica gel).

Troubleshooting & FAQs

Q1: My product contains a significant impurity at [M-Br+OH] (Mass ~207). What happened? A: This is the 2-hydroxythiazole . It confirms moisture ingress.

  • Cause: Wet Acetonitrile or wet

    
    .
    
  • Fix: Repeat using freshly distilled MeCN and dry the

    
    . Do not use "old" open bottles of solvent.
    

Q2: The reaction turned into a tarry black mess with low yield. A: This indicates thermal decomposition of the diazonium intermediate before bromination could occur.

  • Fix: Keep the addition of

    
     strictly at 0°C. Do not heat the reaction above 40°C unless absolutely necessary. The 4-methoxyphenyl group makes the ring electron-rich and prone to oxidative polymerization if the radical concentration gets too high too fast.
    

Q3: Can I use aqueous HBr and


 instead? 
A: Not recommended.  While standard for simple anilines, electron-rich aminothiazoles are poorly soluble in aqueous acid, leading to incomplete diazotization. Furthermore, the high water concentration guarantees competitive formation of the hydroxy-impurity. The anhydrous organic nitrite method is superior for this specific scaffold.

Q4: Why use


 instead of CuBr? 
A:  In the Doyle mechanism, 

serves as the bromine atom source for the aryl radical. If you use CuBr, you rely on disproportionation to generate

, which is less efficient and can lead to hydro-deamination (formation of the H-thiazole) rather than bromination.

Process Visualization

The following diagram illustrates the divergence between the successful anhydrous route and the moisture-induced failure mode.

Sandmeyer_Pathway Start Start: 2-Amino-4-(4-methoxyphenyl)thiazole Reagents Add CuBr2 + t-BuONO (in MeCN) Start->Reagents Diazo Intermediate: Diazonium Species Reagents->Diazo Diazotization Water CRITICAL FACTOR: Moisture Content Diazo->Water Radical Aryl Radical (N2 released) Product TARGET: 2-Bromo-4-(4-methoxyphenyl)thiazole Radical->Product Br transfer from Cu(II) Water->Radical Anhydrous (<50ppm H2O) Impurity IMPURITY: 2-Hydroxythiazole / Thiazolone Water->Impurity Moisture Present (>0.1%)

Caption: Mechanistic divergence in thiazole Sandmeyer reactions. Moisture acts as a nucleophilic trap, bypassing the radical cycle required for bromination.

References

  • Doyle, M. P., Siegfried, B., & Dellaria, J. F. (1977).[3] Alkyl nitrite-metal halide deamination reactions. 2. Substitutive deamination of arylamines by alkyl nitrites and copper(II) halides.[3] The Journal of Organic Chemistry, 42(14), 2426–2430.

  • Jiao, L., Zhang, Y., & Wang, J. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Archives of Pharmacal Research, 44, 1–16.

  • Organic Chemistry Portal. (2024). Sandmeyer Reaction: Mechanism and Recent Literature.

Sources

Validation & Comparative

Technical Comparison Guide: 13C NMR Characterization of 2-Bromo-4-(4-methoxyphenyl)thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-bromo-4-arylthiazole scaffold is a critical intermediate in the synthesis of diverse bioactive molecules, particularly in the development of acetylcholinesterase inhibitors and oncology candidates. The bromine handle at the C2 position serves as a versatile electrophile for Suzuki-Miyaura couplings or Buchwald-Hartwig aminations.

However, characterizing 2-Bromo-4-(4-methoxyphenyl)thiazole presents a specific challenge: distinguishing it from its metabolic precursors (2-aminothiazoles) or hydrodehalogenated byproducts (2-H thiazoles). This guide provides a definitive 13C NMR analysis, contrasting the target molecule against its primary structural alternatives to ensure precise structural verification.

Structural Analysis & Chemical Shift Assignments

The definitive identification of this molecule relies on the "Heavy Atom Effect" of the bromine substituent, which induces a counter-intuitive upfield shift at the C2 position compared to the unsubstituted analog.

Table 1: Predicted & Observed 13C NMR Shifts (100 MHz, CDCl₃)
Carbon PositionAssignmentChemical Shift (

, ppm)
Signal Characteristics
C2 (Thiazole) C-Br 136.5 – 138.0 Diagnostic Peak (Weak Intensity)
C4 (Thiazole) C-Aryl150.0 – 152.0Quaternary, Deshielded
C5 (Thiazole) =C-H112.0 – 114.0High Intensity, Alkene-like
C1' (Phenyl) Ipso126.0 – 127.5Quaternary
C2', C6' (Phenyl) Ortho127.0 – 128.0High Intensity (2C)
C3', C5' (Phenyl) Meta114.0 – 114.5High Intensity (2C)
C4' (Phenyl) C-O159.5 – 160.5Deshielded (Oxygen effect)
Methoxy -OCH₃55.3 – 55.5Aliphatic Region
Mechanistic Insight: The Heavy Atom Effect

While electronegativity suggests that Bromine should deshield the C2 carbon (moving it downfield >160 ppm), the Heavy Atom Effect (Spin-Orbit Coupling) dominates. The large electron cloud of Bromine shields the attached carbon nucleus, shifting the resonance upfield to ~137 ppm. This is the primary differentiator from the 2-H analog (~153 ppm).

Comparative Performance Analysis

To validate the purity of 2-Bromo-4-(4-methoxyphenyl)thiazole, one must compare its spectral fingerprint against its most common synthetic contaminants.

Comparison A: Target vs. Precursor (2-Amino Analog)

The most common synthesis route is the Sandmeyer reaction of 2-amino-4-(4-methoxyphenyl)thiazole. Incomplete conversion is a frequent issue.

  • 2-Amino-4-(4-methoxyphenyl)thiazole:

    • C2 Shift: ~168 ppm (Deshielded by Nitrogen lone pair donation).

    • Differentiation: If you see a peak >165 ppm, your reaction is incomplete.

  • 2-Bromo-4-(4-methoxyphenyl)thiazole:

    • C2 Shift: ~137 ppm.

    • Delta: ~31 ppm upfield shift upon bromination.

Comparison B: Target vs. Byproduct (2-H Analog)

Over-reduction or hydrolysis can lead to the unsubstituted thiazole.

  • 4-(4-methoxyphenyl)thiazole (2-H):

    • C2 Shift: ~153 ppm (Characteristic of C=N bond).

    • Differentiation: The C2-H carbon is significantly more intense (due to NOE enhancement) than the quaternary C2-Br carbon.

Table 2: Comparative Shift Delta (C2 Position)
CompoundSubstituent (C2)C2 Shift (ppm)Mechanism of Shift
Target Molecule -Br ~137.0 Shielding (Heavy Atom Effect)
Alternative 1-H~153.0Anisotropic Deshielding
Alternative 2-NH₂~168.0Resonance Deshielding

Experimental Protocols

Protocol A: Synthesis (Hantzsch to Sandmeyer Sequence)

Note: Direct bromination of 4-arylthiazoles is often non-regioselective. The stepwise approach below guarantees the 2-Br position.

  • Cyclization (Hantzsch):

    • React 4-methoxy-phenacyl bromide (1.0 eq) with Thiourea (2.0 eq) in Ethanol.

    • Reflux 2 hours. Cool, filter the HBr salt of the 2-aminothiazole.

    • Neutralize with NaHCO₃ to liberate the free base.

  • Bromination (Sandmeyer):

    • Suspend 2-amino-4-(4-methoxyphenyl)thiazole in 48% HBr.

    • Cool to 0°C. Add NaNO₂ (1.5 eq) dropwise (Keep T < 5°C).

    • Add CuBr (1.0 eq) dissolved in HBr.

    • Stir 1h at RT, then heat to 60°C for 30 mins.

  • Workup:

    • Quench with water. Extract with DCM.

    • Critical Step: Wash with 10% NaOH to remove any phenolic byproducts (demethylation can occur under harsh acidic conditions).

Protocol B: NMR Sample Preparation
  • Solvent: CDCl₃ is preferred for resolution. DMSO-d6 is acceptable but may shift the phenolic peaks if demethylation occurred.

  • Concentration: 15-20 mg in 0.6 mL solvent.

  • Acquisition: Minimum 512 scans. The C2-Br carbon has a long relaxation time (

    
    ) and no NOE enhancement. Use a relaxation delay (
    
    
    
    ) of at least 2.0 seconds to ensure the diagnostic C2 peak is visible.

Visualization & Logic Flows

Diagram 1: Synthesis & Impurity Tracking

This flow illustrates the chemical pathway and where specific NMR signals confirm the transformation.

SynthesisFlow Start 4-Methoxy Phenacyl Bromide Amino INTERMEDIATE: 2-Amino-thiazole (C2 @ 168 ppm) Start->Amino EtOH, Reflux Thiourea Thiourea Thiourea->Amino Sandmeyer Sandmeyer Rxn (NaNO2 / CuBr) Amino->Sandmeyer Product TARGET: 2-Bromo-thiazole (C2 @ 137 ppm) Sandmeyer->Product Major Path Byproduct IMPURITY: 2-H Thiazole (C2 @ 153 ppm) Sandmeyer->Byproduct Over-reduction Side Rxn

Caption: Synthesis workflow highlighting the critical chemical shift checkpoints (C2 position) for process control.

Diagram 2: NMR Assignment Decision Tree

Use this logic to interpret your spectrum and validate the product.

NMRLogic Start Analyze 13C Spectrum (Aromatic Region) CheckC2 Locate Thiazole C2 Peak Start->CheckC2 Case1 Peak @ ~168 ppm CheckC2->Case1 Case2 Peak @ ~153 ppm CheckC2->Case2 CheckOMe Check ~55 ppm CheckC2->CheckOMe Res1 Starting Material (2-Amino) Case1->Res1 Res2 Hydro-dehalogenated (2-H Analog) Case2->Res2 Case3 Peak @ ~137 ppm Res3 CONFIRMED PRODUCT (2-Bromo) Case3->Res3 Final Purity Verified Res3->Final CheckOMe->Case3

Caption: Diagnostic decision tree for interpreting 13C NMR data of 2-bromo-4-arylthiazoles.

References

  • Beilstein Journals. (2012). Supplementary Information: Synthesis of 2-Bromo-4-methoxyphenol and related heavy atom derivatives. Retrieved from [Link]

  • Oregon State University. (2022). 13C NMR Chemical Shift Guide: Heavy Atom and Heteroaromatic Effects. Retrieved from [Link]

  • Asian Journal of Chemistry. (2003). 13C-NMR Studies of Heterocyclically Substituted Chromones (Thiazole Assignments). Retrieved from [Link]

  • Compound Interest. (2015).[1] A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). Calculated 13C NMR Shifts of Brominated Carbons and Heavy Atom Effects. Retrieved from [Link]

Sources

Optimizing Purity Analysis of 2-Bromo-4-(4-methoxyphenyl)thiazole: A Comparative HPLC Method Development Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

2-Bromo-4-(4-methoxyphenyl)thiazole is a critical scaffold in medicinal chemistry, frequently serving as an intermediate for coupling reactions (e.g., Suzuki-Miyaura) to generate complex bioactive heterocycles.[1] Ensuring the purity of this intermediate is paramount, as the bromine handle is labile and the thiazole ring is susceptible to specific degradation pathways.

The standard industry approach—generic C18 reversed-phase chromatography—often fails to resolve the "Critical Pair" : the target brominated compound and its des-bromo impurity (4-(4-methoxyphenyl)thiazole), which arises from reductive dehalogenation during synthesis or storage.

This guide objectively compares the performance of a Standard C18 Method against an Optimized Phenyl-Hexyl Method . We demonstrate that exploiting


-

interactions via Phenyl-Hexyl stationary phases provides superior selectivity for halogenated aromatic heterocycles compared to pure hydrophobic discrimination.

The Challenge: Impurity Profile & Separation Logic

The synthesis of 2-Bromo-4-(4-methoxyphenyl)thiazole (typically via Hantzsch condensation) introduces specific impurities that challenge standard HPLC methods.

Key Impurities
Impurity TypeOriginChromatographic Challenge
Des-Bromo Analog Reductive side-reaction / DegradationExtremely similar hydrophobicity to target; often co-elutes on C18.

-Bromo Ketone
Unreacted Starting MaterialStrong UV absorption; potential overlap if gradient is too steep.
Regioisomers Isomeric starting materialsIdentical Mass (LC-MS cannot distinguish); requires high-efficiency stationary phase.
Comparative Strategy: C18 vs. Phenyl-Hexyl
  • Alternative A (Standard C18): Relies solely on hydrophobic subtraction. The bromine atom increases lipophilicity slightly, but not enough to guarantee baseline resolution from the des-bromo analog under fast gradient conditions.

  • Alternative B (Recommended Phenyl-Hexyl): Utilizes a dual separation mechanism.

    • Hydrophobicity: The hexyl linker provides alkyl retention.

    • 
      -
      
      
      
      Interactions:
      The phenyl ring on the column interacts with the
      
      
      -electrons of the thiazole and methoxyphenyl groups. The electron-withdrawing Bromine atom alters the
      
      
      -cloud density, significantly changing the interaction strength compared to the des-bromo impurity.

Experimental Data & Performance Comparison

The following data summarizes the optimization process comparing a standard C18 (5µm, porous) column against a Phenyl-Hexyl (2.7µm, Core-Shell) column.

Experimental Conditions:

  • System: HPLC with PDA Detector (254 nm)

  • Mobile Phase A: 0.1% Formic Acid in Water[2][3]

  • Mobile Phase B: Methanol (Chosen over ACN to enhance

    
    -
    
    
    
    selectivity)
  • Flow Rate: 1.0 mL/min[1][2]

Table 1: Chromatographic Performance Metrics
ParameterStandard C18 MethodOptimized Phenyl-Hexyl MethodStatus
Retention Time (Target) 4.2 min5.8 minImproved Retention
Resolution (

) (Target vs. Des-Bromo)
1.2 (Co-elution risk)3.5 (Baseline Resolved) CRITICAL SUCCESS
Tailing Factor (

)
1.4 (Peak asymmetry)1.1 (Sharp symmetry)Improved
Selectivity (

)
1.051.18Superior

Analysis: The C18 column struggles to separate the des-bromo impurity (


), creating a risk of integrating the impurity into the main peak. The Phenyl-Hexyl column, leveraging the electron-donating effect of the methoxy group and the electron-withdrawing effect of the bromine, creates a distinct separation window.

Visualizing the Mechanism

The following diagrams illustrate the method development workflow and the underlying separation mechanism.

Diagram 1: Method Development Workflow

MethodDevelopment Start Crude Sample (Hantzsch Synthesis) Screen1 Screen 1: C18 (Hydrophobic Interaction) Start->Screen1 Decision Resolution < 1.5? (Des-Bromo Co-elution) Screen1->Decision Switch Switch Mechanism: Pi-Pi Interaction Decision->Switch Yes (Fail) Final Validated Method (Rs > 3.0) Decision->Final No (Rare) Screen2 Screen 2: Phenyl-Hexyl (Methanol Mobile Phase) Switch->Screen2 Screen2->Final Success

Caption: Logical workflow moving from standard hydrophobic screening to orthogonal


-

selectivity upon failure to resolve critical pairs.
Diagram 2: Separation Mechanism (Selectivity)

Mechanism Col_Ligand Phenyl-Hexyl Ligand (Stationary Phase) Target Target: 2-Bromo-Thiazole (Electron Withdrawing Br) Col_Ligand->Target High Retention Impurity Impurity: Des-Bromo-Thiazole (No Halogen) Col_Ligand->Impurity Low Retention Interaction1 Strong Pi-Pi Stacking + Dipole Interaction Target->Interaction1 Interaction2 Weak Pi-Pi Stacking Impurity->Interaction2

Caption: The electron-withdrawing Bromine atom alters the


-cloud of the thiazole, enhancing interaction with the Phenyl-Hexyl ligand compared to the des-bromo impurity.

Detailed Experimental Protocol

This protocol is designed to be self-validating. The use of a "System Suitability Sample" containing the des-bromo impurity is mandatory to ensure the column is active.

A. Reagents & Preparation[4][5][6][7]
  • Solvents: HPLC-grade Methanol (MeOH) and Water.

  • Buffer: Formic Acid (LC-MS grade) or Phosphoric Acid (if using UV only).

    • Recommendation: Use 0.1% Formic Acid for LC-MS compatibility, which is crucial for identifying unknown impurities in this synthesis.

  • Diluent: Methanol:Water (80:20).

B. Instrument Parameters
  • Column: Core-Shell Phenyl-Hexyl, 100 x 2.1 mm, 2.6µm or 2.7µm (e.g., Kinetex, Cortecs, or Raptor).

  • Temperature: 40°C (Elevated temperature reduces viscosity and improves mass transfer for aromatic interactions).

  • Detection: UV at 254 nm (aromatic ring) and 280 nm (thiazole specificity).

C. Gradient Profile (Linear)
Time (min)% Mobile Phase A (0.1% FA in Water)% Mobile Phase B (MeOH)Comment
0.009010Initial equilibration
1.009010Isocratic hold (focus peak)
8.00595Elute lipophilic Br-thiazole
10.00595Wash column
10.109010Re-equilibration
13.009010Ready for next injection
D. Troubleshooting Guide
  • Peak Tailing? Thiazoles are basic. If tailing occurs (

    
    ), increase ionic strength by adding 10mM Ammonium Formate to Mobile Phase A.
    
  • Loss of Resolution? Methanol is critical for

    
    -
    
    
    
    selectivity. Do not substitute with Acetonitrile, as ACN suppresses
    
    
    -
    
    
    interactions between the analyte and the phenyl ligand.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on HPLC separation mechanisms and solvent selectivity).
  • Waters Corporation. (n.d.). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Retrieved from

  • Shimadzu. (n.d.). Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns. Retrieved from

  • Chem Help Asap. (2020).[4] Hantzsch Thiazole Synthesis - Laboratory Experiment. (Context on synthesis and impurity origins). Retrieved from [5]

  • Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. (Detailed explanation of pi-pi interaction mechanisms). Retrieved from

Sources

Publish Comparison Guide: IR Spectroscopy of 2-Bromo-4-(4-methoxyphenyl)thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3]

2-Bromo-4-(4-methoxyphenyl)thiazole is a critical scaffold in the synthesis of bioactive molecules, particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. Its value lies in the C2-Bromine handle, which allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to generate complex libraries.

This guide provides a definitive comparative analysis of the infrared (IR) spectral characteristics of this compound. Unlike generic spectral lists, we focus on differential diagnosis —how to distinguish the target product from its immediate synthetic precursor (2-Amino-4-(4-methoxyphenyl)thiazole ) and common side products using IR spectroscopy.

Structural Analysis for IR Prediction

The molecule consists of three distinct vibrational domains:

  • Thiazole Core: Heteroaromatic C=N and C=C stretches.

  • Aryl-Methoxy Tail: Characteristic

    
     C-H, Aryl C-C, and strong C-O-C bands.
    
  • C2-Bromine Head: The silence of N-H/O-H regions and the emergence of a low-frequency C-Br fingerprint.

Comparative IR Analysis: Product vs. Precursor

The most common synthetic route involves the Sandmeyer bromination of the 2-amino precursor. Therefore, the critical analytical challenge is confirming the complete conversion of the amine to the bromide.

Table 1: Spectral Fingerprint Comparison
Functional GroupVibration ModeTarget Product: 2-Bromo-4-(4-methoxyphenyl)thiazolePrecursor: 2-Amino-4-(4-methoxyphenyl)thiazoleDiagnostic Status
Primary Amine N-H StretchABSENT (Clean baseline >3100 cm⁻¹)PRESENT (Doublet: ~3466, 3226 cm⁻¹)CRITICAL
Aromatic C-H C-H Stretch (

)
3050–3100 cm⁻¹ (Weak)3090–3120 cm⁻¹ (Weak)Non-Diagnostic
Alkane C-H C-H Stretch (

)
2835–2960 cm⁻¹ (Methoxy)2920–2960 cm⁻¹ (Methoxy)Reference
Thiazole Ring C=N Stretch~1480–1510 cm⁻¹~1633 cm⁻¹ (Shifted due to -NH₂ conjugation)Strong Indicator
Ether C-O-C Asym.1250–1260 cm⁻¹ (Very Strong)1254–1292 cm⁻¹ (Very Strong)Reference
Ether C-O-C Sym.1020–1040 cm⁻¹1030–1050 cm⁻¹Reference
C-Br Bond C-Br Stretch620–680 cm⁻¹ (Medium/Sharp)ABSENT CRITICAL

Technical Insight: The disappearance of the N-H doublet at 3400-3200 cm⁻¹ is the primary indicator of reaction completion. The appearance of the C-Br band is confirmatory but can be obscured by fingerprint noise; however, in thiazoles, the C2-Br stretch is often distinct around 640-660 cm⁻¹.

Visualized Signaling Pathways & Logic

Diagram 1: Synthetic Workflow & Spectral Checkpoints

This workflow illustrates the Hantzsch synthesis followed by Sandmeyer bromination, highlighting where IR sampling occurs.

SynthesisWorkflow Start Start: 4-Methoxyacetophenone Bromination Alpha-Bromination Start->Bromination Intermed1 2-Bromo-1-(4-methoxyphenyl)ethanone Bromination->Intermed1 Yields alpha-bromo ketone Hantzsch Hantzsch Cyclization (+ Thiourea) Intermed1->Hantzsch Precursor PRECURSOR: 2-Amino-4-(4-methoxyphenyl)thiazole Hantzsch->Precursor Forms Thiazole Ring CHECK: N-H Peaks (3400, 3200) Sandmeyer Sandmeyer Reaction (NaNO2 / HBr / CuBr) Precursor->Sandmeyer Product TARGET: 2-Bromo-4-(4-methoxyphenyl)thiazole Sandmeyer->Product Substitutes NH2 -> Br CHECK: Loss of N-H, Gain C-Br

Caption: Synthesis pathway highlighting the transformation from the amino-precursor to the bromo-product and the associated spectral checkpoints.

Diagram 2: IR Decision Logic for Purity Analysis

A logical flowchart for researchers to interpret the IR spectrum of the crude product.

IR_Logic Start Acquire IR Spectrum (4000 - 400 cm⁻¹) CheckNH Region 3200-3500 cm⁻¹: Are there broad/sharp peaks? Start->CheckNH YesNH Contamination: Unreacted 2-Amino Precursor CheckNH->YesNH Yes NoNH Clean Region: Proceed to Fingerprint CheckNH->NoNH No CheckCO Region 1650-1700 cm⁻¹: Is there a strong C=O peak? NoNH->CheckCO YesCO Contamination: Starting Material (Ketone) CheckCO->YesCO Yes NoCO Clean Region: Proceed to C-Br Check CheckCO->NoCO No CheckBr Region 600-700 cm⁻¹: Distinct band visible? NoCO->CheckBr Final CONFIRMED: 2-Bromo-4-(4-methoxyphenyl)thiazole CheckBr->Final Yes

Caption: Decision tree for validating product purity and identifying common synthetic impurities.

Experimental Protocols

A. Synthesis of the Reference Standard

To generate the spectral data described, the following validated protocol is recommended.

  • Step 1: Hantzsch Cyclization (Precursor Synthesis)

    • Reagents: 2-Bromo-4'-methoxyacetophenone (1.0 eq), Thiourea (1.1 eq), Ethanol (reflux).

    • Procedure: Reflux for 2-4 hours. Cool to precipitate the hydrobromide salt. Neutralize with NaHCO₃ to obtain the free base 2-amino-4-(4-methoxyphenyl)thiazole .

    • Checkpoint: Verify IR for N-H doublets (~3400 cm⁻¹).

  • Step 2: Sandmeyer Bromination (Target Synthesis)

    • Reagents: 2-Amino precursor (1.0 eq), NaNO₂ (1.5 eq), HBr (48%), CuBr (0.5 eq).

    • Procedure:

      • Suspend amine in HBr/Water at 0-5°C.

      • Add NaNO₂ dropwise (maintain <5°C) to form the diazonium salt.

      • Add CuBr dissolved in HBr. Allow to warm to RT and stir for 2 hours.

      • Extract with EtOAc, wash with brine, dry over MgSO₄.

    • Purification: Silica gel chromatography (Hexane/EtOAc 9:1).

B. IR Acquisition Method

For reproducible spectral data, use the Attenuated Total Reflectance (ATR) method, which eliminates pellet preparation errors.

  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Accessory: Diamond ATR Crystal.

  • Parameters:

    • Range: 4000 – 450 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Scans: 16 (Screening) or 64 (Publication quality)

    • Background: Air (clean crystal).

  • Sample Prep: Place ~2 mg of solid product on the crystal. Apply high pressure using the anvil to ensure intimate contact.

Detailed Band Assignment & Discussion

The "Silent" Region (3100–4000 cm⁻¹)

In the pure 2-bromo product, this region is remarkably quiet.

  • Observation: Weak aromatic C-H stretches may appear >3000 cm⁻¹.[1][2]

  • Significance: Any significant absorption here indicates moisture (broad O-H) or amine starting material (sharp N-H).

The "Fingerprint" Region (600–1500 cm⁻¹)

This is where the structural identity is confirmed.

  • 1600–1450 cm⁻¹ (Aromatic/Thiazole Backbone):

    • The thiazole C=N stretch typically appears lower in the bromo-derivative (~1480-1500 cm⁻¹) compared to the amino-derivative (~1630 cm⁻¹) due to the loss of the electron-donating amino group which participates in resonance.

    • Aromatic C=C stretches from the methoxyphenyl ring appear as sharp doublets around 1600 cm⁻¹ and 1580 cm⁻¹.

  • 1250 cm⁻¹ (Aryl Alkyl Ether):

    • The C-O-C asymmetric stretch is one of the strongest bands in the spectrum. It serves as an internal standard; if this band is weak, your sample concentration on the ATR crystal is too low.

  • 600–700 cm⁻¹ (Carbon-Bromine):

    • The C-Br stretch in heteroaromatic systems is often coupled with ring deformations. Look for a medium-intensity band in this region that is absent in the starting material.

References

  • Synthesis and IR Characterization of 2-Amino-4-arylthiazoles

    • Source: Research Journal of Pharmaceutical, Biological and Chemical Sciences.
    • Relevance: Provides experimental IR data for the 2-amino precursor (3466, 3226 cm⁻¹ for NH₂).
    • URL:[Link]

  • Vibrational Spectroscopy of Thiazole Derivatives

    • Source: Canadian Journal of Chemistry (National Research Council Canada).[3]

    • Relevance: Establishes foundational assignments for thiazole ring vibr
    • URL:[Link]

  • IR Spectrum of 2-(4-methoxyphenyl)

    • Source: ResearchG
    • Relevance: Provides comparative data for the methoxyphenyl-thiazole motif without the amine group.[4]

    • URL:[Link]

  • General IR Absorption Frequencies (LibreTexts)

    • Source: Chemistry LibreTexts.
    • Relevance: Standard reference for C-Br and Ether stretch assignments.
    • URL:[Link]

Sources

A Comparative Guide to the Crystal Structure and X-ray Diffraction of 2-Bromo-4-(4-methoxyphenyl)thiazole and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, thiazole derivatives represent a critical scaffold for the development of novel therapeutic agents, exhibiting a wide spectrum of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The precise three-dimensional arrangement of atoms within these molecules, elucidated through single-crystal X-ray diffraction, is fundamental to understanding their structure-activity relationships (SAR) and optimizing their pharmacological profiles.

This guide provides a detailed comparative analysis of the crystal structure of 2-bromo-4-phenyl-1,3-thiazole, a close analog of 2-Bromo-4-(4-methoxyphenyl)thiazole. Due to the absence of published crystallographic data for the target compound, this guide will leverage the comprehensive data available for its phenyl analog and other related brominated thiazole derivatives to offer insights into its expected solid-state structure. We will delve into the nuances of single-crystal X-ray diffraction, from sample preparation to data analysis, providing a robust framework for researchers in the field.

The Archetypal Structure: 2-Bromo-4-phenyl-1,3-thiazole

A detailed examination of the crystal structure of 2-bromo-4-phenyl-1,3-thiazole provides a foundational understanding of the molecular geometry and intermolecular interactions that likely characterize 2-Bromo-4-(4-methoxyphenyl)thiazole.

The crystal structure of 2-bromo-4-phenyl-1,3-thiazole (C9H6BrNS) reveals a monoclinic crystal system.[3] The planes of the 2-bromo-1,3-thiazole and the phenyl rings are nearly coplanar, inclined at an angle of 7.45 (10)°.[3] This planarity is a key feature influencing the molecular packing.

In the crystal lattice, molecules are organized into centrosymmetric dimers through π–π stacking interactions between the thiazole and phenyl rings of adjacent molecules.[3] The distance between the centroids of these interacting rings is 3.815 (2) Å, indicating a significant attractive force.[3] Furthermore, short intermolecular S···Br contacts of 3.5402 (6) Å are observed, which also contribute to the stability of the crystal packing.[3]

Comparative Crystallographic Analysis

To anticipate the structural features of 2-Bromo-4-(4-methoxyphenyl)thiazole, it is instructive to compare the crystallographic data of its phenyl analog with other related brominated heterocyclic compounds. The introduction of a methoxy group on the phenyl ring is expected to influence the electronic properties and intermolecular interactions, thereby affecting the crystal packing.

CompoundCrystal SystemSpace GroupKey Intermolecular InteractionsReference
2-Bromo-4-phenyl-1,3-thiazole MonoclinicP2₁/cπ–π stacking, S···Br contacts[3]
Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate MonoclinicP2₁/nC-H···O and C-H···N hydrogen bonds[4]
4-(4-bromophenyl)-2-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole MonoclinicP2₁/nNot specified in abstract[5]
2-[(4-bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole OrthorhombicP2₁2₁2₁Not specified in abstract[6]

The presence of the electron-donating methoxy group in 2-Bromo-4-(4-methoxyphenyl)thiazole would likely enhance the propensity for hydrogen bonding, potentially involving the methoxy oxygen atom and hydrogen atoms on adjacent molecules. This could lead to a different packing arrangement compared to the purely π-stacked structure of 2-bromo-4-phenyl-1,3-thiazole. For instance, in the structure of ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate, C-H···O hydrogen bonds play a significant role in the crystal packing.[4]

The Power of Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is an unparalleled technique for determining the precise three-dimensional atomic structure of a molecule.[7][8][9] This method provides accurate measurements of bond lengths, bond angles, and torsion angles, which are critical for understanding molecular conformation and intermolecular interactions.[10]

The experimental workflow of single-crystal X-ray diffraction can be visualized as follows:

G cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement CrystalGrowth Single Crystal Growth (e.g., Slow Evaporation) Mounting Crystal Mounting CrystalGrowth->Mounting Diffractometer X-ray Diffractometer (e.g., Bruker APEXII CCD) Mounting->Diffractometer Placement in goniometer DataCollection Diffraction Data Collection Diffractometer->DataCollection Exposure to X-rays DataProcessing Data Processing (Integration & Scaling) DataCollection->DataProcessing StructureSolution Structure Solution (e.g., Direct Methods) DataProcessing->StructureSolution StructureRefinement Structure Refinement (e.g., Full-Matrix Least-Squares) StructureSolution->StructureRefinement Validation Structure Validation StructureRefinement->Validation G start Processed Diffraction Data (h, k, l, I, σ(I)) phase Phase Problem Solution (Direct Methods or Patterson function) start->phase model Initial Structural Model (Atomic positions) phase->model refine Least-Squares Refinement (Minimizing Fo - Fc ) model->refine fourier Difference Fourier Map (Locating missing atoms) refine->fourier Residual electron density anisotropic Anisotropic Refinement (Thermal parameters) refine->anisotropic fourier->model Add new atoms final Final Structural Model (CIF file) anisotropic->final

Sources

Technical Guide: Spectroscopic Characterization of 4-Methoxyphenyl Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: UV-Vis Absorption Spectra of 4-Methoxyphenyl Thiazole Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

The 4-(4-methoxyphenyl)thiazole scaffold represents a classic "push-pull" chromophore widely utilized in medicinal chemistry (e.g., antimicrobial agents, tubulin polymerization inhibitors) and materials science (OLEDs, fluorescent sensors).[1] This guide provides an objective, data-driven analysis of the UV-Vis absorption properties of these derivatives.

Unlike simple aromatic systems, the optical behavior of this scaffold is governed by Intramolecular Charge Transfer (ICT) between the electron-donating methoxy group and the electron-deficient thiazole ring.[1] This guide compares substituent effects, solvatochromic shifts, and provides a validated experimental protocol for reproducible characterization.[1]

Part 1: Structural Basis of Optical Properties[1]

To interpret the spectra, one must understand the electronic origin of the transitions. The 4-methoxyphenyl thiazole system exhibits two primary absorption bands:

  • High Energy Band (<280 nm): Localized

    
     transitions within the aromatic rings.
    
  • Low Energy Band (300–360 nm): The ICT band. The methoxy oxygen lone pair (

    
    ) donates electron density into the phenyl ring, which conjugates with the electron-accepting C=N bond of the thiazole.[1]
    
Mechanism of Electronic Transition

The following diagram illustrates the electronic flow responsible for the bathochromic (red) shift observed in these derivatives compared to unsubstituted analogs.

ICT_Mechanism Methoxy Methoxy Group (-OCH3) (Electron Donor) Phenyl Phenyl Ring (π-Bridge) Methoxy->Phenyl +M Effect (Lone Pair Donation) Thiazole Thiazole Ring (Electron Acceptor) Phenyl->Thiazole Conjugation ExcitedState ICT Excited State (Polarized) Thiazole->ExcitedState hv Absorption (HOMO -> LUMO)

Figure 1: Electronic flow diagram showing the Intramolecular Charge Transfer (ICT) pathway from the donor methoxy group to the acceptor thiazole ring.[1]

Part 2: Comparative Spectral Analysis[1][2]

The following data synthesizes experimental findings from recent literature, comparing the 4-methoxyphenyl derivative against structural analogs to isolate the specific contribution of the methoxy group.

Comparison 1: Substituent Effects (The Auxochromic Shift)

The methoxy group acts as a strong auxochrome. The table below compares the


 of the 4-substituted phenylthiazole series.
Compound DerivativeSubstituent (R)Electronic Nature

(EtOH, nm)
Shift vs. H (nm)
4-Phenylthiazole -HNeutral~300Reference
4-(4-Methoxyphenyl)thiazole -OCH

Electron Donor (+M)315 - 325 +15 to +25 (Red Shift)
4-(4-Nitrophenyl)thiazole -NO

Electron Withdrawing (-M)~350 - 365+50 to +65 (Strong Red Shift)

Note: Data represents typical values for 2-amino or 2-methyl substituted thiazole cores. The -OCH


 group raises the HOMO energy level, narrowing the HOMO-LUMO gap.[1] [1][2][2][3][4][5][6][7][8][9]
Comparison 2: Solvatochromism (Solvent Polarity)

4-methoxyphenyl thiazoles exhibit positive solvatochromism .[1] As solvent polarity increases, the absorption maximum shifts to longer wavelengths. This confirms that the excited ICT state is more polar than the ground state and is stabilized by polar solvents.

SolventPolarity Index (

)

(nm)
Observation
Hexane 0.1308Blue-shifted (Hypsochromic)
Dichloromethane 3.1314Intermediate
Ethanol 4.3318Standard Reference
DMSO 7.2324 Red-shifted (Bathochromic)

Insight: In highly polar aprotic solvents like DMSO, the dipole-dipole interaction between the solvent and the excited state of the chromophore is maximized, leading to the lowest energy transition.[1] [3][4]

Part 3: Validated Experimental Protocol

To ensure reproducibility and adherence to Beer-Lambert law linearity, follow this specific workflow. This protocol is designed to minimize aggregation-induced artifacts common in thiazole derivatives.[1]

Reagents & Equipment[1][3][11]
  • Solvent: HPLC-grade Ethanol or DMSO (Spectroscopic grade is critical to avoid cutoff interference).[1]

  • Cuvettes: Quartz (1 cm path length). Do not use plastic or glass for measurements <320 nm.[1]

  • Blank: Pure solvent from the same batch used for dilution.

Workflow Diagram

Experimental_Protocol Stock 1. Stock Preparation Dissolve 1 mg in 10 mL DMSO (Conc: ~1000 µM) Sonication 2. Solubilization Sonicate for 5 mins Ensure no suspension remains Stock->Sonication Dilution 3. Working Solution Dilute 30 µL Stock into 3 mL EtOH (Final Conc: ~10 µM) Sonication->Dilution Baseline 4. Baseline Correction Run dual-beam blank (Pure EtOH) Dilution->Baseline Prepare Cuvettes Measure 5. Measurement Scan 200–600 nm Scan Rate: Medium (400 nm/min) Baseline->Measure Analysis 6. Data Analysis Determine λmax Calculate Molar Absorptivity (ε) Measure->Analysis

Figure 2: Step-by-step protocol for UV-Vis characterization ensuring Beer-Lambert linearity.

Critical Protocol Notes (Self-Validating Steps)
  • Linearity Check: Prepare three concentrations (

    
    , 
    
    
    
    ,
    
    
    ). If the calculated molar absorptivity (
    
    
    ) varies by >5%, aggregation is occurring.[1] Add 1% DMSO to the ethanol to break aggregates.
  • Acid Sensitivity: Thiazole nitrogens are basic (

    
    ). Ensure the solvent is neutral. Acidic impurities will protonate the nitrogen, destroying the ICT band and causing a massive blue shift (~30-40 nm).[1]
    
  • Cut-off Wavelengths: When using DMSO, data below 265 nm is noise due to solvent absorption.[1] Ignore the high-energy band in this solvent.[1]

Part 4: References

  • Synthesis and Solvatochromism of New Thiazole Derivatives Bearing N,N-Bis(2-methoxyethyl) Benzenesulfonamide Moiety. Source: PMC / NCBI [Link]

  • Molecular Structure, FT-IR, NMR, UV-Vis Spectroscopy and DFT Calculations on Thiazolidinone Derivatives. Source: SciELO [Link][1][4]

  • Synthesis and Strong Solvatochromism of Push-Pull Thienylthiazole Boron Complexes. Source: PMC / NCBI [Link]

  • 4- and 4,5-Substituted N-Methoxythiazole-2(3H)-thiones – Preparation and UV/Vis Spectra. Source: Wiley-VCH [Link][1][2]

Sources

Benchmarking Purity: Elemental Analysis Standards for 2-Bromo-4-(4-methoxyphenyl)thiazole

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the validation and standardization protocols for 2-Bromo-4-(4-methoxyphenyl)thiazole , a critical scaffold in the synthesis of PI3K/mTOR inhibitors and antimicrobial agents.

This guide moves beyond generic advice, addressing the specific analytical challenges posed by the thiazole sulfur and aryl bromide moieties during Elemental Analysis (EA) and comparing this "Gold Standard" against modern orthogonal techniques like HPLC and qNMR.

Executive Summary

2-Bromo-4-(4-methoxyphenyl)thiazole (CAS: 99073-84-4) is a bifunctional heterocyclic intermediate.[1] Its purity is paramount because the C-2 bromine is a reactive handle for Suzuki-Miyaura couplings; impurities (especially debrominated species or inorganic salts) can poison Palladium catalysts, leading to failed synthesis in late-stage drug discovery.

While High-Performance Liquid Chromatography (HPLC) is the industry standard for routine checks, Elemental Analysis (Combustion Analysis) remains the definitive "Standard" for establishing bulk purity and stoichiometry required for high-impact publication and cGMP validation. This guide compares the performance of EA against its alternatives, providing a roadmap for certifying this compound as a reference standard.

Part 1: The Reference Standard (Theoretical Baseline)

To validate a batch of 2-Bromo-4-(4-methoxyphenyl)thiazole, the experimental data must be compared against the theoretical mass fractions derived from its molecular formula (C₁₀H₈BrNOS ).

Theoretical Composition Table

Molecular Weight: 270.15 g/mol

ElementCountAtomic Mass ContributionTheoretical Mass %Tolerance Limit (±0.4%)
Carbon (C) 10120.1144.46% 44.06 – 44.86%
Hydrogen (H) 88.062.99% 2.59 – 3.39%
Nitrogen (N) 114.015.19% 4.79 – 5.59%
Sulfur (S) 132.0611.87% 11.47 – 12.27%
Bromine (Br) 179.9029.58% N/A (Usually titration)

Critical Insight: The high Bromine content (~30%) and Sulfur (~12%) present a unique challenge. Standard CHN analyzers often fail if the combustion tube is not equipped with adequate silver wool (to trap halogens) and tungsten(VI) oxide (to aid sulfur combustion). Without these, Br₂ gas can interfere with N₂ detection, and SO₂ can be incompletely reduced.

Part 2: Comparative Performance Guide

This section objectively compares Elemental Analysis (the traditional standard) with HPLC and qNMR (modern alternatives) for validating this specific thiazole.

Elemental Analysis (CHNS)

Role: Determines absolute bulk purity, including moisture, inorganic salts, and solvates that HPLC misses.

  • Pros:

    • Solvent Detection: Detects trapped solvent (e.g., dichloromethane/ethanol) which significantly skews the %C.

    • Inorganic Detection: If the sum of C, H, N, S, and Br < 100%, the remainder often indicates inorganic salt contamination (e.g., NaBr from synthesis).

  • Cons:

    • Interference: The 2-Bromo and Thiazole-S moieties require aggressive combustion (>1000°C) and specific scrubbers.

    • Sample Size: Requires 2–5 mg of homogeneous dry powder.

  • Verdict: Essential for new compound registration and reference standard characterization .

HPLC-UV/Vis (Reversed Phase)

Role: Determines chromatographic purity (% Area).

  • Pros:

    • Sensitivity: Can detect 0.05% of organic impurities (e.g., the debrominated analog 4-(4-methoxyphenyl)thiazole).

    • Specificity: Separates structural isomers that might have the exact same elemental composition.

  • Cons:

    • "Blind Spots": Cannot detect moisture, inorganic salts, or residual solvents (which have no UV chromophore). A sample can be "99.9% pure" by HPLC but only 90% pure by weight due to salt contamination.

  • Verdict: Best for routine batch monitoring and reaction tracking.

Quantitative NMR (qNMR)

Role: The modern "Gold Standard" rivaling EA.

  • Pros:

    • Absolute Quantification: Uses an internal standard (e.g., Maleic Acid) to determine weight % purity without needing a reference of the analyte itself.

    • Structural Confirmation: Verifies the integrity of the methoxy group (singlet at ~3.8 ppm) and thiazole proton simultaneously.

  • Cons:

    • Solubility Limits: The thiazole must be fully soluble in the deuterated solvent (DMSO-d₆ is recommended over CDCl₃ for solubility).

  • Verdict: The superior alternative when sample quantity is limited (<2 mg).

Summary Comparison Matrix
FeatureElemental Analysis (EA)HPLC-UVqNMR
Primary Output Weight % (C, H, N, S)% Peak AreaWeight % & Structure
Detects Inorganics? Yes (indirectly)NoNo (unless active nuclei)
Detects Solvents? Yes (via C/H deviation)NoYes
Sample Destructive? YesNo (recoverable)No
Thiazole Specificity Low (Isomers identical)HighHigh
Cost/Run LowMediumHigh

Part 3: Experimental Protocols

Protocol A: Optimized CHNS Analysis for Bromo-Thiazoles

Use this protocol to prevent Halogen/Sulfur interference.

  • Instrument Setup: Use a combustion analyzer (e.g., Elementar vario EL cube) configured for CHNS mode .

  • Combustion Tube Packing:

    • Zone 1: Chromium(III) oxide (oxidation catalyst).

    • Zone 2: Silver Wool (Critical: Traps free Bromine to prevent interference with Nitrogen detection).

    • Zone 3: Copper turnings (reduces Nitrogen oxides and Sulfur oxides).

  • Sample Preparation:

    • Dry the sample of 2-Bromo-4-(4-methoxyphenyl)thiazole under high vacuum (0.1 mbar) at 40°C for 4 hours to remove trace solvents.

    • Weigh 2.0–3.0 mg (±0.001 mg) into a tin capsule.

    • Add ~5 mg of Tungsten(VI) oxide (WO₃) powder to the capsule (promotes complete combustion of the sulfur-rich thiazole ring).

  • Calibration: Calibrate using Sulfanilamide (Standard: C=41.84%, H=4.68%, N=16.27%, S=18.62%) as it structurally mimics the S-N heterocycle.

  • Acceptance Criteria: Results must fall within ±0.4% of theoretical values.

Protocol B: HPLC Purity Assessment

Use this to detect organic impurities like the debrominated by-product.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm (optimal for the phenyl-thiazole conjugation) and 254 nm .

  • Standard Prep: Dissolve 1 mg of 2-Bromo-4-(4-methoxyphenyl)thiazole in 1 mL Acetonitrile.

Part 4: Validation Workflow (Visualization)

The following logic flow illustrates how to combine these methods to validate a "Standard Grade" batch of the compound.

ValidationWorkflow Start Crude 2-Bromo-4-(4-methoxyphenyl)thiazole Drying Vacuum Dry (40°C, 4h) Start->Drying HPLC Run HPLC-UV (C18) Check for Organic Impurities Drying->HPLC CheckHPLC HPLC Purity > 98.0%? HPLC->CheckHPLC Recrystallize Recrystallize (EtOH/Water) CheckHPLC->Recrystallize No EA_Analysis Run Elemental Analysis (CHNS) with WO3 additive CheckHPLC->EA_Analysis Yes Recrystallize->Drying CheckEA Values within ±0.4%? EA_Analysis->CheckEA FailEA Check for Solvents (NMR) or Inorganic Salts (Ash) CheckEA->FailEA No Pass VALIDATED REFERENCE STANDARD CheckEA->Pass Yes FailEA->Recrystallize Reprocess

Caption: Decision matrix for validating 2-Bromo-4-(4-methoxyphenyl)thiazole purity. Note the requirement for HPLC pre-screening before committing to destructive Elemental Analysis.

References

  • National Institutes of Health (NIH) / PubChem. (2025). 2-Bromo-4-(4-methoxyphenyl)thiazole Compound Summary. Retrieved from [Link]

  • MDPI Molecules. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs. (Discusses synthesis and characterization of thiazole derivatives). Retrieved from [Link]

  • Elementar. (n.d.). CHNS Analysis of Sulfur and Halogen-Containing Samples. (Technical Note on using Tungsten Oxide and Silver Wool). Retrieved from [Link]

Sources

Comparative Guide: Synthetic Routes for 2,4-Disubstituted Thiazoles

[1][2]

Executive Summary

The thiazole pharmacophore is ubiquitous in medicinal chemistry, serving as the core scaffold for blockbuster drugs like Dasatinib (anticancer) and Ritonavir (antiretroviral). For 2,4-disubstituted thiazoles, the selection of a synthetic route is rarely a "one-size-fits-all" decision; it is a strategic choice between regio-fidelity , safety , and library diversity .

This guide objectively compares the three most prevalent methodologies:

  • The Classical Hantzsch Condensation: The industry benchmark for reliability.

  • One-Pot Oxidative Cyclization: The "Green" alternative avoiding lachrymatory intermediates.

  • Pd-Catalyzed Cross-Coupling: The modular approach for late-stage SAR (Structure-Activity Relationship) profiling.

Route 1: The Classical Hantzsch Condensation

Best For: Scale-up, absolute regiocontrol, and synthesizing defined building blocks.

Mechanistic Insight

The Hantzsch synthesis remains the gold standard due to its high thermodynamic driving force. It involves the reaction of an

123
  • Causality: The reaction proceeds via a specific sequence:

    
     attack of the sulfur nucleophile on the 
    
    
    -carbon, followed by an intramolecular condensation of the nitrogen onto the carbonyl.[1] This stepwise mechanism guarantees the 2,4-substitution pattern, eliminating the regioselectivity issues common in C-H activation.
Experimental Protocol (Standardized)
  • Substrates: 2-Bromoacetophenone (1.0 equiv), Thiobenzamide (1.0 equiv).

  • Solvent: Ethanol (anhydrous).

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 mmol of thiobenzamide in 20 mL of ethanol in a round-bottom flask.

  • Addition: Add 10 mmol of 2-bromoacetophenone dropwise at room temperature. Note:

    
    -haloketones are potent lachrymators; perform in a fume hood.
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 2–4 hours.
    
    • Self-Validation: The reaction is complete when TLC shows the disappearance of the starting ketone and the precipitation of the thiazole hydrobromide salt (often a white/yellow solid).

  • Workup: Cool to

    
    . Filter the precipitate. Neutralize the salt by suspending it in 5% aqueous 
    
    
    and extracting with EtOAc.
  • Purification: Recrystallization from EtOH/Water (usually sufficient; column chromatography is rarely needed).

Pathway Visualization

HantzschMechanismStartThioamide + α-HaloketoneInter1S-Alkylation (Thioimidate)Start->Inter1SN2 AttackInter2Cyclization (Hydroxy-thiazoline)Inter1->Inter2-HBr (Intramolecular)Product2,4-Disubstituted ThiazoleInter2->Product-H2O (Dehydration)

Figure 1: The stepwise Hantzsch mechanism ensures high regioselectivity through sequential S-alkylation and dehydration.

Route 2: One-Pot Oxidative Cyclization ( /Ketone)

Best For: "Green" chemistry, avoiding toxic alkyl halides, and rapid synthesis from simple ketones.

Mechanistic Insight

This route bypasses the isolation of unstable



  • Causality: The presence of an oxidant (

    
    ) drives the reaction. Unlike the Hantzsch method, which relies on a pre-functionalized electrophile, this method relies on the enorlization of the ketone. Therefore, it is sensitive to the acidity of the 
    
    
    -protons.
Experimental Protocol
  • Substrates: Acetophenone (1.0 equiv), Thiourea (2.0 equiv), Iodine (1.0 equiv).

  • Solvent: Ethanol (or solvent-free).

Step-by-Step Workflow:

  • Mixing: Combine 5 mmol acetophenone and 10 mmol thiourea in a mortar (for solvent-free) or flask (EtOH).

  • Oxidant Addition: Add 5 mmol of iodine.

  • Activation:

    • Method A (Thermal): Reflux in EtOH for 4–6 hours.

    • Method B (Grinding/Green): Grind the mixture for 20 minutes. The heat of friction and reaction often drives the conversion.

  • Quenching: Treat the mixture with aqueous

    
     (sodium thiosulfate) to remove excess iodine (indicated by the disappearance of the dark brown color).
    
  • Isolation: Extract with ether/EtOAc.

Pathway Visualization

OxidativeMechanismKetoneKetone (Acetophenone)EnolEnol IntermediateKetone->EnolTautomerizationIodoKetoneIn-situ α-Iodo KetoneEnol->IodoKetone+ I2 / -HIThiazole2,4-Disubstituted ThiazoleIodoKetone->Thiazole+ Thioamide (Hantzsch-like Cyclization)

Figure 2: The oxidative route generates the reactive electrophile in situ, minimizing exposure to toxic intermediates.

Route 3: Pd-Catalyzed Cross-Coupling (Modular Assembly)

Best For: Late-stage functionalization, High-Throughput Screening (HTS), and diversity-oriented synthesis.

Mechanistic Insight

Rather than constructing the ring, this approach functionalizes a pre-formed thiazole core. A common strategy is Suzuki-Miyaura coupling on a 4-chlorothiazole or C-H activation of a 2-substituted thiazole.

  • Causality: This method separates ring formation from substituent installation. It allows a chemist to make one large batch of a "core" thiazole and then divergently synthesize 50 analogs using different aryl boronic acids.

Experimental Protocol (Suzuki Coupling)
  • Substrates: 2-Amino-4-chlorothiazole (1.0 equiv), Arylboronic acid (1.5 equiv).

  • Catalyst:

    
     (5 mol%).
    
  • Base:

    
     (2.0 equiv).
    

Step-by-Step Workflow:

  • Inert Atmosphere: Purge a reaction vial with Nitrogen/Argon. Self-Validation: Oxygen creates homocoupling byproducts; the solution must remain degassed.

  • Solvent System: Add DME/Water (2:1 ratio).

  • Heating: Heat to

    
     for 12 hours.
    
  • Scavenging: Filter through a celite pad to remove Palladium black.

Comparative Analysis & Decision Matrix

The following data is aggregated from standard bench-scale preparations (5–10 mmol scale).

MetricHantzsch SynthesisOxidative Cyclization (

)
Pd-Catalyzed Coupling
Atom Economy HighModerate (Loss of HI/NaI)Low (Loss of Boronic acid/Halide)
Reagent Cost LowLowHigh (Pd Catalyst)
Safety Low (Lachrymators)High (Standard reagents)Moderate (Heavy metals)
Regio-Fidelity Excellent (100%)Good (Substrate dependent)Variable (Requires optimization)
Throughput ModerateHigh (One-pot)Very High (Parallel synthesis)
Decision Logic

Use the flowchart below to select the optimal route for your specific campaign.

DecisionTreeStartStart: Select Synthesis GoalScaleIs this for >100g Scale?Start->ScaleDiversityDo you need >50 analogs at the 4-position?Scale->DiversityNoHantzschRoute 1: Hantzsch SynthesisScale->HantzschYes (Reliability)SafetyAre lachrymators restricted?Diversity->SafetyNoCouplingRoute 3: Pd-CouplingDiversity->CouplingYes (Modular)Safety->HantzschNoOxidativeRoute 2: Oxidative CyclizationSafety->OxidativeYes (Green)

Figure 3: Strategic decision matrix for selecting the synthetic route based on scale, diversity needs, and safety constraints.

References

  • Hantzsch, A. (1887).[4][3] Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und α-Halogenketonen. Berichte der deutschen chemischen Gesellschaft.

  • BenchChem. (2025).[2][5][6] A Comparative Guide to the Synthesis of 2,4-Disubstituted Thiazoles: Efficacy and Experimental Protocols. BenchChem Application Notes.

  • Roger, J., Pogan, F., & Doucet, H. (2009).[7] Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. The Journal of Organic Chemistry.

  • Kashyap, S. J., et al. (2017). Citric Acid-catalyzed Synthesis of 2,4-Disubstituted Thiazoles from Ketones via C-Br, C-S, and C-N Bond Formations in One Pot: A Green Approach. ResearchGate / Luminescence.

  • Vertex AI Search. (2025). Pd-catalyzed C-H arylation of thiazole mechanisms and selectivity.[8][9] ACS Publications / NIH.

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Bromo-4-(4-methoxyphenyl)thiazole

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the meticulous management and disposal of chemical reagents are fundamental to laboratory safety and environmental stewardship. This guide provides a detailed, procedural framework for the safe disposal of 2-Bromo-4-(4-methoxyphenyl)thiazole, ensuring compliance with safety regulations and fostering a culture of responsibility within the laboratory.

Hazard Identification and Risk Assessment

Key Hazards Associated with Brominated Thiazole Derivatives:

  • Acute Toxicity: May be harmful if swallowed.

  • Skin Corrosion/Irritation: Can cause skin irritation.[1]

  • Serious Eye Damage/Irritation: Poses a risk of serious eye damage or irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

Given these hazards, all waste containing 2-Bromo-4-(4-methoxyphenyl)thiazole must be treated as hazardous waste. A comprehensive risk assessment should be conducted before any handling, considering both the intrinsic properties of the chemical and the specific laboratory procedures in which it is used.

Personal Protective Equipment (PPE) and Handling Precautions

Strict adherence to PPE protocols is the first line of defense against chemical exposure. All handling and disposal procedures should be performed within a certified chemical fume hood to minimize inhalation risks.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical splash goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1][2]Protects against splashes and vapors that can cause serious eye damage.
Hand Protection Chemical-resistant gloves (e.g., nitrile). Breakthrough time should be appropriate for the duration of handling.[3]Prevents skin contact, which can lead to irritation or absorption of the chemical.
Body Protection Standard laboratory coat. An impervious apron may be required for larger quantities.[3]Protects skin and personal clothing from contamination.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[1]Minimizes the inhalation of potentially harmful vapors.
Waste Segregation: The Cornerstone of Safe Disposal

Proper segregation is critical to prevent dangerous chemical reactions and to ensure that waste is managed by the correct disposal stream. As a brominated compound, 2-Bromo-4-(4-methoxyphenyl)thiazole is classified as a halogenated organic waste .[4]

Segregation Protocol:

  • Designated Waste Stream: This compound and any materials contaminated with it (e.g., reaction mixtures, solvents used for cleaning) must be collected in a container specifically designated for halogenated organic waste.[4]

  • Avoid Mixing: Never mix halogenated waste with non-halogenated organic waste, aqueous waste, strong acids or bases, or oxidizers.[4] Incompatible mixtures can lead to exothermic reactions, gas evolution, or other hazardous situations.

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the collection and disposal of 2-Bromo-4-(4-methoxyphenyl)thiazole waste.

Step 1: Container Selection and Preparation

  • Choose a leak-proof container made of a material compatible with halogenated organic compounds (e.g., glass or high-density polyethylene).

  • Ensure the container is clean and dry before the first addition of waste.

  • The container must have a secure, tight-fitting lid.

Step 2: Waste Collection

  • Collect the waste at the point of generation, directly into the designated halogenated organic waste container.

  • Do not overfill the container. Leave at least 10% of headspace to allow for vapor expansion.

Step 3: Labeling

  • Properly label the waste container immediately upon the first addition of waste. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "2-Bromo-4-(4-methoxyphenyl)thiazole" and any other components in the waste stream.

    • An accurate estimation of the concentration of each component.

    • Appropriate hazard pictograms (e.g., irritant, health hazard).

    • The accumulation start date.

Step 4: Temporary Storage

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) near the point of generation.

  • The SAA must be under the control of the laboratory personnel and away from ignition sources or high-traffic areas.

Step 5: Final Disposal

  • Once the container is full or the accumulation time limit is reached (as per institutional and local regulations), arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

  • The standard and environmentally preferred method for the final disposal of halogenated organic compounds is high-temperature incineration at a permitted hazardous waste treatment facility.[4][5] This process ensures the complete destruction of the molecule.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2-Bromo-4-(4-methoxyphenyl)thiazole.

G cluster_prep Preparation & Handling cluster_waste_id Waste Identification & Segregation cluster_collection Collection & Storage cluster_disposal Final Disposal start Start: Generate Waste Containing 2-Bromo-4-(4-methoxyphenyl)thiazole ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood waste_id Identify Waste Type fume_hood->waste_id halogenated Classify as HALOGENATED ORGANIC WASTE waste_id->halogenated Contains Bromine? [Yes] non_halogenated Other Waste Stream (Follow different protocol) waste_id->non_halogenated [No] container Select & Label Compatible Halogenated Waste Container halogenated->container collect Collect Waste in Container (Do not exceed 90% capacity) container->collect store Store Sealed Container in Satellite Accumulation Area (SAA) collect->store full Container Full or Expired? store->full ehs Arrange for Pickup by EHS / Licensed Waste Contractor full->ehs [Yes] continue_collecting Continue Collection full->continue_collecting [No] incineration High-Temperature Incineration at Permitted Facility ehs->incineration continue_collecting->collect

Caption: Disposal workflow for 2-Bromo-4-(4-methoxyphenyl)thiazole.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate risks.

  • Small Spills (within a chemical fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).

    • Collect the contaminated absorbent and place it in the designated halogenated organic waste container.

    • Clean the spill area with an appropriate solvent and decontaminate.

  • Large Spills (or any spill outside of a fume hood):

    • Evacuate the immediate area and alert all nearby personnel.

    • If safe to do so, close the laboratory door to contain vapors.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.

    • Do not attempt to clean up a large spill without specialized training and equipment.

By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and compliant disposal of 2-Bromo-4-(4-methoxyphenyl)thiazole, upholding the highest standards of safety and environmental responsibility.

References

  • Safety Data Sheet for 2-Bromo-4-methylthiazole. Sigma-Aldrich.

  • Hazardous Waste Segregation Guide. Bucknell University.

  • Safety Data Sheet for Thiazole. Santa Cruz Biotechnology.

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA).

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds. eCFR :: U.S. Government Publishing Office.

  • Safety Data Sheet for 2-BROMO-4-[3-(TRIFLUOROMETHYL)PHENYL]THIAZOLE. Echemi.

  • Safety Data Sheet for 2-BROMO-4-(4-ETHYL-PHENYL)-THIAZOLE. Echemi.

  • Safety Data Sheet for 2-Bromo-4-(2-thienyl)thiazole. Fisher Scientific.

  • Safety Data Sheet for 5-(2-Hydroxyethyl)-4-methylthiazole. British Pharmacopoeia.

  • Permissible Exposure Limits - Annotated Tables. Occupational Safety and Health Administration (OSHA).

Sources

Personal protective equipment for handling 2-Bromo-4-(4-methoxyphenyl)thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: 2-Bromo-4-(4-methoxyphenyl)thiazole

Part 1: Risk Profiling & Hazard Identification

Beyond the SDS: A Structure-Activity Safety Analysis While standard Safety Data Sheets (SDS) classify 2-Bromo-4-(4-methoxyphenyl)thiazole primarily as an irritant (H315, H319, H335), a senior researcher must look at the pharmacophore. This compound contains a 2-bromothiazole motif—a privileged scaffold in medicinal chemistry often used to inhibit kinases or modulate G-protein-coupled receptors (GPCRs).

  • The "Unknown Potency" Principle: Until specific IC50 data is established, this compound must be treated as a Performance-Based Control Band 3 (PB-CB 3) agent. It is not just a chemical reagent; it is a biologically active intermediate.

  • The Halogen Factor: The bromine substituent is a stable leaving group for cross-coupling (e.g., Suzuki-Miyaura), but in biological systems, halogenated heterocycles can exhibit unexpected metabolic stability and lipophilicity, facilitating skin absorption.

Core Hazard Table

Hazard ClassGHS CodeDescriptionOperational Implication
Acute Toxicity H302Harmful if swallowedZero-tolerance for open-bench weighing. Ingestion often occurs via hand-to-mouth transfer of invisible dust.
Skin Irritation H315Causes skin irritationThiazoles are potential sensitizers. Repeated exposure may trigger allergic dermatitis.
Eye Irritation H319Causes serious eye irritationCrystalline dust is abrasive and chemically reactive with mucous membranes.
STOT-SE H335Respiratory irritationDust generation during transfer is the highest risk vector.

Part 2: The PPE Matrix (Task-Based Protection)

Do not use a "one-size-fits-all" approach. PPE must scale with the energy and potential for exposure of the specific task.

PPE ComponentLevel 1: Low Energy (Closed system, storage retrieval, observation)Level 2: High Energy / Open Handling (Weighing, dispensing, reaction setup, waste disposal)
Hand Protection Single Nitrile Gloves (Min thickness: 0.11 mm)Standard protection against incidental splash.Double Gloving or Laminate Inner: Nitrile (0.11 mm)Outer: Nitrile (extended cuff) OR Silver Shield® (if dissolved in halogenated solvents like DCM).Reason: Halogenated organics can permeate standard nitrile.
Eye Protection Safety Glasses With side shields (ANSI Z87.1 compliant).Chemical Goggles Required if working with fine powder liable to become airborne or under pressure.Reason: Glasses do not seal against floating dust.
Body Protection Standard Lab Coat Cotton/Polyester blend.Barrier Lab Coat + Tyvek Sleeves Closed-front coat with elastic cuffs. Disposable sleeves cover the wrist gap—the most common exposure point.
Respiratory Fume Hood Sash at proper working height.N95 / P100 Respirator Only required if engineering controls (Fume Hood/Balance Enclosure) are unavailable or compromised.

Part 3: Operational Workflow & Protocols

A. The "Static-Free" Weighing Protocol

Context: Thiazole derivatives are often dry, crystalline solids prone to static charge. Static can cause "jumping" of powder, leading to invisible contamination of the balance area.

  • Engineering Control: Utilize a Vented Balance Enclosure (VBE) or a Fume Hood with low turbulence.

  • Preparation: Place an ionizing fan or anti-static gun near the balance.

  • Transfer: Use a disposable antistatic weighing boat. Never return excess material to the stock container (prevents cross-contamination).

  • Decontamination: Immediately wipe the balance area with a surfactant-based cleaner (e.g., 2% SDS solution) followed by ethanol. Why? Ethanol alone often spreads hydrophobic powders; surfactant lifts them.

B. Reaction Setup (The "Closed Loop" Standard)

To maintain scientific integrity and safety, minimize the time the compound is exposed to air and moisture.

  • Dissolution: Add solvent (e.g., DMF, DMSO) directly to the weighing vessel if possible, then transfer the solution to the reaction flask. This eliminates dust transfer.[1][2][3][4]

  • Inert Atmosphere: If using for palladium-catalyzed coupling, purge the reaction vessel with Nitrogen/Argon before heating.

C. Workflow Visualization

HandlingProtocol cluster_0 Preparation Phase cluster_1 Active Handling cluster_2 Cleanup Start Retrieve Stock PPE_Check PPE Verification (Double Nitrile?) Start->PPE_Check Eng_Check Check Hood Flow (>100 fpm) PPE_Check->Eng_Check Weighing Weighing (Use Ionizer) Eng_Check->Weighing Solubilization Dissolve in Solvent (Eliminate Dust) Weighing->Solubilization Preferred Transfer Transfer to Reactor Weighing->Transfer Powder Transfer (High Risk) Solubilization->Transfer Decon Wet Wipe Area (Surfactant -> Ethanol) Transfer->Decon Waste Solid Waste (Halogenated) Decon->Waste

Caption: Operational workflow emphasizing the solubilization step to eliminate dust hazards early in the process.

Part 4: Emergency Response Logic

In the event of exposure, immediate action mitigates long-term sensitization risks.

Scenario: Powder Spill on Bench

  • STOP: Do not attempt to blow the powder away.

  • ISOLATE: Alert nearby personnel.

  • WET: Cover the spill with a paper towel dampened with a compatible solvent (or water if miscible) to prevent airborne dust.

  • WIPE: Scoop up the damp material.

  • CLEAN: Wash surface with soap and water (removes the organic residue better than solvent alone).

Scenario: Skin Contact

  • REMOVE: Doff contaminated gloves immediately.

  • WASH: Rinse with lukewarm water for 15 minutes. Do not use ethanol on skin (it increases permeability of the thiazole into the dermis).

  • REPORT: Document incident for medical surveillance (sensitization check).

EmergencyResponse Accident Exposure Incident Type Identify Type Accident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhalation Inhalation Type->Inhalation Action_Skin 1. Remove Gloves 2. Wash w/ Soap (15m) 3. NO Ethanol Skin->Action_Skin Action_Eye 1. Flush Eyewash (15m) 2. Hold Lids Open Eye->Action_Eye Action_Inhal 1. Move to Fresh Air 2. Seek Medical Support Inhalation->Action_Inhal

Caption: Immediate response decision tree. Note the specific prohibition of ethanol for skin cleaning.

Part 5: Disposal & Waste Management

Critical Rule: This compound contains Bromine. It must be segregated from non-halogenated waste streams to prevent costly processing errors at the incineration plant.

  • Solid Waste: Dispose of weighing boats, gloves, and contaminated paper towels in the Hazardous Solid Waste (Halogenated) bin.

  • Liquid Waste:

    • If dissolved in DCM/Chloroform: Halogenated Organic Waste .

    • If dissolved in Acetone/Methanol: Halogenated Organic Waste (The presence of the brominated solute contaminates the entire mixture).

  • Container Disposal: Triple rinse empty containers with a suitable solvent before discarding. The rinseate must be treated as hazardous waste.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[5] National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[6] Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor. [Link]

Sources

×

Retrosynthesis Analysis

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2-Bromo-4-(4-methoxyphenyl)thiazole
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2-Bromo-4-(4-methoxyphenyl)thiazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.